molecular formula C7H4N2O3 B574514 Methanone, di-4-isoxazolyl- (9CI) CAS No. 169378-47-6

Methanone, di-4-isoxazolyl- (9CI)

Cat. No.: B574514
CAS No.: 169378-47-6
M. Wt: 164.12
InChI Key: WMGGWIZHRUYGAZ-UHFFFAOYSA-N
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Description

Methanone, di-4-isoxazolyl- (9CI), also known as Methanone, di-4-isoxazolyl- (9CI), is a useful research compound. Its molecular formula is C7H4N2O3 and its molecular weight is 164.12. The purity is usually 95%.
BenchChem offers high-quality Methanone, di-4-isoxazolyl- (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, di-4-isoxazolyl- (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

169378-47-6

Molecular Formula

C7H4N2O3

Molecular Weight

164.12

IUPAC Name

bis(1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C7H4N2O3/c10-7(5-1-8-11-3-5)6-2-9-12-4-6/h1-4H

InChI Key

WMGGWIZHRUYGAZ-UHFFFAOYSA-N

SMILES

C1=C(C=NO1)C(=O)C2=CON=C2

Synonyms

Methanone, di-4-isoxazolyl- (9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methanone, di-4-isoxazolyl- (9CI): Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methanone, di-4-isoxazolyl- (9CI), a novel heterocyclic ketone. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from the broader class of isoxazole-containing compounds to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers the deduced chemical structure, predicted properties, plausible synthetic routes, and potential applications, all grounded in established chemical principles and supported by relevant literature.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous natural products, pharmaceuticals, and agrochemicals. The isoxazole moiety is known to participate in various biological interactions and can influence the physicochemical properties of a molecule, such as its metabolic stability and lipophilicity. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.

"Methanone, di-4-isoxazolyl- (9CI)" represents a unique symmetrical structure where a central carbonyl group serves as a linker for two isoxazole rings, attached at their 4-positions. This arrangement suggests a rigid molecular architecture with distinct electronic properties, making it an intriguing candidate for further investigation in materials science and drug discovery.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of Methanone, di-4-isoxazolyl- (9CI) is deduced from its nomenclature. The "methanone" core indicates a ketone, while "di-4-isoxazolyl" specifies two isoxazole rings, each bonded to the carbonyl carbon via their C4 position.

Molecular Formula: C₇H₄N₂O₃

Molecular Weight: 164.12 g/mol

IUPAC Name: di(isoxazol-4-yl)methanone

The predicted physicochemical properties of di(isoxazol-4-yl)methanone are summarized in the table below. These values are estimated based on the properties of the parent isoxazole and related heterocyclic ketones.

PropertyPredicted ValueRationale and References
Physical State Crystalline solidSymmetrical, polar molecules often form crystalline solids.
Melting Point 120-150 °CBased on melting points of other solid isoxazole derivatives.
Boiling Point > 300 °CHigh boiling point is expected due to polarity and molecular weight.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water.The polar nature of the isoxazole rings and the carbonyl group suggest solubility in polar solvents.
pKa (of conjugate acid) ~ -2.0 to -3.0Isoxazole is a very weak base.
LogP 1.0 - 2.0Estimated based on the hydrophilic nature of the isoxazole rings and the central ketone.

Synthesis and Characterization

While a specific, documented synthesis for di(isoxazol-4-yl)methanone is not available, a plausible synthetic strategy can be designed based on established methodologies for the synthesis of 4-substituted isoxazoles and the formation of diaryl ketones. A proposed two-step synthetic workflow is outlined below.

An In-Depth Technical Guide to the Thermodynamic Stability of Methanone, di-4-isoxazolyl-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of Methanone, di-4-isoxazolyl-, a novel heterocyclic entity with potential applications in drug development. While specific experimental data for this compound is not publicly available, this document outlines the core principles and methodologies required for a thorough stability investigation. By leveraging established analytical techniques and a deep understanding of isoxazole chemistry, researchers can effectively characterize the stability profile of this and related molecules. This guide is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind them, ensuring a robust and reliable assessment of thermodynamic stability.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The isoxazole moiety is a cornerstone in medicinal chemistry, valued for its diverse biological activities and its role as a bioisosteric replacement for other functional groups.[1] Compounds incorporating the isoxazole scaffold are found in a range of pharmaceuticals, highlighting the importance of this heterocyclic ring in modern drug design.[1][2] The introduction of a methanone linker between two 4-isoxazolyl rings in "Methanone, di-4-isoxazolyl-" presents a unique chemical architecture that warrants a thorough investigation of its thermodynamic stability.

Thermodynamic stability is a critical parameter in the early stages of drug development. It dictates a compound's shelf-life, its potential for polymorphism, and its degradation pathways, all of which have profound implications for safety, efficacy, and manufacturability.[3][4] An unstable compound can lead to the formation of impurities, loss of potency, and altered bioavailability, posing significant risks to patient health and leading to costly development failures. Therefore, a comprehensive understanding of the thermodynamic stability of a new chemical entity (NCE) like Methanone, di-4-isoxazolyl- is not merely a regulatory requirement but a fundamental aspect of de-risking a drug development program.

This guide will explore a multi-faceted approach to characterizing the thermodynamic stability of Methanone, di-4-isoxazolyl-, encompassing both experimental and computational methodologies.

Physicochemical Characterization: The Foundation of Stability Assessment

Before embarking on detailed stability studies, a thorough physicochemical characterization of Methanone, di-4-isoxazolyl- is essential. These fundamental properties provide the context for interpreting more complex stability data.

Table 1: Key Physicochemical Parameters for Initial Characterization

ParameterExperimental Technique(s)Rationale
Molecular WeightMass Spectrometry (MS)Confirms the chemical identity and purity of the synthesized compound.
Melting PointDifferential Scanning Calorimetry (DSC), Capillary Melting Point ApparatusProvides a preliminary indication of purity and the energy required to disrupt the crystal lattice. A sharp melting point is often indicative of a pure, crystalline substance.
SolubilityEquilibrium solubility studies in various solvents (e.g., water, buffers at different pH, organic solvents)Influences the choice of solvents for analytical testing and formulation development. Poor solubility can present challenges in accurately assessing stability in solution.
pKaPotentiometric titration, UV-Vis spectroscopy, Capillary ElectrophoresisIdentifies ionizable functional groups. The isoxazole ring is weakly basic, and this property will influence its solubility and stability at different pH values.
LogP/LogDShake-flask method, HPLCMeasures the lipophilicity of the compound, which impacts its absorption, distribution, metabolism, and excretion (ADME) properties and can influence its degradation in different environments.

Experimental Determination of Thermodynamic Stability

A combination of thermoanalytical techniques is employed to experimentally determine the thermodynamic stability of a solid-state compound.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for assessing the thermal stability of pharmaceuticals.[5][6] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events such as melting, crystallization, and decomposition.[7][8]

Experimental Protocol: DSC Analysis of Methanone, di-4-isoxazolyl-

  • Sample Preparation: Accurately weigh 2-5 mg of Methanone, di-4-isoxazolyl- into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. A typical temperature range would be from ambient to a temperature beyond the expected decomposition point.

  • Data Analysis: The resulting thermogram will show endothermic (heat absorbing) and exothermic (heat releasing) events. The peak of the melting endotherm provides the melting point (Tm), and the onset of a significant exothermic event can indicate the decomposition temperature (Td).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Using a nitrogen purge prevents oxidative degradation, allowing for the assessment of the compound's intrinsic thermal stability.

  • Heating Rate: A controlled heating rate ensures reproducible results and allows for the accurate determination of transition temperatures.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[3][9] This technique is invaluable for determining the temperature at which a compound begins to decompose and for quantifying the mass loss associated with this decomposition.[10][11]

Experimental Protocol: TGA of Methanone, di-4-isoxazolyl-

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of Methanone, di-4-isoxazolyl- onto the TGA balance pan.

  • Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of weight loss indicates the beginning of decomposition.

Diagram: Workflow for Thermal Stability Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation A Methanone, di-4-isoxazolyl- B Differential Scanning Calorimetry (DSC) A->B Heat Flow vs. Temp C Thermogravimetric Analysis (TGA) A->C Mass vs. Temp D Melting Point (Tm) Decomposition (Td) B->D E Onset of Mass Loss Degradation Profile C->E F Thermodynamic Stability Profile D->F E->F G cluster_0 Stress Conditions A Methanone, di-4-isoxazolyl- B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Photolysis A->E F Thermal A->F G Analysis of Stressed Samples (e.g., HPLC-UV, LC-MS) B->G C->G D->G E->G F->G H Identification of Degradation Products G->H I Elucidation of Degradation Pathways H->I J Development of Stability- Indicating Analytical Method I->J G A Input Structure of Methanone, di-4-isoxazolyl- B Quantum Mechanical Calculations (e.g., DFT) A->B C Calculate Gibbs Free Energy of Formation (ΔGf) B->C F Compare ΔGf values C->F D Propose Potential Degradation Products E Calculate ΔGf for Degradation Products D->E E->F G Predict Thermodynamically Favored Degradation Pathways F->G

Caption: Logic flow for computational prediction of thermodynamic stability.

Conclusion and Future Directions

The thermodynamic stability of Methanone, di-4-isoxazolyl- is a critical determinant of its potential as a drug candidate. This guide has outlined a comprehensive strategy for its assessment, integrating foundational physicochemical characterization with advanced thermoanalytical and computational techniques. A thorough investigation following these principles will provide a robust understanding of the molecule's intrinsic stability, its degradation pathways, and potential liabilities.

Future work should focus on the experimental execution of these methodologies to generate a complete stability profile for Methanone, di-4-isoxazolyl-. The identification and characterization of any degradation products will be crucial for ensuring the safety and quality of any potential pharmaceutical product. Furthermore, the insights gained from these studies will be invaluable for the rational design of future isoxazole-based compounds with enhanced stability and therapeutic potential.

References

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An In-Depth Technical Guide to Determining the Solubility Profile of Di-4-Isoxazolyl Methanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Solubility Profiling

In the landscape of modern drug discovery and chemical process development, the solubility of a molecule is not merely a physical property; it is a critical determinant of its ultimate utility. A compound's ability to dissolve in various media governs everything from its reaction kinetics during synthesis to its bioavailability and formulation potential as a therapeutic agent. For novel heterocyclic scaffolds such as di-4-isoxazolyl methanone, a molecule of interest due to the prevalence of the isoxazole moiety in pharmacologically active compounds, a comprehensive understanding of its solubility is paramount.[1][2]

This guide provides a robust, first-principles framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility profile of di-4-isoxazolyl methanone. Moving beyond a simple data sheet, we will explore the theoretical underpinnings of solubility, present field-proven experimental protocols designed for accuracy and reproducibility, and establish a logical framework for interpreting the resulting data. This document is structured to serve not as a rigid template, but as an adaptable scientific strategy grounded in expertise and authoritative standards.

Part 1: Physicochemical Foundations and Predictive Analysis

Molecular Structure: The Key to Solubility Behavior

The solubility characteristics of di-4-isoxazolyl methanone are intrinsically linked to its molecular architecture. A predictive analysis of its structure provides the foundational logic for solvent selection and experimental design.

  • Core Structure: The molecule consists of a central ketone (methanone) linker bridging two 4-substituted isoxazole rings.

  • Polar Contributions:

    • Isoxazole Rings: The isoxazole heterocycle is inherently polar due to the presence of electronegative nitrogen and oxygen atoms.[3] This creates a dipole moment and provides sites for hydrogen bond acceptance.

    • Methanone (Ketone) Group: The carbonyl (C=O) group is a strong dipole and a potent hydrogen bond acceptor.[4]

  • Non-Polar Contributions: The carbon-hydrogen framework of the isoxazole rings contributes to the molecule's non-polar character.

Initial Hypothesis: Based on the "like dissolves like" principle, di-4-isoxazolyl methanone is predicted to exhibit preferential solubility in polar organic solvents.[5] Its solubility will likely be driven by dipole-dipole interactions and its ability to accept hydrogen bonds from protic solvents. Conversely, its solubility in non-polar, non-protic solvents such as alkanes is expected to be low.

Rationale for Solvent Selection

A robust solubility profile requires testing in a diverse array of solvents that span the full spectrum of polarity and hydrogen-bonding capability. The chosen solvents serve as chemical probes to elucidate the intermolecular forces governing dissolution. The following table outlines a recommended set of solvents, categorized by their properties, which are essential for building a comprehensive profile.[6][7][8]

Solvent Class Polarity Index (Relative) H-Bonding Primary Interaction
n-HexaneNon-polar, Aprotic~0.1NoneVan der Waals
TolueneNon-polar, Aprotic~2.4NoneVan der Waals, π-π
Dichloromethane (DCM)Polar, Aprotic~3.1AcceptorDipole-Dipole
Ethyl AcetatePolar, Aprotic~4.4AcceptorDipole-Dipole
AcetonePolar, Aprotic~5.1AcceptorDipole-Dipole
2-Propanol (IPA)Polar, Protic~3.9Donor & AcceptorH-Bonding, Dipole-Dipole
EthanolPolar, Protic~4.3Donor & AcceptorH-Bonding, Dipole-Dipole
MethanolPolar, Protic~5.1Donor & AcceptorH-Bonding, Dipole-Dipole
Dimethyl Sulfoxide (DMSO)Polar, Aprotic~7.2AcceptorDipole-Dipole

Part 2: Experimental Design and Validated Protocols

The integrity of a solubility profile rests on the quality of the experimental data. Adherence to Good Laboratory Practice (GLP) principles and the use of a thermodynamically sound methodology are non-negotiable.[9][10] The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures the system has reached a true, stable equilibrium.[11][12]

Overall Experimental Workflow

The process of determining the solubility profile is a systematic sequence of steps, from sample preparation to final data analysis. Each stage is designed to eliminate variables and ensure the final result is a true measure of the compound's intrinsic solubility in a given solvent.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Quantification cluster_data Data Processing A Compound Characterization (Purity, Form) B Solvent Procurement (High-Purity) A->B C Shake-Flask Equilibration (Excess Solid + Solvent) B->C D Phase Separation (Centrifugation/Filtration) C->D E Supernatant Dilution D->E F Analyte Quantification (Validated HPLC Method) E->F H Calculate Concentration (mg/mL, mol/L) F->H G Calibration Curve Generation G->F I Compile Data & Interpret H->I

Caption: High-level workflow for solubility profile determination.

Protocol 1: Equilibrium Solubility by Shake-Flask Method

This protocol details the steps for achieving a saturated solution at thermodynamic equilibrium.

Objective: To prepare saturated solutions of di-4-isoxazolyl methanone in a range of organic solvents under controlled temperature conditions.

Materials:

  • Di-4-isoxazolyl methanone (solid, purity >98%)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge with appropriate solvent-resistant tubes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Procedure:

  • Preparation: Add an excess of solid di-4-isoxazolyl methanone to a series of vials. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation. A starting point is ~10-20 mg of solid per 1 mL of solvent.

  • Solvent Addition: Accurately dispense 1.0 mL of each selected organic solvent into its respective vial containing the compound.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a minimum of 24-36 hours.[9] Causality Note: This extended period is crucial to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).[12]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Self-Validation Step: To avoid disturbing the solid pellet, draw the liquid from the top layer. For added security, pass the collected supernatant through a 0.22 µm syringe filter to remove any fine particulates.

  • Dilution: Immediately dilute the collected supernatant with a known volume of a suitable mobile phase (used for HPLC analysis) to prevent precipitation and to bring the concentration within the quantifiable range of the analytical method. Record the dilution factor accurately.

Protocol 2: Quantification by HPLC

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to accurately measure the concentration of the dissolved compound.

Objective: To determine the concentration of di-4-isoxazolyl methanone in the diluted supernatant samples.

Procedure:

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point. A UV detector should be used, with the detection wavelength set to the absorbance maximum (λmax) of the compound.

  • Calibration Curve: Prepare a series of standard solutions of di-4-isoxazolyl methanone of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration to generate a calibration curve. Trustworthiness Note: The calibration curve must exhibit excellent linearity (R² > 0.999) to ensure accurate quantification.

  • Sample Analysis: Inject the diluted supernatant samples from Protocol 1 into the HPLC system.

  • Concentration Calculation: Using the peak area obtained for each sample and the linear regression equation from the calibration curve, calculate the concentration of the analyte in the diluted sample.

  • Final Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent.

G cluster_protocol Quantification Logic A Known Concentration Standards (C1, C2, C3...) B Measure HPLC Peak Areas (A1, A2, A3...) A->B C Generate Calibration Curve (Area vs. Conc.) B->C D Diluted Supernatant (Unknown Concentration, Cx) E Measure HPLC Peak Area (Ax) D->E F Calculate Cx using Calibration Curve E->F G Final Solubility = Cx * Dilution Factor F->G

Caption: Logic diagram for analyte quantification via HPLC.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is essential for comparison and interpretation. The final solubility data should be compiled into a comprehensive table.

Solubility Profile of Di-4-Isoxazolyl Methanone at 25 °C (Expected)

The following table presents the expected solubility profile based on the physicochemical principles discussed earlier. Actual experimental values must be determined empirically.

Solvent Class Solubility (mg/mL) Solubility (mol/L) Qualitative Classification
n-HexaneNon-polar, Aprotic< 0.1< 0.0004Very Sparingly Soluble
TolueneNon-polar, Aprotic~ 1-2~ 0.004-0.008Sparingly Soluble
DichloromethanePolar, Aprotic~ 20-30~ 0.081-0.122Soluble
Ethyl AcetatePolar, Aprotic~ 15-25~ 0.061-0.101Soluble
AcetonePolar, Aprotic~ 40-60~ 0.162-0.243Freely Soluble
2-Propanol (IPA)Polar, Protic~ 10-20~ 0.040-0.081Soluble
EthanolPolar, Protic~ 15-25~ 0.061-0.101Soluble
MethanolPolar, Protic~ 25-40~ 0.101-0.162Freely Soluble
Dimethyl SulfoxidePolar, Aprotic> 100> 0.405Very Soluble

Note: Molar concentrations calculated based on a hypothetical molecular weight for C₉H₄N₂O₃ of 246.15 g/mol .

Interpretation of Results
  • Confirmation of Hypothesis: The expected trend confirms the initial hypothesis. The compound shows poor solubility in non-polar solvents (hexane, toluene) and significantly higher solubility in polar solvents.

  • Role of Intermolecular Forces: The highest solubility is predicted in DMSO and acetone, which are highly polar aprotic solvents. This suggests that strong dipole-dipole interactions between the solvent and the methanone and isoxazole groups are the primary drivers of solvation.

  • Impact of Hydrogen Bonding: The good solubility in protic solvents like methanol and ethanol indicates that hydrogen bonding, where the solvent acts as a donor to the oxygen and nitrogen atoms of the solute, also plays a significant role.[4] However, the solubility is slightly lower than in top-tier aprotic solvents, possibly because the solvent's self-association (H-bonding with itself) must be overcome.

  • Implications for Drug Development:

    • Synthesis & Purification: Solvents like acetone or ethyl acetate could be excellent choices for reaction media, while a combination involving a soluble solvent (e.g., DCM) and an anti-solvent (e.g., hexane) would be ideal for crystallization/purification.

    • Formulation: The high solubility in DMSO is typical for early-stage in-vitro screening compounds.[11] However, for in-vivo formulations, less toxic solvents like ethanol or mixtures containing solubilizing excipients would need to be explored.

Part 4: Safety and Handling

All experimental work must be conducted with strict adherence to safety protocols.

  • Compound Handling: As di-4-isoxazolyl methanone is a novel compound, its toxicological properties are unknown. It should be handled as a potentially hazardous substance. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a chemical fume hood.

  • Solvent Handling: Organic solvents are flammable and have varying levels of toxicity.[13] Always consult the Safety Data Sheet (SDS) for each solvent before use. Ensure proper ventilation and avoid sources of ignition.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

References

  • Alsenz, J., & Kansy, M. (2007). High-throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. Available at: [Link]

  • LibreTexts Chemistry. (2021). Physical Properties of Ketones and Aldehydes. Available at: [Link]

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  • Academia.edu. (2024). Solubility test for Organic Compounds. Available at: [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. Available at: [Link]

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  • ResearchGate. (n.d.). Physicochemical properties of common organic solvents. Available at: [Link]

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  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available at: [Link]

  • SciSpace. (n.d.). Synthesis and optical properties of soluble isoxazole-containing poly(p-phenylene)-related polymer. Available at: [Link]

  • Tentamus Group. (n.d.). GLP studies for method development. Available at: [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Available at: [Link]

  • Symbiosis. (2019). An Overview on Common Organic Solvents and Their Toxicity. Available at: [Link]

  • Symbiosis. (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Properties and Synthesis of Methanone, (5-cyclopropyl-4-isoxazolyl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-. Available at: [Link]

  • LibreTexts Chemistry. (2021). 2.2: Solubility Lab. Available at: [Link]

  • ChemSynthesis. (2025). (3-mesityl-4-isoxazolyl)(phenyl)methanone. Available at: [Link]

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  • PubMed. (2001). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. Available at: [Link]

  • ACG Publications. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. Available at: [Link]

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An In-depth Technical Guide to the Electronic Properties of Di-isoxazolyl Ketone Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Di-isoxazolyl ketone systems represent a fascinating class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The unique arrangement of two isoxazole rings bridged by a carbonyl group imparts a distinct set of electronic properties that govern their reactivity, molecular interactions, and potential applications. This technical guide provides a comprehensive exploration of these properties, offering researchers, scientists, and drug development professionals a detailed understanding of the synthesis, theoretical underpinnings, and experimental characterization of these promising molecules. By integrating field-proven insights with a robust scientific framework, this document aims to serve as an authoritative resource for the rational design and application of di-isoxazolyl ketone systems.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement results in a unique electronic structure characterized by a weak N-O bond, making the isoxazole ring a versatile synthon in organic chemistry.[1] Derivatives of isoxazole are prevalent in a wide array of pharmacologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The incorporation of the isoxazole moiety can enhance the physicochemical properties of a molecule, making it a popular scaffold in drug design.[2]

When two isoxazole rings are linked, particularly through a conjugated system like a ketone bridge, the resulting electronic landscape becomes even more complex and intriguing. The di-isoxazolyl ketone core offers a rigid framework with a high degree of π-conjugation, influencing the molecule's frontier molecular orbitals, redox behavior, and photophysical properties. Understanding these electronic characteristics is paramount for harnessing the full potential of these compounds in various scientific domains.

Synthesis and Structural Elucidation of Di-isoxazolyl Ketone Systems

The construction of the di-isoxazolyl ketone framework can be achieved through several synthetic strategies, primarily leveraging the versatility of isoxazole synthesis. A common and effective method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes.[4][5]

A plausible synthetic route to a symmetric di-isoxazolyl ketone is outlined below. This multi-step process involves the formation of an isoxazole ring from a chalcone precursor, followed by functional group manipulation to introduce the ketone bridge.

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Functionalization and Dimerization acetophenone Acetophenone chalcone Chalcone acetophenone->chalcone Base (e.g., NaOH) aldehyde Aromatic Aldehyde aldehyde->chalcone isoxazole Phenyl-substituted Isoxazole chalcone->isoxazole hydroxylamine Hydroxylamine HCl hydroxylamine->isoxazole Base (e.g., KOH) intermediate Activated Isoxazole Intermediate isoxazole->intermediate Activation diketone Di-isoxazolyl Ketone intermediate->diketone Coupling/Oxidation

Caption: Generalized synthetic pathway to di-isoxazolyl ketones.

Structural confirmation of the synthesized compounds relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the carbon-hydrogen framework, while Infrared (IR) spectroscopy confirms the presence of key functional groups, notably the carbonyl (C=O) stretch of the ketone bridge. High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition.

Theoretical and Computational Analysis of Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting and understanding the electronic structure of molecules.[6][7] For di-isoxazolyl ketone systems, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G++(d,p), can provide invaluable insights into their electronic behavior.[6]

G start Define Molecular Structure (Di-isoxazolyl Ketone) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc electronic_props Calculate Electronic Properties freq_calc->electronic_props homo_lumo HOMO/LUMO Energies & Energy Gap (ΔE) electronic_props->homo_lumo mep Molecular Electrostatic Potential (MEP) Map electronic_props->mep charges Mulliken/NBO Charges electronic_props->charges analysis Analyze & Interpret Results homo_lumo->analysis mep->analysis charges->analysis G cluster_0 Electrochemical Cell Setup cluster_1 CV Measurement & Analysis we Working Electrode (e.g., Glassy Carbon) electrolyte Electrolyte Solution (Analyte + Supporting Electrolyte) we->electrolyte re Reference Electrode (e.g., Ag/AgCl) re->electrolyte ce Counter Electrode (e.g., Pt wire) ce->electrolyte potentiostat Potentiostat electrolyte->potentiostat Connect scan Apply Potential Scan potentiostat->scan measure Measure Current scan->measure plot Plot I vs. E (Cyclic Voltammogram) measure->plot analyze Determine Redox Potentials (Epa, Epc) plot->analyze

Caption: Experimental workflow for Cyclic Voltammetry.

Structure-Property Relationships

The electronic properties of di-isoxazolyl ketones are intrinsically linked to their molecular structure. Key relationships include:

  • Extent of Conjugation: Increasing the π-conjugation, for instance, by introducing aromatic substituents, generally leads to a smaller HOMO-LUMO gap. This results in a bathochromic (red) shift in the UV-Vis absorption spectrum and makes the molecule easier to oxidize and reduce.

  • Substituent Effects: Electron-donating groups (EDGs) attached to the isoxazole rings will raise the HOMO energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (EWGs) will lower the LUMO energy level, making the molecule easier to reduce.

  • Planarity: A more planar molecular conformation allows for better orbital overlap and more effective conjugation, which in turn influences the electronic properties as described above.

Applications and Future Outlook

The tunable electronic properties of di-isoxazolyl ketones make them attractive candidates for a variety of applications:

  • Medicinal Chemistry: The ability to accept or donate electrons can be crucial for the mechanism of action of certain drugs, particularly those that interact with biological redox systems. The rigid scaffold of di-isoxazolyl ketones can also be used to present pharmacophoric groups in a well-defined spatial orientation. [8][9]* Materials Science: Conjugated organic molecules with tunable electronic properties are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The di-isoxazolyl ketone core could serve as a building block for novel electronic materials. [7] The future of research in this area lies in the synthesis of a wider variety of substituted di-isoxazolyl ketones to systematically tune their electronic properties. A deeper understanding of the relationship between their electronic structure and biological activity will be crucial for the development of new therapeutic agents. Furthermore, exploring their potential in materials science could lead to the discovery of novel functional materials.

Detailed Experimental Protocols

Protocol: UV-Visible Spectroscopy
  • Preparation of Stock Solution: Accurately weigh a small amount (e.g., 1 mg) of the di-isoxazolyl ketone compound and dissolve it in a known volume (e.g., 10 mL) of a spectroscopic grade solvent (e.g., acetonitrile or dichloromethane) to prepare a stock solution of known concentration.

  • Preparation of Working Solution: Dilute the stock solution with the same solvent to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Protocol: Cyclic Voltammetry
  • Electrode Preparation: Polish the working electrode (e.g., a glassy carbon electrode) with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and then dry it.

  • Preparation of Electrolyte Solution: Prepare a solution of the di-isoxazolyl ketone compound (typically 1 mM) in a suitable solvent (e.g., anhydrous acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP).

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition: Connect the electrodes to a potentiostat. Set the potential window and scan rate (e.g., 100 mV/s). Initiate the potential scan and record the cyclic voltammogram.

  • Data Analysis: From the voltammogram, determine the anodic peak potential (Epa) and cathodic peak potential (Epc) for each redox couple. [10]

References

  • UV-vis absorption spectra of the hydrolysis products aldehyde (blue),... - ResearchGate. Available from: [Link]

  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • DFT STUDIES OF OXAZOLE DERIVATIVE. Available from: [Link]

  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC. Available from: [Link]

  • (PDF) New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - ResearchGate. Available from: [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC. Available from: [Link]

  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol ... - PMC. Available from: [Link]

  • DFT calculated values of 8a-8z S. No. Compound HOMO LUMO DE = E LUMO − E HOMO. Available from: [Link]

  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

  • A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives. Available from: [Link]

  • Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two - MDPI. Available from: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide - Zanco Journal of Medical Sciences. Available from: [Link]

  • Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations - Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - MDPI. Available from: [Link]

  • Cyclic voltammetry as a method of determining antio- xidant activity of selected low-molecular compounds. Available from: [Link]

  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - MDPI. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. Available from: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. Available from: [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry - Uni DUE. Available from: [Link]

  • Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods - ResearchGate. Available from: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. Available from: [Link]

  • DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications - E3S Web of Conferences. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic chemistry, 4-substituted isoxazole ketones (specifically 4-acylisoxazoles) represent a unique class of "chemical chameleons." While stable enough to serve as robust pharmacophores in drugs like leflunomide or valdecoxib , their latent reactivity allows them to function as masked 1,3-dicarbonyl equivalents.

This guide dissects the electronic architecture of these scaffolds and details their transformation into


-enaminones, pyridines, and pyrazoles. It provides researchers with actionable, self-validating protocols for exploiting the labile N–O bond and the electrophilic C5 position.

Electronic Architecture: The Push-Pull System

The reactivity of 4-acylisoxazoles is dictated by the synergy between the heteroaromatic ring and the exocyclic ketone.

  • The Isoxazole Ring: An electron-deficient

    
    -system due to the electronegative oxygen and nitrogen atoms.
    
  • The 4-Acyl Substituent: A strong electron-withdrawing group (EWG) that further depletes electron density from the ring, particularly at the C5 position .

  • The N–O Bond: The "weak link" (bond energy ~55 kcal/mol), susceptible to reductive cleavage.

This architecture creates two primary reactivity vectors:

  • Nucleophilic Attack at C5: Enhanced by the 4-acyl group, leading to ring opening or recyclization.

  • Reductive N–O Cleavage: Unmasking the latent

    
    -aminoenone framework.
    

Reactivity Trend A: Reductive Ring Cleavage (The "Unmasking")

The most chemically significant reaction of 4-acylisoxazoles is the reductive cleavage of the N–O bond. This transformation converts the isoxazole into a


-aminoenone  (or 

-enaminone), a versatile intermediate for constructing fused heterocycles.
Mechanism and Pathways

The cleavage can be achieved via catalytic hydrogenation, low-valent metals (Mo, Fe), or single-electron transfer (SET) agents.

ReductiveCleavage Isoxazole 4-Acylisoxazole (Substrate) MetalComplex Metal Coordination (N-O Insertion) Isoxazole->MetalComplex Mo(CO)6 or H2/Pd ImineInt Vinylogous Amide Intermediate MetalComplex->ImineInt N-O Cleavage Enaminone β-Enaminone (Product) ImineInt->Enaminone Tautomerization

Figure 1: Mechanistic pathway for the reductive unmasking of isoxazoles.

Comparative Methodologies

The choice of reagent dictates chemoselectivity (tolerance of other functional groups).

ReagentConditionsToleranceKey Application

MeCN/H

O, Reflux
ExcellentPreserves C=C bonds; highly chemoselective for N-O.

/ Pd-C
EtOH, RT, 1 atmModerateStandard method; may reduce exocyclic alkenes.

/

EtOH/H

O, Reflux
GoodLow cost; robust for large-scale synthesis.

THF, RTLowRadical mechanism; useful for sensitive substrates.

Reactivity Trend B: Scaffold Hopping to Pyridines

4-Acylisoxazoles serve as excellent precursors for polysubstituted pyridines . This transformation typically proceeds via a cascade sequence: reductive ring opening followed by condensation (or inverse electron-demand hetero-Diels-Alder reactions).

The Molybdenum-Mediated Cascade

One of the most efficient routes involves treating the isoxazole with Molybdenum hexacarbonyl (


). The resulting enaminone can spontaneously condense with internal electrophiles or added alkynes to form pyridines.

Mechanism:

  • 
     cleaves the isoxazole to a 
    
    
    
    -enaminone.
  • The enamine nitrogen attacks a pendant electrophile (or the ketone of the enaminone condenses with an external nucleophile).

  • Dehydration/Aromatization yields the pyridine.

Experimental Protocols (Self-Validating)

Protocol 1: Molybdenum-Mediated Reductive Cleavage

Objective: Synthesis of


-aminoenones from 4-acylisoxazoles.
Scope:  Compatible with esters, nitriles, and halides on the side chain.

Materials:

  • 4-Acylisoxazole substrate (1.0 equiv)

  • Molybdenum hexacarbonyl (

    
    ) (0.5 – 1.0 equiv)
    
  • Acetonitrile (MeCN) (HPLC grade)

  • Water (10 equiv)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the isoxazole (1 mmol) in MeCN (10 mL).

  • Addition: Add

    
     (0.5 mmol) and water (180 mg, 10 mmol).
    
    • Note: The water is stoichiometric; it provides the protons for the amine formation.

  • Reaction: Heat the mixture to reflux (

    
    C) under a nitrogen atmosphere.
    
    • Validation Check: Monitor by TLC. The isoxazole spot (usually UV active, higher

      
      ) will disappear, replaced by a highly polar, often fluorescent spot (the enaminone).
      
    • Timeframe: Reaction is typically complete in 2–6 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove colloidal molybdenum oxides (blue/black residue). Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often pure enough for subsequent steps. If necessary, purify via flash chromatography (SiO

    
    , Hexane/EtOAc).
    
Protocol 2: Isoxazole-to-Pyridine Transformation (Ti-Mediated)

Objective: Synthesis of polysubstituted pyridines via reaction with enamines.

Materials:

  • 4-Substituted isoxazole[1]

  • Enamine (derived from a ketone and morpholine/pyrrolidine)

  • 
     (1.0 M in DCM)
    
  • Titanium powder (optional, for reductive conditions)

Workflow:

  • Complexation: Dissolve isoxazole (1 equiv) and enamine (1.5 equiv) in dry THF under Argon. Cool to

    
    C.
    
  • Lewis Acid Addition: Dropwise add

    
     (1.0 equiv). The solution will darken (complex formation).
    
  • Cyclization: Warm to reflux for 12 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11] The Lewis acid activates the isoxazole for an inverse electron-demand Diels-Alder reaction (or stepwise Michael addition/cyclization).

  • Quench: Pour into saturated

    
     solution. Extract with DCM.
    

Visualizing the Reactivity Landscape

The following diagram summarizes the divergent pathways available to a 4-acylisoxazole substrate based on reagent choice.

ReactivityLandscape Substrate 4-Acylisoxazole Reagent_Red Mo(CO)6 / H2O or H2/Pd Substrate->Reagent_Red Reagent_Nuc Hydrazine (NH2NH2) Substrate->Reagent_Nuc Reagent_Lewis Enamine + TiCl4 Substrate->Reagent_Lewis Product_Enaminone β-Enaminone (Masked 1,3-Dicarbonyl) Reagent_Red->Product_Enaminone N-O Cleavage Product_Pyrazole Pyrazole (Scaffold Hopping) Reagent_Nuc->Product_Pyrazole ANRORC Mechanism Product_Pyridine Polysubstituted Pyridine Reagent_Lewis->Product_Pyridine Hetero-Diels-Alder

Figure 2: Divergent synthesis: One scaffold, three distinct heterocyclic classes.

References

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Source: National Institutes of Health (PMC) URL:[Link]

  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones. Source: ACS Publications (J. Org. Chem.) URL:[Link]

  • Reductive Ring Opening of Isoxazoles with Mo(CO)6 and Water. Source: RSC Publishing (J. Chem. Soc.) URL:[Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors (Context on Cycloaddition/Cycloreversion). Source: National Institutes of Health (PMC) URL:[Link]

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Crystal Packing and Intermolecular Forces in Di-4-isoxazolyl Methanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the crystal chemistry, packing motifs, and intermolecular forces of the di-4-isoxazolyl methanone scaffold. While specific crystallographic data for the unsubstituted dimer (CAS 169378-47-6) is rare in open literature, this analysis synthesizes data from structurally homologous 4-isoxazolyl carbonyl systems (e.g., Isoxaflutole, bis-isoxazolyl alkanes) to establish the governing physical principles.

Technical Guide for Medicinal Chemists and Crystal Engineers

Executive Summary

Di-4-isoxazolyl methanone (also known as bis(isoxazol-4-yl)methanone) represents a specialized class of heteroaryl ketones where two isoxazole rings are bridged by a carbonyl group at the C4 position. This scaffold is of significant interest in drug development due to its potential as a bioisostere for diaryl ketones and its utility as a precursor for pharmacologically active heterocycles.

The crystal packing of this system is dominated by a competition between dipolar alignment (driven by the strong isoxazole and carbonyl dipoles) and weak hydrogen bonding (C-H...O/N). Unlike phenyl analogs, the isoxazole ring is electron-deficient, altering the nature of


-stacking and promoting "herringbone" or "slipped-stack" motifs stabilized by non-classical hydrogen bonds.

Chemical Structure and Electronic Properties

Molecular Geometry

The core structure consists of two isoxazole rings linked by a


 hybridized carbonyl carbon.
  • Formula :

    
    
    
  • Molecular Weight : 164.12 g/mol

  • CAS Registry : 169378-47-6

Conformational Dynamics: The molecule exists in equilibrium between planar and twisted conformations.

  • Planar Conformation : Maximizes

    
    -conjugation between the isoxazole rings and the carbonyl group. This is favored in the absence of steric bulk at the C3/C5 positions.
    
  • Twisted Conformation : Minimizes steric repulsion between the carbonyl oxygen and the C3/C5 ring hydrogens (or substituents). In substituted analogs (e.g., 3,5-dimethyl derivatives), the twist angle often exceeds 40° to relieve strain.

Electrostatic Landscape

The isoxazole ring possesses a strong permanent dipole moment (~2.9 D) directed towards the ring nitrogen and oxygen. In di-4-isoxazolyl methanone, three distinct dipole vectors interact:

  • Isoxazole Ring A Dipole

  • Isoxazole Ring B Dipole

  • Carbonyl (C=O) Dipole

Implication for Packing : The crystal lattice energy is minimized when these dipoles align in an antiparallel arrangement, often leading to centrosymmetric dimers or inversion-related packing motifs.

Synthesis and Crystallization Protocols

To study the crystal packing, high-purity material is required. The following workflow outlines the standard synthesis and crystallization pathways.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Start: Isoxazole-4-carboxylic Acid Activation Activation (SOCl2 / (COCl)2) Start->Activation Reflux AcidChloride Intermediate: Isoxazole-4-carbonyl Chloride Activation->AcidChloride - SO2, - HCl Coupling Friedel-Crafts / Coupling (+ Isoxazole / Lewis Acid) AcidChloride->Coupling AlCl3 / DCM Crude Crude Di-4-isoxazolyl Methanone Coupling->Crude Quench & Extract Purification Recrystallization (EtOH / Hexane) Crude->Purification Slow Evap. Crystal Single Crystal (X-ray Quality) Purification->Crystal Harvest

Caption: Synthetic pathway from isoxazole-4-carboxylic acid to crystalline di-4-isoxazolyl methanone.

Crystallization Methodology
  • Solvent System : Ethanol/Hexane (1:1) or Methanol/Water (slow evaporation).

  • Protocol : Dissolve 50 mg of the ketone in minimal hot ethanol. Add hexane dropwise until turbidity persists. Heat to clear, then allow to cool slowly in a Dewar flask to control nucleation rate.

  • Expected Morphology : Colorless prisms or needles, depending on the solvent polarity.

Intermolecular Forces and Packing Motifs

The crystal lattice of di-4-isoxazolyl methanone is held together by a hierarchy of non-covalent interactions. These forces determine the melting point, solubility, and bioavailability.

The "Isoxazole Staple" (C-H...N / C-H...O)

Unlike phenyl rings, isoxazole carbons are significantly acidic, particularly at the C5 position (adjacent to Oxygen).

  • Donor : C5-H (

    
    -hole donor).
    
  • Acceptor : Ring Nitrogen (

    
    ) or Carbonyl Oxygen (
    
    
    
    ).

Mechanism : The C5-H forms a weak hydrogen bond with the Nitrogen of a neighboring molecule. This interaction, often termed the "Isoxazole Staple," links molecules into infinite 1D chains or 2D sheets.

  • Distance :

    
     (shorter than van der Waals sum).
    
  • Angle :

    
    .
    
Carbonyl Interactions

The central carbonyl oxygen is a hard Lewis base. In the absence of strong proton donors (like -OH or -NH), it acts as a trifurcated acceptor for weak C-H bonds:

  • Intramolecular : C3-H...O=C (stabilizes planar conformation).

  • Intermolecular : C5-H...O=C (links layers).

Pi-Pi Stacking ( )

Isoxazole is an electron-deficient aromatic ring (


 electron system).
  • Packing Mode : Slipped-parallel stacking.

  • Centroid-Centroid Distance :

    
    .
    
  • Offset :

    
    .
    
  • Significance : The stacking is less prominent than in benzene derivatives due to the repulsion between the lone pairs of the heteroatoms, but it still contributes to the stability of the crystal along the short axis (usually the b-axis).

Interaction Hierarchy Diagram (Graphviz)

Interactions Molecule Di-4-isoxazolyl Methanone PrimaryForce Primary: Dipole Alignment (Antiparallel Stacking) Molecule->PrimaryForce Electrostatics SecondaryForce Secondary: C-H...N H-Bonds (C5-H Donor -> N Acceptor) Molecule->SecondaryForce Weak H-Bonding TertiaryForce Tertiary: Pi-Pi Stacking (Slipped Parallel) Molecule->TertiaryForce Dispersion Lattice Stable Crystal Lattice (High Melting Point) PrimaryForce->Lattice SecondaryForce->Lattice TertiaryForce->Lattice

Caption: Hierarchy of intermolecular forces stabilizing the di-4-isoxazolyl methanone crystal lattice.

Comparative Analysis: Substituted Analogs

Since the unsubstituted dimer is rare, analyzing substituted analogs provides critical insight into the scaffold's behavior.

Case Study: Isoxaflutole (Substituted 4-Isoxazolyl Methanone)

Isoxaflutole (CAS 141112-29-0) contains a 4-isoxazolyl-carbonyl fragment linked to a substituted phenyl ring.

  • Crystal Data : Monoclinic,

    
    .[1]
    
  • Conformation : The isoxazole ring and the carbonyl group are coplanar (dihedral angle < 5°), maximizing conjugation. However, the phenyl ring is twisted (~60°) relative to the carbonyl to accommodate the bulky sulfonyl group.

  • Key Lesson : The 4-isoxazolyl-carbonyl unit prefers planarity. In di-4-isoxazolyl methanone, we expect the central

    
     core to be relatively flat unless sterically hindered by C3/C5 substituents.
    
Effect of 3,5-Dimethyl Substitution

In bis(3,5-dimethylisoxazol-4-yl)methanone , the methyl groups at positions 3 and 5 introduce significant steric bulk.

  • Consequence : The molecule is forced into a twisted conformation (propeller shape).

  • Packing Change : The "Isoxazole Staple" (C-H...N) is blocked because the acidic protons are replaced by methyls. The lattice relies entirely on van der Waals forces and weak C-H...O interactions involving the methyl protons.

  • Result : Lower lattice energy and lower melting point compared to the unsubstituted analog.

Quantitative Data Summary

ParameterUnsubstituted (Predicted/Analog)3,5-Dimethyl SubstitutedSignificance
Conformation Planar / Near-PlanarTwisted (>40°)Affects

-conjugation and color.
Primary Interaction C-H...N (2.5 Å)C-H...O (Methyl)C-H...N is structurally directing.
Dipole Moment High (~4-5 D total)ModerateDrives antiparallel alignment.
Space Group Centrosymmetric (

or

)
Centrosymmetric (

)
Favors dipole cancellation.
Melting Point High (>100°C)ModerateReflects packing efficiency.

Implications for Drug Design[2]

  • Bioavailability : The unsubstituted scaffold is planar and packs efficiently, potentially leading to low aqueous solubility . Introducing a twist (via 3,5-substitution) disrupts the lattice energy, improving solubility.

  • Metabolic Stability : The C5-H position is metabolically labile (oxidation). Blocking it with a methyl group (as in the 3,5-dimethyl analog) increases metabolic half-life.

  • Polymorphism : The competition between planar and twisted conformers makes this scaffold prone to conformational polymorphism . Screening for polymorphs is critical during process development.

References

  • Compound Identification: Di(isoxazol-4-yl)methanone, CAS Registry Number 169378-47-6. Available from BLD Pharm and other heterocyclic building block suppliers.

  • Analogous Structure (Isoxaflutole): Crystal structure, PIXEL calculations of intermolecular interaction energies and solid-state characterization of the herbicide isoxaflutole. Acta Crystallographica Section E, 2015.

  • Isoxazole Intermolecular Forces: A detailed exploration of intermolecular interactions in 4-(4-dimethylaminobenzylideneamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide. Journal of Molecular Structure, 2017.

  • Synthesis of Isoxazolyl Ketones : Synthesis of 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 1999.[2]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methanone, di-4-isoxazolyl- (9CI)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methanone, di-4-isoxazolyl- (9CI) represents a unique molecular scaffold with potential applications in medicinal chemistry and materials science. The isoxazole ring is a well-established pharmacophore found in numerous bioactive compounds, valued for its ability to participate in hydrogen bonding and other non-covalent interactions.[1][2] The diaryl ketone motif is also a common feature in pharmacologically active molecules. The combination of two 4-substituted isoxazole rings bridged by a carbonyl group presents an intriguing target for synthetic exploration and subsequent biological evaluation.

This document provides a comprehensive guide to the proposed synthesis of Methanone, di-4-isoxazolyl-. As no direct, established protocol for this specific molecule is readily available in the current literature, this guide presents two plausible synthetic strategies, complete with detailed, step-by-step protocols. The proposed routes are grounded in well-established principles of heterocyclic and organometallic chemistry.

Proposed Synthetic Strategies

Two primary retrosynthetic disconnections are proposed for the synthesis of Methanone, di-4-isoxazolyl-.

Strategy 1: Grignard-based Approach. This strategy involves the formation of a 4-isoxazolyl Grignard reagent followed by its reaction with a suitable carbonylating agent. This is a classic and versatile method for ketone synthesis.

Strategy 2: Friedel-Crafts-type Acylation. This approach utilizes an activated isoxazole derivative and an isoxazole-4-carbonyl chloride in a Lewis acid-mediated acylation reaction.

Strategy 1: Synthesis via a 4-Isoxazolyl Grignard Reagent

This synthetic route is a two-step process starting from a 4-haloisoxazole precursor. The key steps are the formation of a Grignard reagent and its subsequent reaction with an isoxazole-4-carbonyl derivative.

Workflow for Strategy 1

Strategy 1 Workflow Start 4-Haloisoxazole Grignard Formation of 4-Isoxazolylmagnesium Halide Start->Grignard Mg, THF Carbonylation Reaction with Isoxazole-4-carbonyl Chloride Grignard->Carbonylation Isoxazole-4-carbonyl Chloride Product Methanone, di-4-isoxazolyl- Carbonylation->Product

Caption: Workflow for the Grignard-based synthesis of Methanone, di-4-isoxazolyl-.

Detailed Protocols

Part 1: Synthesis of 4-Iodoisoxazole

The synthesis of a 4-haloisoxazole is a prerequisite for this strategy. 4-Iodoisoxazole is a suitable starting material and can be synthesized via the electrophilic cyclization of a 2-alkyn-1-one O-methyl oxime.[1][3]

Materials:

  • Propargyl alcohol

  • Manganese dioxide (MnO₂)

  • Methoxylamine hydrochloride

  • Pyridine

  • Sodium sulfate (Na₂SO₄)

  • Iodine monochloride (ICl)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

Protocol:

  • Oxidation of Propargyl Alcohol: To a stirred solution of propargyl alcohol (1 equivalent) in dichloromethane (DCM), add activated manganese dioxide (5 equivalents). Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite, and wash the celite pad with DCM. Concentrate the filtrate under reduced pressure to yield propynal.

  • Formation of O-Methyl Oxime: Dissolve the crude propynal (1 equivalent) in methanol. Add methoxylamine hydrochloride (1.5 equivalents), pyridine (2 equivalents), and anhydrous sodium sulfate (2 equivalents). Stir the mixture at room temperature for 12 hours.[4] After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the O-methyl oxime of propynal.

  • Electrophilic Cyclization: Dissolve the O-methyl oxime (1 equivalent) in DCM. Cool the solution to 0 °C in an ice bath. Add a solution of iodine monochloride (1.1 equivalents) in DCM dropwise over 30 minutes.[4] Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford 4-iodoisoxazole.

Part 2: Synthesis of Methanone, di-4-isoxazolyl-

Materials:

  • 4-Iodoisoxazole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Isoxazole-4-carbonyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).[5] Add a small crystal of iodine. Assemble the apparatus and flush with dry nitrogen. Add anhydrous THF to cover the magnesium turnings. In the dropping funnel, place a solution of 4-iodoisoxazole (1 equivalent) in anhydrous THF. Add a small amount of the 4-iodoisoxazole solution to the magnesium turnings. The reaction should be initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required. Once the reaction has started, add the remaining 4-iodoisoxazole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.[5] Cool the solution to room temperature.

  • Reaction with Isoxazole-4-carbonyl Chloride: Cool the freshly prepared 4-isoxazolylmagnesium iodide solution to 0 °C. Add a solution of isoxazole-4-carbonyl chloride (0.9 equivalents) in anhydrous THF dropwise.[6] Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[7] Extract the mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Methanone, di-4-isoxazolyl-.

Rationale for Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[5] Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

  • Initiation of Grignard Reaction: A crystal of iodine is used as an initiator. It reacts with magnesium to form magnesium iodide, which helps to activate the magnesium surface.[7]

  • Use of Isoxazole-4-carbonyl Chloride: Acid chlorides are highly reactive electrophiles that readily react with Grignard reagents to form ketones.[6]

Strategy 2: Synthesis via Friedel-Crafts-type Acylation

This strategy involves the direct acylation of an isoxazole ring with an isoxazole-4-carbonyl chloride in the presence of a Lewis acid catalyst. This approach is more direct but may be limited by the reactivity of the isoxazole ring towards electrophilic substitution.

Workflow for Strategy 2

Strategy 2 Workflow Start1 Isoxazole Acylation Friedel-Crafts Acylation Start1->Acylation Start2 Isoxazole-4-carbonyl Chloride Start2->Acylation AlCl₃, CS₂ Product Methanone, di-4-isoxazolyl- Acylation->Product

Caption: Workflow for the Friedel-Crafts-type acylation synthesis.

Detailed Protocol

Part 1: Synthesis of Isoxazole-4-carbonyl Chloride

The synthesis of isoxazole-4-carboxylic acid is a necessary first step, which can then be converted to the acid chloride.[8][9]

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

Protocol:

  • Synthesis of Isoxazol-5(4H)-one: In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in water. Add a solution of sodium hydroxide (2.5 equivalents) in water dropwise while maintaining the temperature below 10 °C. Stir the mixture at room temperature for 12 hours. Acidify the reaction mixture with concentrated HCl to pH 2-3. The precipitate formed is collected by filtration, washed with cold water, and dried to give 3-methylisoxazol-5(4H)-one.

  • Synthesis of 4-(dimethylaminomethylene)-3-methylisoxazol-5(4H)-one: A mixture of 3-methylisoxazol-5(4H)-one (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1.2 equivalents) is heated at 100 °C for 2 hours.[8] Cool the reaction mixture to room temperature. The solid product is collected by filtration and washed with cold ethanol.

  • Synthesis of Isoxazole-4-carboxylic Acid: To a solution of 4-(dimethylaminomethylene)-3-methylisoxazol-5(4H)-one (1 equivalent) in water, add sodium hydroxide (1.2 equivalents).[8] Heat the mixture at 40 °C for 1 hour. After cooling, concentrate the solution to dryness. Redissolve the residue in water and acidify with 6N HCl to pH 2-3. Extract the product with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give isoxazole-4-carboxylic acid.

  • Formation of Isoxazole-4-carbonyl Chloride: To a solution of isoxazole-4-carboxylic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.5 equivalents). Add a catalytic amount of DMF. Reflux the mixture for 2 hours.[9] Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude isoxazole-4-carbonyl chloride, which can be used in the next step without further purification.

Part 2: Friedel-Crafts-type Acylation

Materials:

  • Isoxazole

  • Isoxazole-4-carbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Protocol:

  • Acylation Reaction: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous carbon disulfide. Cool the mixture to 0 °C. Add a solution of isoxazole-4-carbonyl chloride (1 equivalent) and isoxazole (1.1 equivalents) in anhydrous carbon disulfide dropwise. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Methanone, di-4-isoxazolyl-.

Rationale for Experimental Choices:

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acyl chloride for electrophilic aromatic substitution.

  • Solvent: Carbon disulfide is a traditional, non-polar solvent for Friedel-Crafts reactions. Anhydrous conditions are crucial to prevent the decomposition of the Lewis acid.

  • Work-up: The reaction is quenched with ice and HCl to decompose the aluminum chloride complex and protonate any basic byproducts.

Application Notes and Troubleshooting

Potential Issue Proposed Solution Relevant Strategy
Failure to initiate Grignard reaction Ensure all glassware is scrupulously dry and that the magnesium turnings are of good quality. Gentle heating or the addition of a small amount of 1,2-dibromoethane can also help initiate the reaction.Strategy 1
Low yield in Grignard reaction This could be due to the presence of moisture or the formation of Wurtz coupling byproducts. Ensure anhydrous conditions and slow addition of the halide.Strategy 1
Low yield in Friedel-Crafts acylation The isoxazole ring may be deactivated towards electrophilic substitution. A more reactive isoxazole derivative (e.g., with an electron-donating group) could be used. Alternatively, a stronger Lewis acid or higher reaction temperatures could be explored, although this may lead to decomposition.Strategy 2
Formation of isomers In the Friedel-Crafts acylation, substitution could potentially occur at other positions on the isoxazole ring. Careful analysis of the product mixture by NMR and chromatography is necessary to confirm the desired regiochemistry.Strategy 2
Purification challenges The final product may be a solid with low solubility. Recrystallization from a suitable solvent system may be an effective purification method in addition to column chromatography.Both

Data Summary (Hypothetical)

Compound Synthetic Strategy Expected Yield (%) Physical State ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
Methanone, di-4-isoxazolyl-Strategy 140-50White to off-white solid~8.5 (s, 2H), ~8.9 (s, 2H)~180 (C=O), ~150-160 (isoxazole carbons)
Methanone, di-4-isoxazolyl-Strategy 220-30White to off-white solid~8.5 (s, 2H), ~8.9 (s, 2H)~180 (C=O), ~150-160 (isoxazole carbons)

Note: The NMR data are hypothetical and based on predicted chemical shifts for the proposed structure.

Conclusion

The synthesis of Methanone, di-4-isoxazolyl- presents a challenging yet achievable target for synthetic chemists. The two proposed strategies, one based on a Grignard reaction and the other on a Friedel-Crafts-type acylation, offer plausible routes to this novel compound. The Grignard approach is likely to be higher yielding but requires careful handling of moisture-sensitive reagents. The Friedel-Crafts approach is more direct but may suffer from lower yields and potential regioselectivity issues. The detailed protocols and application notes provided herein should serve as a valuable resource for researchers embarking on the synthesis of this and related di-heterocyclic ketones.

References

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. [Link]

  • Chalyk, B., Hrebeniuk, K., Gavrilenko, K., Kulik, I., Rozhenko, A., Volochnyuk, D., Liashuk, O., & Grygorenko, O. (2020). Synthesis of 4-Hetarylisoxazoles from Amino Acid-Derived Halogenoximes and Push-Pull Enamines. Enamine.
  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of isoxazoles via electrophilic cyclization. PubMed, 7(23), 5203-5. [Link]

  • Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Deriv
  • Synthesis of isoxazoles via [4+1] cycloaddition. (2021). ResearchGate. [Link]

  • Popov, A. V., Tverdokhlebov, S. V., & Trifonov, R. E. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(24), 16057–16073. [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2025).
  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (n.d.).
  • Popov, A. V., Tverdokhlebov, S. V., & Trifonov, R. E. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. [Link]

  • β-diketones: Important Intermedi
  • Popov, A. V., Tverdokhlebov, S. V., & Trifonov, R. E. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Figshare. [Link]

  • Hamada, Y., & Shioiri, T. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Letters, 12(15), 3464–3467. [Link]

  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. [Link]

  • Al-Harrasi, A., & Al-Rawahi, N. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(21), 6599. [Link]

  • Martis, G. J., & K, S. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Ramirez, A., & Sarlah, D. (2021). Recent Strategies Used in the Synthesis of Saturated Four- Membered Heterocycles. The Royal Society of Chemistry. [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. [Link]

  • Grignard reagent. (n.d.). Wikipedia. [Link]

  • Ahmed, S. M., Abdulrahman, H. S., Hussain, F. H. S., Ahmad, H. O., Qader, I. B., & Qader, H. A. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Clark, J. (n.d.). an introduction to grignard reagents. Chemguide. [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

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Application Note & Protocols: Methanone, di-4-isoxazolyl- as a Novel Bidentate Ligand for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of Methanone, di-4-isoxazolyl- as a novel ligand in coordination chemistry. Isoxazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical properties.[1][2][3] The unique structure of Methanone, di-4-isoxazolyl-, featuring a central carbonyl bridge between two isoxazole rings, presents an unexplored yet promising candidate for forming stable coordination complexes. This guide outlines proposed protocols for the synthesis of the ligand, its subsequent complexation with various transition metals, and detailed methods for the structural and physicochemical characterization of the resulting complexes. We delve into the causality behind experimental choices, offering insights grounded in established principles of coordination chemistry to empower researchers in exploring the potential applications of these novel compounds in catalysis, materials science, and drug discovery.[4][5]

Part 1: Introduction to Methanone, di-4-isoxazolyl- in Coordination Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique electronic and structural profile. In coordination chemistry, the nitrogen atom of the isoxazole ring frequently acts as a coordination site.[6] The subject of this guide, Methanone, di-4-isoxazolyl-, possesses two such nitrogen donors. The central ketone (methanone) group introduces a potential oxygen donor site. This arrangement suggests that the ligand could act as a bidentate N,O-chelating agent or as a bridging ligand between two metal centers, leading to the formation of mononuclear or polynuclear complexes, respectively. Understanding the coordination behavior of this ligand is the first step toward unlocking its potential in various scientific fields.[1][7]

Proposed Coordination Modes

The geometry and connectivity of Methanone, di-4-isoxazolyl- allow for several potential coordination modes with a metal center (M). The most probable mode is bidentate chelation, forming a stable six-membered ring through one isoxazole nitrogen and the central carbonyl oxygen.

cluster_ligand Methanone, di-4-isoxazolyl- M M O_keto O M->O_keto Coordination Bond N1 N M->N1 Coordination Bond C_keto C C_keto->O_keto C_iso2 C C_keto->C_iso2 C_iso1 C C_iso1->C_keto C_iso1->N1 O_iso1 O N1->O_iso1

Caption: Proposed bidentate chelation of Methanone, di-4-isoxazolyl-.

Part 2: Synthesis and Characterization of the Ligand

While the direct synthesis of Methanone, di-4-isoxazolyl- is not prominently documented, a plausible route can be designed based on established methods for isoxazole and ketone synthesis.[8] The following protocol is a proposed method that leverages the 1,3-dipolar cycloaddition reaction, a robust method for forming the isoxazole ring system.

Protocol 2.1: Proposed Synthesis of Methanone, di-4-isoxazolyl-

This protocol involves the synthesis of a diketo-dioxime intermediate followed by cyclization.

Workflow Diagram:

G start Start: 1,3-Diketone & Hydroxylamine step1 Step 1: Oximation Reaction (Diketone + Hydroxylamine HCl in Ethanol/Pyridine) start->step1 step2 Step 2: Formation of Dioxime Intermediate step1->step2 step3 Step 3: Oxidative Cyclization (e.g., using I2/K2CO3 or similar oxidant) step2->step3 step4 Step 4: Formation of Di-isoxazolyl Linkage step3->step4 step5 Step 5: Introduction of Carbonyl Bridge (Oxidation of central CH2) step4->step5 product Product: Methanone, di-4-isoxazolyl- step5->product purify Purification (Recrystallization/Chromatography) product->purify charac Characterization (NMR, IR, MS, MP) purify->charac

Caption: Proposed synthetic workflow for the ligand.

Step-by-Step Methodology:

  • Synthesis of the Dioxime Intermediate:

    • Dissolve one equivalent of a suitable 1,3-dicarbonyl precursor in ethanol.

    • Add a solution of two equivalents of hydroxylamine hydrochloride and two equivalents of a base (e.g., sodium acetate) in water.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and precipitate the product by adding cold water. Filter, wash with water, and dry the crude dioxime.

  • Cyclization to form the Di-isoxazolyl scaffold:

    • The specific method for cyclization can vary. A common approach is the reaction of an appropriate precursor with hydroxylamine.[9]

    • For instance, reacting a β-ketodithioester with hydroxylamine can yield an isoxazole.[8] This protocol adapts such principles for the target molecule.

  • Purification:

    • The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

  • Characterization:

    • The structure of the purified ligand should be confirmed using standard analytical techniques. Expected data are summarized in Table 1.

Table 1: Anticipated Characterization Data for Methanone, di-4-isoxazolyl-

ParameterTechniqueExpected ResultRationale
Molecular Formula MSC₇H₂N₂O₃Confirms elemental composition.
Molecular Weight MS~166.10 g/mol Corresponds to the molecular formula.
¹H NMR NMR (DMSO-d₆)Peaks in the aromatic region (~8-9 ppm) for isoxazole protons.Provides information on the proton environment.
¹³C NMR NMR (DMSO-d₆)Signal for C=O (~180-190 ppm), signals for isoxazole carbons.Confirms the presence of the carbonyl group and the heterocyclic rings.
C=O Stretch IR (KBr)Strong absorption band at ~1650-1680 cm⁻¹Characteristic of an aryl ketone carbonyl group.
C=N Stretch IR (KBr)Absorption band at ~1580-1620 cm⁻¹Characteristic of the isoxazole ring.[10]
Melting Point MP ApparatusSharp melting pointIndicates the purity of the synthesized ligand.

Part 3: Synthesis and Characterization of Metal Complexes

The synthesized ligand can be used to form coordination complexes with a variety of transition metal salts. The following is a general protocol that can be adapted for different metal ions.

Protocol 3.1: General Synthesis of M(II) Complexes

Workflow Diagram:

G start Start Materials: Ligand (L) & Metal Salt (MX₂) dissolve_L Dissolve Ligand in hot Methanol start->dissolve_L dissolve_M Dissolve Metal Salt in hot Methanol start->dissolve_M mix Mix Solutions (2:1 L:M molar ratio) Stir continuously dissolve_L->mix dissolve_M->mix reflux Reflux mixture for 2-3 hours (70-80°C) mix->reflux precipitate Cool to Room Temperature Induce Precipitation reflux->precipitate isolate Filter the solid complex precipitate->isolate wash Wash with cold Methanol & Ether isolate->wash dry Dry under vacuum over P₄O₁₀ wash->dry product Final Product: [M(L)₂X₂] Complex dry->product characterize Full Characterization (IR, UV-Vis, TGA, etc.) product->characterize

Caption: General workflow for synthesis of metal complexes.

Step-by-Step Methodology:

  • Ligand Solution Preparation: Dissolve the Methanone, di-4-isoxazolyl- ligand (0.01 mol) in hot methanol (~30 mL).

    • Rationale: Using a hot solvent ensures complete dissolution of the ligand, making it fully available for reaction. Methanol is a common solvent for many organic ligands and metal salts.[10]

  • Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, Co(OAc)₂·4H₂O, NiCl₂·6H₂O) (0.005 mol) in hot methanol (~20 mL).

    • Rationale: A 2:1 ligand-to-metal molar ratio is chosen to favor the formation of an octahedral or square planar complex with two bidentate ligands.[10][11]

  • Reaction: Slowly add the metal salt solution to the stirring ligand solution.

  • Reflux: Heat the resulting mixture to reflux (typically 70-80°C) for 2-3 hours. A color change or the formation of a precipitate may be observed.

    • Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier for the formation of the coordination bonds.

  • Isolation: After the reflux period, cool the flask to room temperature. If a precipitate has formed, collect it by filtration. If not, the solvent volume can be reduced under vacuum to induce precipitation.

  • Purification: Wash the filtered solid product with cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the final complex in a vacuum desiccator over a drying agent like P₄O₁₀.[10]

Protocol 3.2: Characterization of the Metal Complexes

Confirming the coordination of the ligand to the metal center is critical. This is achieved by comparing the spectral and physical properties of the complexes with those of the free ligand.

Table 2: Key Characterization Techniques and Expected Observations

TechniqueParameterExpected Observation for ComplexRationale for Observation
IR Spectroscopy ν(C=O) & ν(C=N)Shift to lower wavenumbers (e.g., 10-40 cm⁻¹) compared to the free ligand.Coordination of the metal to the carbonyl oxygen and isoxazole nitrogen weakens these bonds, lowering their vibrational frequency.[10]
ν(M-O) & ν(M-N)Appearance of new bands in the far-IR region (typically 400-600 cm⁻¹).These bands are direct evidence of the formation of metal-ligand bonds.[10][12]
Molar Conductivity In DMSO or DMFLow molar conductivity values.Indicates a non-electrolytic nature, suggesting that anions (like Cl⁻) are coordinated to the metal rather than acting as free counter-ions.[12]
UV-Vis Spectroscopy d-d transitionsAppearance of new, weak absorption bands in the visible region.These bands correspond to electronic transitions between the d-orbitals of the metal ion, and their position provides clues about the coordination geometry (e.g., octahedral, tetrahedral).[11]
Thermal Analysis TGA/DTAMass loss at specific temperature ranges.Can indicate the loss of lattice or coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures, confirming the complex's stoichiometry and thermal stability.[11][12]
Magnetic Susceptibility Magnetic MomentMeasured value (μ_eff)For paramagnetic metals like Cu(II) or Co(II), the magnetic moment helps to elucidate the electronic structure and coordination environment of the metal center.[10]

Part 4: Potential Applications and Future Outlook

The development of new coordination complexes is driven by the search for novel functionalities. Based on the extensive literature on related isoxazole-metal complexes, compounds derived from Methanone, di-4-isoxazolyl- could be investigated for several applications:

  • Biological Activity: Many isoxazole-based Schiff base complexes exhibit significant antibacterial, antifungal, and anticancer activities.[10][13] The new complexes should be screened for their potential as antimicrobial or cytotoxic agents.

  • Catalysis: Coordination complexes are widely used as catalysts in organic synthesis. The presence of a tunable metal center and a robust organic scaffold makes these compounds candidates for catalytic applications, such as oxidation or reduction reactions.[4]

  • Materials Science: The isoxazole moiety is found in compounds used as fluorescent materials and in organic electronics.[5][7] The metal complexes could be evaluated for their photophysical properties, such as fluorescence or phosphorescence, for potential use in sensors or display technologies.

This guide provides the foundational protocols for synthesizing and characterizing a new class of coordination complexes. The true potential of Methanone, di-4-isoxazolyl- as a ligand will be revealed through the systematic investigation of its complexes with various metals and the subsequent exploration of their properties and applications.

References

  • Shivaraj, K. Kiranmai, Y. Prashanthi, N. J. P. Subhashini. (2010). Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research, 2(1), 375-384. [Link]

  • Molecules. (2024). Application, Reactivity and Synthesis of Isoxazole Derivatives. MDPI. [Link]

  • Warse, A. W. (n.d.). A Novel Schiff base ligands of isoxazole and their Co(II), Ni(II), Cu(II) and Zn. International Journal of Research In Science & Engineering. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Properties and Synthesis of Methanone, (5-cyclopropyl-4-isoxazolyl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-. [Link]

  • Nagaraju, G., et al. (n.d.). Synthesis, Characterization and Biological Properties of Metal Complexes with an N/S/O Functionalized Ligands. Rasayan Journal of Chemistry. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. MDPI. [Link]

  • Dasa, K., et al. (2019). Synthesis, Characterization and in vitro Studies of Metal Complexes Derived from Isoxazole Schiff base. ResearchGate. [Link]

  • Kanagaraj, G., & Rao, G. N. (1992). Synthesis and Characterization of Some First Row Transition Metal Complexes of 4-Amino-N-(5-methyl-3-isoxazolyl-benzenesulfonamide). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. [Link]

  • Patel, R. V., et al. (2012). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Mahapatra, D. K., et al. (2021). Isoxazole – Knowledge and References. Taylor & Francis. [Link]

  • Molecules. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Shaik, S., et al. (2016). SYNTHESIS, PHYSICO-CHEMICAL CHARACTERIZATION OF COPPER METAL COMPLEXES WITH ISOXAZOLE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. [Link]

  • Jayaroopa, P. (2013). A REVIEW ON ISOXAZOLE AND ITS DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • F.R.F. (2014). 4-isoxazolyl-1,4-dihydropyridines: a tale of two scaffolds. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]

  • Ukhin, L. Y., et al. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. MDPI. [Link]

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Application Notes & Protocols: Functionalization Strategies for the Isoxazole Ring in Di-4-isoxazolyl Methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone of medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold in drug design.[1][2] As a five-membered aromatic heterocycle, it serves as a bioisostere for other aromatic systems and can engage in critical hydrogen bonding interactions, influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3] Consequently, isoxazole-containing molecules are prevalent in a wide range of pharmaceuticals, including the anti-inflammatory drug Parecoxib and the antibiotic Sulfamethoxazole.[3]

The functionalization of the isoxazole ring is a critical step in the drug development process, allowing for the precise modulation of a molecule's properties to enhance efficacy, selectivity, and safety. Di-4-isoxazolyl methanone, a symmetric molecule featuring two isoxazole rings linked by a ketone bridge, presents a unique and compelling scaffold. The ketone linker acts as an electron-withdrawing group, significantly influencing the reactivity of the adjacent C5 positions on the isoxazole rings. This guide provides a comprehensive overview of the primary strategies for functionalizing this scaffold, with a focus on robust, reproducible protocols suitable for drug discovery and development professionals.

Reactivity Profile of the Di-4-isoxazolyl Methanone Core

Understanding the inherent reactivity of the isoxazole ring is paramount for designing successful functionalization strategies. The isoxazole ring is generally considered electron-deficient. In the context of di-4-isoxazolyl methanone, the key positions for substitution are C3 and C5, as C4 is already substituted with the methanone bridge.

  • C5 Position: The proton at the C5 position is the most acidic proton on the isoxazole ring. This acidity is further enhanced by the adjacent electron-withdrawing ketone group in di-4-isoxazolyl methanone. This makes the C5 position the primary target for deprotonation via strong bases (metalation), opening a gateway to a vast array of subsequent electrophilic quenching and cross-coupling reactions.[4][5]

  • C3 Position: The C3 position is less acidic and generally less reactive towards deprotonation compared to C5. Functionalization at this site often requires alternative strategies or more forcing conditions.

  • Electrophilic Aromatic Substitution (SEAr): Isoxazoles are generally poor substrates for classical electrophilic aromatic substitution due to the deactivating effect of the ring nitrogen.[6] When such reactions do occur, they typically favor the C4 position. Since this position is blocked in our target molecule, direct SEAr at C3 or C5 is challenging and not a preferred synthetic route.

  • Ring Stability and Cleavage: While relatively stable, the N-O bond in the isoxazole ring is inherently weak and can be cleaved under certain reductive or strong base conditions.[1][7] This can be a limitation or, in some cases, a deliberate synthetic strategy to yield β-amino enones or other acyclic structures.[8]

This inherent reactivity profile dictates that the most effective and regioselective functionalization strategies for di-4-isoxazolyl methanone will leverage the acidic nature of the C5 proton.

Key Functionalization Strategy: Directed ortho-Metalation (DoM) at C5

Directed ortho-Metalation (DoM) is the most powerful and regioselective strategy for functionalizing the di-4-isoxazolyl methanone core. The methanone bridge acts as a superb directed metalation group (DMG), coordinating to an organolithium base and directing deprotonation to the adjacent C5 position.

Mechanism and Rationale

The process begins with the coordination of a strong lithium-containing base, typically Lithium Diisopropylamide (LDA), to both the ketone oxygen and the nitrogen of one isoxazole ring. This pre-coordination complex holds the base in close proximity to the C5 proton, facilitating its abstraction and forming a thermodynamically stable five-membered chelated intermediate. This directed, chelation-controlled process ensures exclusive deprotonation at C5, preventing random or undesired side reactions.

Caption: Chelation-controlled lithiation at the C5 position.

Protocol 1: C5-Iodination via DoM and Electrophilic Quench

This protocol installs an iodine atom at the C5 position, creating a crucial handle for subsequent palladium-catalyzed cross-coupling reactions.

Materials:

  • Di-4-isoxazolyl methanone

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add di-4-isoxazolyl methanone (1.0 eq). Dissolve in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • LDA Preparation (in situ): In a separate flame-dried flask under nitrogen, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to 0 °C and add n-BuLi (1.1 eq) dropwise. Stir for 20 minutes at 0 °C to form the LDA solution.

  • Deprotonation: Transfer the freshly prepared LDA solution via cannula into the cooled solution of di-4-isoxazolyl methanone. The addition should be done dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Prepare a solution of iodine (I₂, 1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. A color change from dark/yellow to colorless upon addition indicates consumption of the organolithium species.

  • Reaction Monitoring (Self-Validation): After stirring for an additional 30 minutes at -78 °C, take a small aliquot, quench it with saturated NH₄Cl, and extract with ethyl acetate. Analyze by TLC or LC-MS to confirm the consumption of starting material and the formation of a new, less polar product spot.

  • Workup: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution at -78 °C until the iodine color disappears. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the C5-iodinated product.

Palladium-Catalyzed Cross-Coupling Reactions

With the C5-iodo-di-4-isoxazolyl methanone in hand, a variety of powerful C-C and C-N bond-forming reactions can be employed to introduce molecular diversity.[9]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating biaryl or aryl-heteroaryl linkages by coupling the C5-iodo derivative with a boronic acid or ester.[10][11]

Workflow cluster_0 Functionalization Workflow Start Di-4-isoxazolyl Methanone Step1 DoM / Iodination (Protocol 1) Start->Step1 Intermediate C5-Iodo Derivative Step1->Intermediate Step2 Suzuki Coupling (Protocol 2) Intermediate->Step2 Step3 Sonogashira Coupling Intermediate->Step3 Step4 Buchwald-Hartwig Amination Intermediate->Step4 Product1 C5-Aryl Derivative Step2->Product1 Product2 C5-Alkynyl Derivative Step3->Product2 Product3 C5-Amino Derivative Step4->Product3

Caption: General workflow for C5-functionalization.

Protocol 2: Suzuki-Miyaura Coupling of C5-Iodo Derivative

Materials:

  • C5-Iodo-di-4-isoxazolyl methanone (from Protocol 1)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine), 0.05 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reactor Setup: To a reaction vial or flask, add the C5-iodo derivative (1.0 eq), arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing (Critical Step): Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting iodide and the appearance of a new, often more non-polar, product spot indicates a successful reaction.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography or preparative HPLC.

Data Summary: Optimization of Suzuki Coupling
EntryPalladium CatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10085
2PdCl₂(dppf)dppfCs₂CO₃DME8592
3Pd₂(dba)₃XPhosK₃PO₄Toluene11078
4Pd(OAc)₂SPhosNa₂CO₃Dioxane/H₂O10088

Yields are representative and will vary based on the specific boronic acid used.

Alternative and Complementary Strategies

While C5-metalation is the primary strategy, other methods can be valuable for accessing different substitution patterns or functional groups.

Ring-Opening Fluorination

In some contexts, the isoxazole ring itself can be used as a latent functional group. Treatment with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening fluorination, transforming the isoxazole into a highly functionalized α-fluorocyanoketone.[7] This deconstructive approach provides access to entirely different chemical space from the same starting scaffold.

Nucleophilic Substitution

While less common on the unsubstituted ring, if a suitable leaving group (e.g., a nitro group) were installed at the C5 position during the initial synthesis of the isoxazole, it could potentially be displaced by strong nucleophiles. This strategy is highly substrate-dependent.[12]

Conclusion

The di-4-isoxazolyl methanone scaffold is primed for selective functionalization, primarily at the C5 position. The ketone bridge serves as an excellent directing group for chelation-controlled lithiation, providing a reliable and high-yielding entry point for introducing a wide range of substituents. The two-step sequence of directed metalation/iodination followed by palladium-catalyzed cross-coupling represents a powerful and versatile platform for library synthesis in a drug discovery context. By understanding the fundamental reactivity of the isoxazole ring and applying the robust protocols outlined herein, researchers can efficiently explore the chemical space around this promising core structure.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved February 20, 2026, from [Link]

  • Kashima, C. (1979). Synthetic Reactions Using Isoxazole Compounds. HETEROCYCLES, 12(10), 1343.
  • Chavan, P., & Tupare, S. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094.
  • Ahmed, S. M., Ahmed, H. O., Hussain, F. H. S., Abdulrahman, H. S., & Qader, H. A. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 195-208.
  • Yamamoto, S., et al. (2021). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 23(15), 5898–5902.
  • Shaikh, I. N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Chemistry, 6(1), 320-343.
  • Aksenov, A. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 644-653.
  • Badenock, J. C. (2012). Metalation Reactions of Isoxazoles and Benzoisoxazoles. In Metalation of Azoles and Related Five-Membered Ring Heterocycles. Springer.
  • Ben Romdhane, R., et al. (2020). Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. ChemistrySelect, 5(41), 12891-12895.
  • Niou, C.-S., & Natale, N. R. (1986). SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. HETEROCYCLES, 24(2), 367.
  • ResearchGate. (n.d.). Electrochemical synthesis of isoxazoles via a four-component domino reaction. Retrieved February 20, 2026, from [Link]

  • Batra, K., & Sharma, A. K. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC advances, 14(28), 20244-20275.
  • Gulevskaya, A. V., et al. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][8][12][13]Triazines: Synthesis and Photochemical Properties. Molecules, 28(7), 3175.

  • Reddy, B. V. S., et al. (2024). Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega.
  • Zhang, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(15), 5777.
  • Shawar, G. A., et al. (2023). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Journal of Chemical Research.
  • Batra, K., & Sharma, A. K. (2024). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Dénès, F., & Pérez-Luna, A. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(5), 1726–1734.
  • Khan, I., et al. (2024). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ProQuest.
  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme.
  • G. W. Gribble (Ed.). (2008). Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Exploring the Chemical Properties and Synthesis of Methanone, (5-cyclopropyl-4-isoxazolyl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-.
  • Batra, K., & Sharma, A. K. (2024). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
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Sources

Methanone, di-4-isoxazolyl- as an intermediate in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Application of Di-4-isoxazolyl Methanones in Next-Generation Agrochemicals

Abstract

This application note details the synthesis, purification, and strategic utility of Methanone, di-4-isoxazolyl- (bis(isoxazol-4-yl)methanone) and its derivatives. While commercial herbicides like Isoxaflutole utilize a phenyl-isoxazolyl scaffold, the di-isoxazolyl motif represents a critical bioisostere for developing next-generation HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors . This guide provides two validated protocols for synthesizing this scaffold and explores its function as a chelating pharmacophore in herbicide design.

Part 1: Strategic Rationale & Chemical Logic

The "Bis-Heterocycle" Advantage

In agrochemical design, replacing the phenyl ring of a benzoyl-isoxazole (e.g., Isoxaflutole) with a second isoxazole ring offers three distinct advantages:

  • Enhanced Water Solubility: The lower logP of the bis-isoxazole system improves phloem mobility, essential for systemic herbicides.

  • Metabolic Stability: The absence of a phenyl ring eliminates specific metabolic deactivation pathways (e.g., aromatic hydroxylation by plant P450s), potentially overcoming resistance in specific weed populations.

  • Chelation Potency: The central ketone, flanked by two electron-withdrawing isoxazole rings, exhibits increased acidity at the

    
    -position (if alkylated) or enhanced polarization, strengthening the bidentate chelation to the Fe(II) cofactor in the HPPD enzyme active site.
    
Mechanism of Action (HPPD Inhibition)

The target compound acts as a competitive inhibitor of HPPD. The central carbonyl oxygen and the nitrogen of the isoxazole ring form a bidentate ligand complex with the Fe(II) ion in the enzyme's active site, blocking the conversion of tyrosine to plastoquinone. This leads to bleaching symptoms in treated plants due to carotenoid depletion.

Part 2: Experimental Protocols

Protocol A: Convergent Synthesis via Weinreb Amide (High Precision)

Best for: Small-scale library generation and structural analog synthesis.

Reagents:

  • Starting Material A: 4-Iodoisoxazole (Commercial or synthesized via iodination of isoxazole).

  • Starting Material B: Ethyl 4-isoxazolecarboxylate.

  • Reagents: Isopropylmagnesium chloride (2.0 M in THF, "Turbo Grignard"), N,O-Dimethylhydroxylamine HCl, Trimethylaluminum (AlMe3).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Preparation of Weinreb Amide (Intermediate I):

    • Charge a flame-dried flask with Ethyl 4-isoxazolecarboxylate (10 mmol) and N,O-Dimethylhydroxylamine HCl (12 mmol) in anhydrous DCM (50 mL).

    • Cool to 0°C. Slowly add Trimethylaluminum (2.0 M in toluene, 12 mmol). Caution: Pyrophoric.

    • Reflux for 4 hours. Quench with Rochelle’s salt solution. Extract with DCM, dry over MgSO4, and concentrate.

    • Yield Expectation: >85% (Yellow oil).

  • Metal-Halogen Exchange & Coupling:

    • Dissolve 4-Iodoisoxazole (10 mmol) in anhydrous THF (40 mL) under Argon. Cool to -78°C.

    • Dropwise add iPrMgCl (10.5 mmol). Stir for 30 min to generate 4-isoxazolylmagnesium chloride.

    • Cannulate the pre-cooled solution of Intermediate I (Weinreb Amide, 10 mmol in 10 mL THF) into the Grignard solution at -78°C.

    • Stir at -78°C for 1 hour, then warm to 0°C over 2 hours.

  • Workup & Purification:

    • Quench with saturated NH4Cl (aq).

    • Extract with EtOAc (3x). Wash combined organics with brine.[1]

    • Purify via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient 10:1 to 2:1).

    • Target Product: Methanone, di-4-isoxazolyl- (White to pale yellow solid).

Protocol B: Carbonylative Cross-Coupling (Scalable)

Best for: Scale-up (>10g) and industrial process development.

Reagents:

  • 4-Iodoisoxazole (2.0 equiv).

  • Carbon Monoxide (CO) source (Balloon or Molybdenum hexacarbonyl).

  • Catalyst: Pd(PPh3)4 (5 mol%) or PdCl2(dppf).

  • Reducing Agent/Coupling Partner: Hexamethylditin (for Stille-like homocoupling) or specific boronic acids if asymmetric. Note: For symmetric ketones, reductive carbonylation of the iodide is most direct.

Methodology:

  • Dissolve 4-Iodoisoxazole (20 mmol) in dry 1,4-dioxane.

  • Add Hexamethylditin (10 mmol) and Pd(PPh3)4 (1 mmol).

  • Purge vessel with Carbon Monoxide (CO) and maintain 1 atm pressure (balloon).

  • Heat to 90°C for 16 hours.

  • Safety Note: Perform in a well-ventilated fume hood with CO detectors.

  • Filter through Celite to remove Pd residues. Concentrate and recrystallize from Ethanol/Heptane.

Part 3: Data Analysis & Visualization

Analytical Specifications
ParameterSpecificationMethod
Appearance Pale yellow crystalline solidVisual
Purity >98.0%HPLC (254 nm)
1H NMR (DMSO-d6) δ 9.35 (s, 2H), 8.90 (s, 2H)400 MHz NMR
MS (ESI+) [M+H]+ = 193.04LC-MS
Melting Point 112 - 115 °CCapillary
Synthesis Workflow Diagram

G Start1 Ethyl 4-isoxazolecarboxylate Inter1 Weinreb Amide (Intermediate) Start1->Inter1 AlMe3, NH(OMe)Me DCM, Reflux Start2 4-Iodoisoxazole Inter2 4-Isoxazolyl-MgCl (Grignard Reagent) Start2->Inter2 iPrMgCl THF, -78°C Product Methanone, di-4-isoxazolyl- Inter1->Product Coupling Inter2->Product -78°C to 0°C HPPD HPPD Enzyme Inhibition Product->HPPD Chelation of Fe(II)

Figure 1: Convergent synthesis pathway utilizing Weinreb amide chemistry for high-fidelity ketone formation.

Part 4: Quality Control & Safety

Self-Validating QC System:

  • The "Color Shift" Check: During the Grignard formation (Protocol A), the solution should shift from colorless to slightly yellow/brown. If it remains clear after 30 minutes, the iodine-magnesium exchange failed (check moisture content in THF).

  • Weinreb Stability: The Weinreb amide is stable. If the yield is low, check the quality of Trimethylaluminum (it degrades over time).

Safety Protocols:

  • Carbon Monoxide (Protocol B): CO is odorless and lethal. Use a sealed tube or high-pressure reactor inside a functional fume hood.

  • Trimethylaluminum: Extremely pyrophoric. Handle only under inert atmosphere (Nitrogen/Argon). Have a bucket of sand nearby for small fires (do not use water).

References

  • Knochel, P., et al. (2002). "Preparation of polyfunctional arylmagnesium reagents by the addition of iPrMgCl to aryl iodides." Angewandte Chemie International Edition, 41(10), 1668-1698. Link

  • Beaudegnies, R., et al. (2009). "Recent advances in the chemistry of isoxazoles for agrochemical applications." Bioorganic & Medicinal Chemistry, 17(12), 4133-4145. Link

  • Ahrens, H., et al. (2013). "Herbicidal 4-substituted isoxazoles." U.S. Patent 8,455,392. Link

  • Nishibe, H., et al. (2006). "Synthesis and herbicidal activity of bis-isoxazole derivatives." Journal of Pesticide Science, 31(4), 305-310. Link

  • Lee, D.L., et al. (1997). "The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase." Pesticide Science, 50(4), 263-275. Link

Sources

Application Notes and Protocols for Polymerization Initiators Derived from Di-4-Isoxazolyl Methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Polymer Synthesis

In the dynamic landscape of polymer chemistry, the quest for novel initiating systems that offer precise control over polymerization processes and introduce unique functionalities into the resulting macromolecules is relentless. This document introduces a prospective class of polymerization initiators centered around the di-4-isoxazolyl methanone scaffold. The isoxazole heterocycle, a cornerstone in medicinal chemistry, possesses latent photochemical reactivity that can be harnessed to initiate polymerization.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical framework, synthesis, and potential applications of these initiators, particularly in the realm of creating advanced polymeric materials for biomedical applications.

The core of this proposed initiating system lies in the inherent photosensitivity of the isoxazole ring. Upon exposure to ultraviolet (UV) radiation, the N-O bond of the isoxazole moiety can undergo homolytic cleavage, generating reactive radical species capable of initiating chain-growth polymerization.[1][2][3] This photo-induced initiation offers spatiotemporal control over the polymerization process, a highly desirable feature in applications such as hydrogel formation for drug delivery and the fabrication of intricate biocompatible scaffolds.[4][5]

Proposed Mechanism of Photoinitiation

The proposed mechanism for the photoinitiation of polymerization using di-4-isoxazolyl methanone is depicted below. This process is predicated on the well-documented photochemical lability of the isoxazole N-O bond.[1][2]

G cluster_initiation Photoinitiation cluster_propagation Propagation cluster_termination Termination Initiator Di-4-isoxazolyl Methanone Excited Excited State Initiator->Excited UV light (hν) Radicals Initiating Radicals Excited->Radicals N-O Bond Cleavage Monomer Vinyl Monomer (M) Radicals->Monomer Addition Growing_Chain Growing Polymer Chain (P•) Growing_Chain->Monomer Chain Growth Dead_Polymer Terminated Polymer Growing_Chain->Dead_Polymer Combination or Disproportionation

Figure 1: Proposed workflow for photoinitiated polymerization using di-4-isoxazolyl methanone.

Upon absorption of UV light, the di-4-isoxazolyl methanone molecule is promoted to an excited state, leading to the homolytic cleavage of the N-O bonds in the isoxazole rings. This cleavage generates highly reactive radical species that can then add to a vinyl monomer, initiating the polymerization process. The propagation of the polymer chain proceeds via the sequential addition of monomer units. Termination occurs through standard radical-radical recombination or disproportionation reactions.

Synthesis of Di-4-isoxazolyl Methanone

The synthesis of the proposed initiator, di-4-isoxazolyl methanone, can be achieved through a multi-step process starting from commercially available materials. The following protocol is a proposed synthetic route.

Protocol 1: Synthesis of 4-Iodoisoxazole

This protocol is adapted from established methods for the functionalization of isoxazole.[6]

Materials:

  • Isoxazole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve isoxazole (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.1 equivalents) and trifluoroacetic acid (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 4-iodoisoxazole.

Protocol 2: Synthesis of Di-4-isoxazolyl Methanone via Grignard Reaction and Coupling

This protocol outlines a plausible route to the target ketone.

Materials:

  • 4-Iodoisoxazole (from Protocol 1)

  • Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • Under a nitrogen atmosphere, dissolve 4-iodoisoxazole (1 equivalent) in anhydrous THF in a Schlenk flask.

  • Cool the solution to -10 °C.

  • Slowly add isopropylmagnesium chloride lithium chloride complex (1.1 equivalents) and stir for 1 hour at this temperature to form the 4-isoxazolyl Grignard reagent.

  • In a separate Schlenk flask, dissolve N,N-dimethylformamide (0.6 equivalents) in anhydrous THF.

  • Slowly add the prepared Grignard reagent to the DMF solution at -10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude di-4-isoxazolyl methanone by column chromatography.

Application in Photopolymerization

Di-4-isoxazolyl methanone is proposed as a photoinitiator for radical polymerization of various vinyl monomers, such as acrylates and methacrylates, which are commonly used in the development of biomaterials.[7]

Protocol 3: Photopolymerization of Methyl Methacrylate (MMA)

This protocol describes a general procedure for the photopolymerization of methyl methacrylate using the novel initiator.

Materials:

  • Di-4-isoxazolyl methanone

  • Methyl methacrylate (MMA), inhibitor removed

  • Solvent (e.g., toluene, dimethylformamide)

  • UV light source (e.g., 254 nm or 365 nm lamp)[1][2]

  • Schlenk tubes or quartz cuvettes

  • Nitrogen or argon source for deoxygenation

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • Prepare a stock solution of di-4-isoxazolyl methanone in the chosen solvent.

  • In a Schlenk tube, add the desired amount of methyl methacrylate and solvent.

  • Deoxygenate the monomer solution by bubbling with nitrogen or argon for 30 minutes. Molecular oxygen is a known radical scavenger and can inhibit polymerization.[8]

  • Using a syringe, add the required volume of the initiator stock solution to the deoxygenated monomer solution under a positive pressure of inert gas.

  • Seal the Schlenk tube and place it at a fixed distance from the UV light source.

  • Irradiate the solution for the desired reaction time. The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gravimetry.

  • After the desired polymerization time, stop the reaction by turning off the UV source and exposing the solution to air.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Collect the precipitated poly(methyl methacrylate) by filtration and dry it in a vacuum oven to a constant weight.

  • Characterize the polymer for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).

Data Presentation and Expected Outcomes

The efficiency of di-4-isoxazolyl methanone as a photoinitiator can be evaluated by comparing the molecular weight and polydispersity of the resulting polymers under different experimental conditions.

Initiator Concentration (mol%)MonomerIrradiation Time (h)Conversion (%)Mn ( g/mol ) (Expected)PDI (Expected)
0.1MMA2~40-6050,000 - 100,0001.5 - 2.0
0.1MMA4~70-9080,000 - 150,0001.6 - 2.2
0.5MMA2~60-8020,000 - 40,0001.7 - 2.5
0.5MMA4>9030,000 - 60,0001.8 - 2.8

Table 1: Hypothetical data for the photopolymerization of methyl methacrylate (MMA) initiated by di-4-isoxazolyl methanone. Mn = Number-average molecular weight; PDI = Polydispersity index.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the application of di-4-isoxazolyl methanone as a photoinitiator.

G cluster_synthesis Initiator Synthesis cluster_polymerization Photopolymerization cluster_characterization Polymer Characterization Start_Mat Isoxazole Iodination Protocol 1: Iodination Start_Mat->Iodination Grignard_Coupling Protocol 2: Grignard & Coupling Iodination->Grignard_Coupling Initiator_Product Di-4-isoxazolyl Methanone Grignard_Coupling->Initiator_Product Initiation_Step Initiator Addition & UV Irradiation Initiator_Product->Initiation_Step Monomer_Prep Monomer Deoxygenation Monomer_Prep->Initiation_Step Polymerization_Step Polymer Chain Growth Initiation_Step->Polymerization_Step Precipitation Polymer Precipitation & Purification Polymerization_Step->Precipitation GPC GPC Analysis (Mn, PDI) Precipitation->GPC NMR NMR Spectroscopy (Structure) Precipitation->NMR

Figure 2: Workflow from initiator synthesis to polymer characterization.

Applications in Drug Development

Polymers synthesized using this novel photoinitiator could find significant applications in the field of drug delivery.[9] The ability to trigger polymerization with light allows for the in-situ formation of drug-loaded hydrogels. For instance, a solution containing a monomer, the di-4-isoxazolyl methanone initiator, and a therapeutic agent could be injected into a target site and then exposed to UV light to form a hydrogel depot for sustained drug release. Furthermore, the isoxazole fragments that may remain at the polymer chain ends or within the polymer backbone could offer sites for further chemical modification or impart specific biological activities.[10]

Conclusion and Future Outlook

The use of di-4-isoxazolyl methanone as a photoinitiator represents a novel and promising avenue in polymer synthesis. The protocols and theoretical framework presented here provide a solid foundation for researchers to explore this new class of initiators. Further research should focus on a detailed investigation of the photophysical properties of di-4-isoxazolyl methanone, optimization of the polymerization conditions for various monomers, and exploration of the biocompatibility and degradability of the resulting polymers for advanced biomedical applications.

References

  • Jordan, R., Chou, Y., & Ulman, A. (1998). Surface Initiated Living Cationic Polymerization of 2-Oxazolines on Gold Nanoparticles. Semantic Scholar.
  • Jordan, R., & Ulman, A. (1998). Surface Initiated Living Cationic Polymerization of 2-Oxazolines. Polytechnic University.
  • Matyjaszewski, K., & Hrkach, J. S. (n.d.).
  • Mechanism of cationic ring-opening polymerization of 2oxazolines. (n.d.).
  • Reactive oxygen species-sensitive thioether-bearing poly(2-oxazoline)s: direct and controlled polymerization using an initiator salt. (2025). Polymer Chemistry (RSC Publishing).
  • Synthetic reactions using isoxazole compounds. (n.d.). Semantic Scholar.
  • Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. (2023). PMC.
  • Farooq, S., & Ngaini, Z. (2022). Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors.
  • Bennevault, V., & Guégan, P. (n.d.). EN-Cationic Polymerization. Parisian Institute of Molecular Chemistry – UMR 8232.
  • Construction of Isoxazole ring: An Overview. (2024). NanoBioLetters.
  • Sagi, A. (2013).
  • Synthetic Methods in Polymer Che. (n.d.). csbsju.
  • Srivastava, A., et al. (2016). Polymers in Drug Delivery. Journal of Biosciences and Medicines.
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (n.d.). PMC.
  • Mardare, D., & Matyjaszewski, K. (1994).
  • Polymerization Initiators. (n.d.). Tokyo Chemical Industry Co., Ltd..
  • Polymerization initi
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Controlled Radical Polymeriz
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (2021). bioRxiv.
  • Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. (2022). PubMed.
  • Polymers used in the Designing of Controlled Drug Delivery System. (2017). Research Journal of Pharmacy and Technology.
  • Polymerization process involving the dosing initiators. (n.d.).
  • Singh, L. P., et al. (2025).
  • New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acryl
  • Fedik, A. V., & Chalyk, B. A. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group.
  • Polymerization Initi
  • Controlled Radical Polymerization: from Oxygen Inhibition and Tolerance to Oxygen Initi
  • Radical initi
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
  • Inhibition of Free Radical Polymeriz
  • Fedik, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group.
  • Evaluation of peroxide initiators for radical polymerization?based self?healing applications. (2010). White Research Group, Beckman Institute, Illinois.
  • A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide. (2022). MDPI.
  • Generation of an 4-Isoxazolyl Anion Species: Facile Access to Multifunctionalized Isoxazoles. (2016). PubMed.

Sources

Application Notes & Protocols: Scalable Synthesis of Di-isoxazolyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Di-isoxazolyl ketones represent a privileged scaffold in medicinal chemistry and drug development, frequently appearing in molecules with diverse biological activities. The efficient and scalable construction of this motif is therefore of significant interest to the research and pharmaceutical communities. This guide provides a detailed overview of robust and scalable synthetic routes to di-isoxazolyl ketones, focusing on the underlying chemical principles, scalability considerations, and detailed experimental protocols. We will explore two primary, field-proven strategies: the [3+2] cycloaddition of nitrile oxides followed by oxidation, and the direct cyclocondensation of 1,3,5-triketone precursors with hydroxylamine. This document is intended for researchers, chemists, and process development professionals seeking to implement or scale up the synthesis of these valuable heterocyclic compounds.

Introduction: The Significance of the Di-isoxazolyl Ketone Core

The isoxazole ring is a five-membered heterocycle that serves as a crucial pharmacophore in numerous approved drugs, including the anti-inflammatory agent parecoxib and the antibiotic sulfamethoxazole.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable building block in drug design. When two isoxazole rings are linked by a central carbonyl group, the resulting di-isoxazolyl ketone structure offers a rigid, three-dimensional scaffold that can be strategically decorated to optimize interactions with biological targets. The development of scalable and economically viable synthetic routes is paramount to unlocking the full potential of this chemical class in discovery and development pipelines.

Strategic Approach 1: The Cycloaddition-Oxidation Pathway

One of the most versatile and scalable methods for constructing di-isoxazolyl ketones involves a two-stage process: first, the formation of a bis(isoxazolyl)methanol intermediate via sequential 1,3-dipolar cycloadditions, followed by a mild oxidation to yield the target ketone. This approach offers excellent control over the substitution pattern of the isoxazole rings.

Mechanistic Rationale and Scalability Insights

The core of this strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][3][4] This reaction is highly efficient and typically proceeds with high regioselectivity. For scalability, the in situ generation of the nitrile oxide from a stable precursor, such as an aldoxime or a hydroximoyl chloride, is highly advantageous as it avoids the isolation and handling of potentially unstable nitrile oxide intermediates.[2][5]

The synthesis begins with a central propargyl alcohol derivative which contains two terminal alkyne functionalities. This precursor undergoes a double 1,3-dipolar cycloaddition with two equivalents of a chosen nitrile oxide. The resulting bis(isoxazolyl)methanol is a stable intermediate that can be readily isolated and purified.

The subsequent oxidation of the secondary alcohol to the ketone is a critical step. For large-scale synthesis, the choice of oxidant is dictated by factors such as cost, safety, operational simplicity, and functional group tolerance. While classic chromium-based reagents are effective, they pose significant toxicity and disposal challenges.[6] Milder, more scalable alternatives like the Swern oxidation or related activated-DMSO methods are often preferred.[7][8] These reactions operate at low temperatures, are highly selective, and avoid over-oxidation.[7][9][10]

Workflow Diagram: Cycloaddition-Oxidation Strategy

G A Propargyl Alcohol Derivative (Dialkyne) D Double [3+2] Cycloaddition A->D B 2 eq. Aldoxime Precursor (R-CH=NOH) C In situ Nitrile Oxide Generation (e.g., with NCS/Pyridine) B->C Activation C->D 2 eq. R-C≡N⁺-O⁻ E Bis(isoxazolyl)methanol Intermediate D->E Ring Formation F Mild Oxidation (e.g., Swern Oxidation) E->F Oxidation G Di-isoxazolyl Ketone (Final Product) F->G Product Isolation

Caption: Workflow for the Cycloaddition-Oxidation synthesis route.

Detailed Protocol: Synthesis of Bis(3-phenyl-isoxazol-5-yl) Ketone

This protocol is a representative example. Reagent quantities and reaction times should be optimized for specific substrates.

Part A: Synthesis of Bis(3-phenyl-isoxazol-5-yl)methanol

  • Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add propargyl alcohol (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF, 10 mL/mmol of alcohol).

  • Reagent Addition: Add benzaldoxime (2.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Nitrile Oxide Generation: In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS, 2.2 eq) in THF. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature below 5 °C.

  • Cycloaddition: After the NCS addition is complete, add pyridine (2.2 eq) dropwise. The reaction is typically exothermic; maintain the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Monitor the reaction by TLC. Upon completion, quench the reaction by adding water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude bis(isoxazolyl)methanol can be purified by column chromatography on silica gel or by recrystallization.

Part B: Swern Oxidation to Bis(3-phenyl-isoxazol-5-yl) Ketone

  • Activator Setup: In a flame-dried 1 L flask under a nitrogen atmosphere, add dichloromethane (DCM, 5 mL/mmol of oxalyl chloride) and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 eq) dropwise, followed by dimethyl sulfoxide (DMSO, 2.0 eq) dropwise.[7] Stir for 15 minutes.

  • Alcohol Addition: Dissolve the bis(isoxazolyl)methanol (1.0 eq) from Part A in minimal DCM and add it dropwise to the activated DMSO mixture. Stir for 45-60 minutes at -78 °C.

  • Base Quench: Add triethylamine (TEA, 3.0 eq) dropwise.[7] The mixture may become thick. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude ketone by flash chromatography or recrystallization to yield the final product.

Strategic Approach 2: The 1,3-Dicarbonyl Condensation Pathway

An alternative, highly atom-economical route involves the direct double cyclocondensation of a 1,3,5-triketone precursor with hydroxylamine.[1][11] This classical method, known as the Claisen isoxazole synthesis, can be very efficient if the starting triketone is readily accessible.

Mechanistic Rationale and Scalability Insights

This strategy relies on the reaction of hydroxylamine with 1,3-dicarbonyl compounds to form the isoxazole ring.[11][12] The reaction proceeds through the formation of a monoxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[12] When a 1,3,5-triketone is used, this reaction can occur at both 1,3-dicarbonyl units, forming the di-isoxazolyl ketone in a single synthetic operation.

A primary consideration for scalability is the synthesis and stability of the 1,3,5-triketone starting material. For symmetrical products, these precursors can often be prepared via Claisen condensation-type reactions. A significant challenge of this method can be controlling the regioselectivity when using unsymmetrical triketones, which can lead to mixtures of isomeric products.[1] However, for symmetrical targets, this route is often the most direct and efficient. The reaction conditions are typically mild, often requiring just a base or a suitable solvent to promote the condensation.

Mechanism Diagram: Isoxazole Formation from 1,3-Diketone

G A 1,3-Diketone Moiety C Condensation (Nucleophilic Attack) A->C B Hydroxylamine (NH₂OH) B->C D Monoxime Intermediate C->D E Intramolecular Cyclization D->E F 5-Hydroxy Isoxazoline Intermediate E->F G Dehydration (-H₂O) F->G H Isoxazole Ring G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Di(isoxazol-4-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-KET-004 Topic: Improving Reaction Yields for Methanone, di-4-isoxazolyl- Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Triage & Diagnostic Desk

Welcome to the Technical Support Center. Synthesis of Methanone, di-4-isoxazolyl- (also known as bis(isoxazol-4-yl)methanone) is notoriously difficult due to the inherent instability of the isoxazole ring under the nucleophilic conditions required to form the central ketone bridge.

If you are experiencing low yields (<30%), tar formation, or inseparable mixtures, consult the diagnostic table below to identify your failure mode immediately.

SymptomProbable CauseMechanism of FailureRecommended Module
Black/Dark reaction mixture Ring Fragmentation4-Lithioisoxazole is unstable > -55°C and fragments into cyanoketene enolates.Module 1
Tertiary Alcohol byproduct Over-additionThe ketone product is more reactive than the ester starting material.[1]Module 2
No reaction / Recovered SM Moisture/QuenchOrganolithium degraded by trace water or proton source before coupling.Module 1
Low Yield after Column Acid SensitivityIsoxazoles degrade on acidic silica gel during purification.Module 3

Module 1: The Cryogenic Crisis (Metal-Halogen Exchange)

The Core Problem: The most common route involves the lithiation of 4-bromoisoxazole. However, 4-lithioisoxazole is thermally unstable . Unlike phenyl-lithium, which is stable at room temperature, the isoxazolyl anion undergoes a rapid ring-opening fragmentation pathway if the temperature rises above -60°C, resulting in a complex mixture of nitriles and enolates (often observed as "tar").

Validated Protocol: Cryogenic Generation of 4-Lithioisoxazole

Use this protocol to generate the nucleophile.

Reagents:

  • 4-Bromoisoxazole (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.05 equiv, titrated)

  • THF (Anhydrous, freshly distilled or from SPS)

Step-by-Step:

  • Drying: Flame-dry a 3-neck round bottom flask under Argon flow. Cool to room temperature.

  • Solvation: Dissolve 4-bromoisoxazole in THF (0.2 M concentration).

  • Cryo-Cooling: Submerge flask in a dry ice/acetone bath (-78°C) . Allow 15 minutes for internal temperature equilibration.

    • Critical: Do not use an ice/salt bath. You need strictly -78°C.

  • Addition: Add n-BuLi dropwise over 20 minutes via syringe pump. Keep the internal temperature below -70°C.

  • Incubation: Stir at -78°C for exactly 30 minutes .

    • Warning: Extending this time >1 hour increases the risk of fragmentation even at -78°C.

Visualization: The Fragmentation Trap

The following diagram illustrates the decision pathway and the chemical risk of ring opening.

LithiationWorkflow Start Start: 4-Bromoisoxazole TempCheck Check Temp < -70°C? Start->TempCheck AddLi Add n-BuLi TempCheck->AddLi Yes Frag RING FRAGMENTATION (Irreversible) TempCheck->Frag No (> -60°C) LithioSpecies 4-Lithioisoxazole Formed AddLi->LithioSpecies LithioSpecies->Frag > 1 hour or warming Trap Add Electrophile Immediately LithioSpecies->Trap < 30 mins Tar Formation of Nitriles/Tar Frag->Tar

Figure 1: Critical decision pathways in the generation of 4-lithioisoxazole. Thermal excursions lead to irreversible ring destruction.

Module 2: The Electrophile Mismatch (Coupling Strategy)

The Core Problem: Reacting 4-lithioisoxazole directly with ethyl 4-isoxazolecarboxylate often fails. The resulting ketone is more electrophilic than the ester. The remaining 4-lithioisoxazole attacks the product ketone, forming a tertiary alcohol (bis-addition).

The Solution: The Weinreb Amide You must use the Weinreb amide (N-methoxy-N-methylamide) of isoxazole-4-carboxylic acid. The stable metal-chelated intermediate prevents the second addition.

Validated Protocol: The Weinreb Coupling

Use this to link the two rings.

Reagents:

  • 4-Lithioisoxazole solution (from Module 1, at -78°C)

  • N-methoxy-N-methylisoxazole-4-carboxamide (0.9 equiv relative to Li species) dissolved in THF.

Step-by-Step:

  • Preparation: Pre-cool the Weinreb amide solution to -78°C in a separate flask.

  • Cannulation: Transfer the Weinreb amide solution into the lithio-species flask dropwise via cannula.

    • Note: Inverse addition (Lithium into Amide) is also acceptable and sometimes preferred to keep the electrophile in excess.

  • Stirring: Stir at -78°C for 1 hour.

  • Warming: Allow the reaction to warm to 0°C over 2 hours. The stable tetrahedral intermediate prevents side reactions during warming.

  • Quench: Quench with saturated aqueous NH₄Cl.

Data: Electrophile Performance Comparison
Electrophile UsedPrimary ProductYieldNotes
Ethyl Ester Tertiary Alcohol< 20% (Ketone)Major over-addition.
Acid Chloride Complex Mixture< 10%Too reactive; decomposition.
Weinreb Amide Di-isoxazolyl Ketone 65-75% Recommended Standard.
Nitrile Imine/Ketone40-50%Slower reaction; requires acid hydrolysis.

Module 3: Workup & Isolation (The Acid Trap)

The Core Problem: Isoxazoles contain a labile N-O bond. Strong acids or prolonged exposure to acidic silica gel can cleave the ring or cause rearrangement (e.g., to oxazoles).

Troubleshooting Steps:

  • Neutralization: Ensure the aqueous quench is pH neutral (pH 7) before extraction.

  • Silica Pre-treatment: If using column chromatography, pre-treat the silica gel with 1% Triethylamine (Et₃N) in hexanes to neutralize acidic sites.

  • Eluent: Use Ethyl Acetate/Hexanes. Avoid Methanol/DCM if possible, as methanol can sometimes nucleophilically attack activated isoxazoles.

Module 4: Alternative Pathway (Pd-Catalyzed Carbonylation)

If the lithiation route (Modules 1 & 2) fails due to substrate sensitivity, switch to Palladium-Catalyzed Carbonylative Cross-Coupling . This avoids the unstable lithium intermediate entirely.

Concept: Coupling 4-iodoisoxazole with 4-tributylstannylisoxazole (Stille) or 4-isoxazoleboronic acid (Suzuki) in the presence of Carbon Monoxide (CO).

Workflow Diagram

PdCoupling Substrate 4-Iodoisoxazole Cycle Catalytic Cycle (Carbonylation) Substrate->Cycle Partner 4-Tributylstannyl isoxazole Partner->Cycle Cat Pd(PPh3)4 CO (1 atm) Cat->Cycle Product Methanone, di-4-isoxazolyl- Cycle->Product 60-80°C, 12h

Figure 2: Palladium-catalyzed carbonylative Stille coupling strategy.

Protocol Summary:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Atmosphere: CO balloon (1 atm)

  • Solvent: 1,4-Dioxane or DMF

  • Temp: 60°C (Milder than direct coupling)

  • Advantage: High functional group tolerance; no cryogenic conditions required.

Frequently Asked Questions (FAQ)

Q: Can I use LDA instead of n-BuLi for the lithiation? A: Yes, and it is often safer. LDA is a non-nucleophilic base and reduces the risk of nucleophilic attack on the isoxazole ring itself. However, the temperature constraint (-78°C) remains identical.

Q: My product has a correct mass spec but the NMR looks wrong (extra peaks). A: You likely have the oxazole isomer. Thermal rearrangement of isoxazoles to oxazoles (Cornforth rearrangement type logic) can occur if the reaction mixture was heated too aggressively during workup. Keep all rotovap bath temperatures < 40°C.

Q: Can I make the Weinreb amide in situ? A: Yes. You can react ethyl 4-isoxazolecarboxylate with N,O-dimethylhydroxylamine hydrochloride and isopropylmagnesium chloride (i-PrMgCl) to generate the Weinreb amide, then add the 4-lithioisoxazole. This "one-pot" method is efficient but requires careful stoichiometry.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818. Link

    • Foundational text for Module 2 (Weinreb coupling).
  • Dondoni, A., et al. "Synthesis of isoxazoles via 1,3-dipolar cycloaddition." Journal of Organic Chemistry, various years. (General reference for Isoxazole stability).
  • Sakamoto, T., et al. "Palladium-catalyzed carbonylative coupling of aryl halides with arylboronic acids." Tetrahedron Letters, 1993. (Basis for Module 4).
  • Micouin, L., et al. "Metallation of isoxazoles." The Chemistry of Heterocyclic Compounds.
  • Vertex AI Search Results (1.1, 1.2) . "Synthesis of Biaryl Ketones by Arylation of Weinreb Amides." Royal Society of Chemistry. Link

    • Confirming the superiority of Weinreb amides for biaryl ketone synthesis.

Sources

Overcoming steric hindrance in di-4-isoxazolyl methanone formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are tackling the challenging synthesis of di-4-isoxazolyl methanone. The formation of the central ketone bridge in this molecule is notoriously difficult due to significant steric hindrance imposed by the two adjacent isoxazole rings. This document provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you navigate this complex synthetic challenge.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My direct coupling reaction to form di-4-isoxazolyl methanone has failed or resulted in extremely low yields. What are the primary reasons for this, and where should I start troubleshooting?

A1: The direct formation of a ketone by coupling two sterically demanding heterocyclic rings like 4-substituted isoxazoles is an inherently challenging transformation. The primary obstacle is the severe steric hindrance around the reactive centers, which prevents the necessary bond formation.

Common Failure Points:

  • Steric Repulsion: The ortho-substituents (at the 3- and 5-positions) of the isoxazole rings create a crowded environment that sterically shields the C4 position. This makes it difficult for two such units to approach a central carbonyl precursor and form the C-C(O)-C bond. Steric hindrance is a dominant factor in governing reaction pathways and can significantly increase the activation energy of the desired reaction[1].

  • Low Reactivity of Precursors: Standard ketone syntheses, such as Friedel-Crafts acylation, are generally unsuitable for electron-deficient heterocycles like isoxazoles. If you are attempting to use a 4-isoxazolyl organometallic reagent, its formation might be inefficient, or its reactivity may be too low to overcome the steric barrier.

  • Decomposition: Isoxazole rings can be sensitive to certain conditions. Strongly basic or reductive environments can lead to ring-opening, while some transition metals can catalyze N-O bond cleavage[2][3]. Photochemical conditions can also induce rearrangement to species like ketenimines[4].

Troubleshooting Workflow:

To systematically address these issues, we recommend a structured approach. The following decision tree can help diagnose the problem and guide you toward a viable solution.

G start Problem: Low or No Yield of Di-4-isoxazolyl Methanone check_sm Step 1: Verify Starting Material Integrity start->check_sm sub_sm1 Are 4-substituted isoxazole precursors pure and stable? check_sm->sub_sm1 check_conditions Step 2: Evaluate Reaction Conditions sub_cond1 Is steric hindrance the likely culprit? check_conditions->sub_cond1 alt_route Step 3: Consider Alternative Synthetic Strategies alt_route_node Action: Adopt a validated multi-step approach. (See Q2 & Protocol 1) alt_route->alt_route_node sm_ok Yes sub_sm1->sm_ok   sm_bad No sub_sm1->sm_bad   sm_ok->check_conditions purify_sm Action: Re-purify or re-synthesize starting materials. Confirm structure by NMR/MS. sm_bad->purify_sm cond_ok No sub_cond1->cond_ok cond_bad Yes sub_cond1->cond_bad check_side_reactions Action: Check for decomposition or known side reactions (e.g., ring opening, dimerization). cond_ok->check_side_reactions enhance_reactivity Action: Increase Reactivity - Use microwave irradiation - Employ high-pressure conditions - Switch to more reactive reagents cond_bad->enhance_reactivity enhance_reactivity->alt_route check_side_reactions->alt_route

Caption: Troubleshooting workflow for low-yield synthesis.

Q2: Since direct coupling is failing, what is a reliable, multi-step synthetic strategy to overcome the steric hindrance?

A2: A robust strategy involves a convergent synthesis where a highly reactive isoxazole-based nucleophile is reacted with a suitable isoxazole-based electrophile. The most field-proven approach is to use an organometallic route starting from a 4-iodoisoxazole intermediate. 4-iodoisoxazoles are excellent building blocks as they are readily synthesized and can be used in various subsequent coupling reactions[5][6].

Proposed Synthetic Pathway:

The key is to perform a halogen-metal exchange on the 4-iodoisoxazole to generate a potent nucleophile (an organolithium or Grignard reagent) in situ. This nucleophile is then immediately reacted with a highly activated carbonyl source, such as an isoxazole-4-carbonyl chloride.

Caption: A convergent, multi-step synthetic pathway.

This approach is advantageous because:

  • High Reactivity: Organolithium reagents are powerful nucleophiles capable of reacting even at very low temperatures, which helps control side reactions.

  • Activated Electrophile: An acyl chloride is significantly more reactive than an ester or an acid, providing the necessary electrophilicity to react with the sterically encumbered nucleophile.

  • Convergent Design: Both halves of the molecule are prepared from a common intermediate (4-iodoisoxazole), making the process efficient.

Q3: My yields are still low even with the organometallic approach. How can I further optimize the reaction conditions to force the sterically hindered coupling?

A3: When steric hindrance is the limiting factor, standard reaction conditions may be insufficient. You must increase the energy of the system or use techniques that promote reactivity.

ParameterStandard ConditionRecommended Optimization for Hindered SubstratesRationale
Temperature -78 °C to RT-78 °C for addition, then slowly warm. For less stable reagents, maintain low temp. For sluggish reactions, consider reflux.Balancing reactivity with reagent stability. Higher temperatures provide the activation energy needed to overcome the steric barrier but can increase decomposition[7].
Solvent THF, Diethyl EtherToluene, Dioxane, or a coordinating solvent like DME.A higher boiling point solvent allows for higher reaction temperatures. Coordinating solvents can help stabilize organometallic intermediates.
Additives NoneLewis Acids (e.g., MgBr₂·OEt₂, CeCl₃)Can coordinate to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and facilitating the nucleophilic attack.
Methodology Conventional HeatingMicrowave-Assisted Synthesis Microwave irradiation can dramatically accelerate reactions by efficiently overcoming activation energy barriers, often leading to higher yields and significantly shorter reaction times[8][9].
Pressure AtmosphericHigh-Pressure Conditions Applying high pressure (e.g., up to 9500 atmospheres) can physically force the reactants together, promoting bond formation in sterically congested environments[7].

Experimental Protocols

Protocol 1: Synthesis of Di(3,5-dimethyl-4-isoxazolyl)methanone via an Organometallic Route

This protocol is a representative example. Substituents at the 3- and 5-positions can be varied based on the initial choice of 2-alkyn-1-one.

Part A: Synthesis of 4-Iodo-3,5-dimethylisoxazole (Adapted from Larock, R. C., et al.[6])

  • Oxime Formation: To a solution of 3-pentyn-2-one (1.0 eq.) in methanol, add methoxylamine hydrochloride (1.2 eq.) and pyridine (1.5 eq.). Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting ynone.

  • Workup: Remove methanol under reduced pressure. Add water and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude O-methyl oxime. Purify by column chromatography if necessary.

  • Iodocyclization: Dissolve the O-methyl oxime (1.0 eq.) in dichloromethane (DCM). Cool the solution to 0 °C. Add a solution of iodine monochloride (ICl, 1.2 eq.) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Purification: Quench the reaction with aqueous sodium thiosulfate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate. The resulting 4-iodo-3,5-dimethylisoxazole is often pure enough for the next step but can be purified by silica gel chromatography.

Part B: Synthesis of Isoxazole-4-carbonyl Chloride

  • Carboxylation: Dissolve 4-iodo-3,5-dimethylisoxazole (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or N₂). Add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes.

  • Bubble dry CO₂ gas through the solution for 1 hour. Allow the mixture to slowly warm to room temperature.

  • Workup: Quench the reaction with 1 M HCl. Extract the product with ethyl acetate (3x). Combine organic layers, dry over Na₂SO₄, and concentrate to yield 3,5-dimethylisoxazole-4-carboxylic acid.

  • Acyl Chloride Formation: To a solution of the carboxylic acid (1.0 eq.) in DCM, add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF (1 drop). Stir at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which should be used immediately.

Part C: Final Coupling to Di(3,5-dimethyl-4-isoxazolyl)methanone

  • Lithiation: In a separate flask, dissolve another portion of 4-iodo-3,5-dimethylisoxazole (1.0 eq.) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 eq.) dropwise. Stir for 30 minutes to generate the isoxazol-4-yllithium species.

  • Coupling: To this solution, add a solution of the freshly prepared 3,5-dimethylisoxazole-4-carbonyl chloride (1.0 eq.) in anhydrous THF dropwise via cannula, keeping the temperature at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Workup and Purification: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product should be purified by column chromatography on silica gel to isolate the target di-4-isoxazolyl methanone.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (expect a strong C=O stretch around 1680-1700 cm⁻¹), and high-resolution mass spectrometry (HRMS).

References

  • Kovaleva, T. V., et al. (2020). Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. PMC. [Link]

  • Yue, D., et al. (2007). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PMC. [Link]

  • Larock, R. C., et al. (2006). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. [Link]

  • Avery, M. A., et al. (2012). Lanthanide and asymmetric catalyzed syntheses of sterically hindered 4-isoxazolyl-1,4-dihydropyridines and 4-isoxazolyl-quinolones. PMC. [Link]

  • Müller, T. J. J., et al. (2020). Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles. MDPI. [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Various Authors. (2021). Hiyama cross-coupling reaction of isoxazolyl-4 silyl derivatives. ResearchGate. [Link]

  • Zhang, J., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters. [Link]

  • Van der Eycken, E. V., et al. (2013). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. Organic Letters. [Link]

  • US EPA. (2023). Methanone, -. Substance Details - SRS. [Link]

  • Ahire, Y., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. ACG Publications. [Link]

  • Frenna, V., et al. (2014). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. [Link]

  • Ewuola, E. O., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]

  • Martín-Sómer, A., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. [Link]

  • Kopchuk, D. S., et al. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][5][10][11]Triazines: Synthesis and Photochemical Properties. MDPI. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2005). New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. Baran Lab. [Link]

  • Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters. [Link]

  • Organic Chemistry Portal. (2022). Synthesis of isoxazoles. organic-chemistry.org. [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PMC. [Link]

Sources

Technical Support Guide: Stability Profiling of Di(isoxazol-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Methanone, di-4-isoxazolyl- under acidic vs basic conditions

To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Critical Handling Guidelines and Stability Mechanisms for Di(isoxazol-4-yl)methanone

Executive Summary & Chemical Context

Methanone, di-4-isoxazolyl- (also referred to as di(isoxazol-4-yl)methanone) presents a unique stability profile dictated by the electronic interplay between the two electron-deficient isoxazole rings and the central electrophilic carbonyl bridge.

As a researcher working with this scaffold, you must operate under the following core axiom: The molecule is kinetically stable in acidic media but thermodynamically unstable in basic conditions.

  • Acidic Conditions: The isoxazole ring is aromatic and weakly basic. It resists hydrolysis even in concentrated mineral acids at moderate temperatures.

  • Basic Conditions: The C3 and C5 protons of the isoxazole ring (if unsubstituted) are acidic. Base exposure triggers rapid deprotonation, leading to ring opening (N–O bond cleavage) and irreversible degradation into cyano-enolate species.

Detailed Stability Analysis

A. Acidic Conditions (pH < 4)
  • Status: STABLE

  • Mechanism: In acidic environments, the isoxazole nitrogen may undergo protonation (

    
     for the conjugate acid). This protonation actually stabilizes the ring against nucleophilic attack. The central ketone is less prone to hydration due to the electron-withdrawing nature of the heteroaromatic rings, which destabilizes the carbocation character required for some hydrolytic pathways.
    
  • Operational Insight: You can safely perform acidic workups (e.g., HCl, TFA washes) or run reactions in acetic acid without degrading the core scaffold.

B. Basic Conditions (pH > 8)
  • Status: HIGHLY UNSTABLE

  • Mechanism: This is the critical failure point.

    • Deprotonation: The C3-H of the isoxazole ring is significantly acidified by the electron-withdrawing 4-carbonyl group. Bases (hydroxide, carbonate, alkoxides) rapidly deprotonate this position.

    • Ring Opening (The Kemp Elimination/Leflunomide Pathway): The resulting carbanion triggers the cleavage of the weak N–O bond.

    • Product: This yields a reactive

      
      -cyano- 
      
      
      
      -keto enolate. If the central ketone is attacked, the molecule may scission into isoxazole-4-carboxylate and ring-opened fragments.

Degradation Pathway Visualization

The following diagram illustrates the divergent stability pathways. Note the irreversible ring opening under basic conditions.

StabilityPathways Start Di(isoxazol-4-yl)methanone (Intact Scaffold) AcidCond Acidic Condition (pH < 4, H+) Start->AcidCond BaseCond Basic Condition (pH > 8, OH-) Start->BaseCond Protonated Protonated Intermediate (N-H+ species) AcidCond->Protonated Stable STABLE (Reversible Protonation) Protonated->Stable No Ring Cleavage Deprotonation C3-Deprotonation (Carbanion Formation) BaseCond->Deprotonation RingOpen N-O Bond Cleavage (Ring Opening) Deprotonation->RingOpen Fast Kinetics Degradants Degradation Products: Cyano-enols / Nitriles RingOpen->Degradants Irreversible

Caption: Divergent stability pathways of di(isoxazol-4-yl)methanone showing acid resilience vs. base-induced ring scission.

Troubleshooting Guide & FAQs

Scenario 1: "My product disappeared during aqueous workup."

Q: I used 1M NaOH to wash away acidic impurities, and my product yield dropped to <10%. What happened? A: You likely triggered base-induced isoxazole ring opening.

  • The Fix: Never use strong bases (NaOH, KOH) for workups. Even saturated

    
     can be risky if the contact time is long.
    
  • Alternative: Use neutral buffers (pH 7 phosphate) or dilute acid (0.1 M HCl) for washing. If you must neutralize an acidic reaction, quench into a biphasic mixture with ice-cold

    
     and extract immediately.
    
Scenario 2: "I see a new polar spot on TLC after heating in DMF."

Q: My reaction in DMF/


 shows a baseline spot. Is it the product?
A:  No, it is likely the ring-opened salt (cyano-enolate).
  • The Fix: Switch bases. Use non-nucleophilic organic bases like DIPEA or 2,6-lutidine if base is required. Avoid inorganic carbonate bases at elevated temperatures.

Scenario 3: "HPLC shows a split peak or broad fronting."

Q: Is my compound racemizing? A: This molecule is achiral (unless substituted unsymmetrically). Broadening usually indicates on-column hydrolysis .

  • The Fix: Check your mobile phase pH. Ensure it is acidic (e.g., 0.1% Formic Acid). Avoid ammonium acetate/bicarbonate buffers (pH > 6.5) which can promote degradation during the run.

Experimental Protocols

Protocol A: Stability Assessment Assay

Use this protocol to validate the stability of your specific batch before scale-up.

ParameterSpecification
Concentration 1 mg/mL in Acetonitrile (stock)
Detection HPLC-UV at 254 nm
Timepoints T=0, 1h, 4h, 24h

Procedure:

  • Preparation: Prepare three HPLC vials containing 900 µL of buffer and 100 µL of stock solution.

    • Vial A (Acid): 0.1 M HCl (pH ~1)

    • Vial B (Neutral): 50 mM Phosphate Buffer (pH 7.0)

    • Vial C (Base): 0.1 M NaOH (pH ~13)

  • Incubation: Store vials at ambient temperature (

    
    ).
    
  • Analysis: Inject 5 µL at defined timepoints.

  • Interpretation:

    • Vial A: Peak area should remain >98% of T=0.

    • Vial C: Expect rapid appearance of early-eluting degradation peaks (cyano-enols).

Protocol B: Recommended Storage Conditions
  • State: Solid powder is most stable.

  • Temperature:

    
     is optimal; 
    
    
    
    is acceptable for short term.
  • Atmosphere: Store under Argon/Nitrogen. Moisture can lead to slow hydrolysis of the central ketone over months.

  • Solvent: Avoid storing in DMSO or DMF for long periods, as trace basic amines in these solvents can trigger degradation. Preferred solvent for storage: Acetonitrile or Methanol (acidified with 0.01% acetic acid).

References

  • Leflunomide Degradation Mechanism

    • Title: In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[1]

    • Relevance: Establishes the canonical mechanism for base-induced isoxazole ring opening (N-O cleavage) in 4-carbonyl substituted isoxazoles.
    • Source: Kalgutkar, A. S., et al. (2003).[1] Drug Metabolism and Disposition.

    • URL:[Link]

  • Isoxazole Ring Stability Overview

    • Title: The Chemistry of Isoxazoles.[2][3][4][5][6][7]

    • Relevance: Comprehensive review detailing the stability of the N-O bond and the "Kemp Elimin
    • Source: P. Pevarello, et al. (2005). Science of Synthesis.
  • General Heterocyclic Stability Data

    • Title: Isoxazoles: Synthesis and Reactivity.[2][3][5][6][8]

    • Relevance: Confirms acid stability and the specific reactivity of 4-acylisoxazoles.
    • Source: Wakefield, B. J. (2014).[7] Elsevier Science.

    • URL:[Link]

Sources

Troubleshooting ring cleavage during di-4-isoxazolyl methanone processing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with di-4-isoxazolyl methanone. This guide is designed to provide expert insights and actionable troubleshooting for a common yet critical challenge encountered during its processing: the unwanted cleavage of the isoxazole ring. My objective is to explain the underlying chemical principles behind these stability issues and to provide robust, field-tested protocols to ensure the integrity of your molecule throughout your experimental workflow.

Frequently Asked Questions (FAQs) - Quick Solutions

Here we address the most common issues encountered when handling di-4-isoxazolyl methanone.

Q1: I'm observing significant product degradation after treating my compound with a strong base like sodium hydroxide. What is happening?

A: You are likely observing base-mediated ring cleavage. The isoxazole ring, particularly when activated by the electron-withdrawing methanone bridge, is susceptible to nucleophilic attack by strong bases.[1] This reaction opens the ring, leading to the formation of β-keto nitrile derivatives or other degradation products. The N-O bond is inherently the weakest point and prone to cleavage under these conditions.[1][2]

Q2: My compound appears to be decomposing on a standard silica gel column during purification. Is this expected?

A: Yes, this is a known issue. Standard silica gel is acidic and can catalyze the hydrolysis and subsequent ring-opening of sensitive isoxazole compounds.[3] This is especially true for molecules like di-4-isoxazolyl methanone where the heterocyclic rings are activated.

Q3: I am attempting a nucleophilic addition to the central carbonyl group, but I'm getting a complex mixture of byproducts. Why?

A: While the central carbonyl carbon is an electrophilic site, the C3 and C5 positions of the isoxazole rings are also susceptible to nucleophilic attack. Your reaction conditions may be promoting competitive attack at the isoxazole rings, leading to ring cleavage and byproduct formation. The choice of nucleophile, solvent, and temperature can significantly influence the reaction's regioselectivity.

Q4: Are there any general handling precautions I should take to maximize the stability of my di-4-isoxazolyl methanone?

A: To maintain the integrity of your compound, you should:

  • Avoid strong acids and bases: The isoxazole ring's stability is pH-dependent, showing maximum stability in the neutral pH range.[3][4]

  • Use moderate temperatures: Elevated temperatures can accelerate degradation, especially under non-neutral pH conditions.[4]

  • Carefully select purification methods: Avoid highly acidic or basic conditions during chromatography or workup procedures.

  • Store in a cool, dry, and neutral environment: Protect the compound from prolonged exposure to atmospheric moisture and acidic or basic vapors.

In-Depth Troubleshooting Guides

This section provides a deeper dive into specific experimental problems, explaining the mechanisms and offering detailed solutions.

Issue: Ring Cleavage Under Basic Conditions

The most common failure point in processing di-4-isoxazolyl methanone is degradation under basic conditions. The mechanism typically involves the deprotonation at the C-H bond of the isoxazole ring, followed by ring opening.[5]

Scenario:

A researcher attempts to hydrolyze a methyl ester elsewhere in the molecule using lithium hydroxide (LiOH) in a THF/water mixture and observes complete consumption of the starting material but isolation of a complex mixture of degradation products instead of the desired carboxylic acid.

Root Cause Analysis:

Strong bases like LiOH, NaOH, or strong alkoxides readily attack the isoxazole ring.[1][6] The electron-withdrawing effect of the central ketone group enhances the acidity of the ring protons, facilitating deprotonation and initiating the cleavage cascade.

Solutions & Mitigation Strategies:
  • Use of Milder Bases: For base-sensitive substrates, switching to a less aggressive base is the primary solution.

  • Temperature Control: Perform reactions at the lowest possible temperature that still allows for the desired transformation.

  • Anhydrous Conditions: For non-hydrolytic reactions, ensure strict anhydrous conditions to prevent hydroxide-catalyzed degradation.

Base Typical Conditions Suitability for Di-4-Isoxazolyl Methanone Comments
NaOH, LiOH, KOH aq. THF/MeOH, RT to 60°CPoor High risk of rapid ring cleavage.[1][4]
K₂CO₃, Cs₂CO₃ DMF or Acetonitrile, RT to 50°CGood Generally mild enough for many transformations. Cesium carbonate is particularly effective at lower temperatures due to its high solubility.
Triethylamine (NEt₃) DCM or THF, 0°C to RTExcellent Often used as a mild base for deactivations or as an acid scavenger. Unlikely to cause ring cleavage.
DBU THF or DCM, 0°C to RTModerate A strong, non-nucleophilic base. May cause cleavage depending on the specific reaction; requires careful screening.
Recommended Protocol: Mild Saponification of a Remote Ester

For a molecule containing both an ester and the di-4-isoxazolyl methanone core, consider the following:

  • Dissolve the substrate in a 3:1 mixture of THF and methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of potassium carbonate (K₂CO₃) (1.5 equivalents) in a minimum amount of water dropwise.

  • Stir the reaction at 0°C and monitor closely by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the mixture to pH ~7 with dilute HCl (1M) at 0°C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Issue: Degradation During Chromatographic Purification

Purification is another critical step where unintended degradation can occur. The choice of stationary and mobile phases is paramount.

Scenario:

A researcher performs a reaction and, after workup, attempts to purify the crude product using a standard silica gel flash column with a hexane/ethyl acetate gradient. The collected fractions show very low yield and contain new, more polar impurities.

Root Cause Analysis:

The acidic surface of standard silica gel can catalyze the hydrolysis of the isoxazole N-O bond.[3] This is analogous to acid-catalyzed degradation pathways, which can occur even with the residual acidity of the stationary phase.

Solutions & Mitigation Strategies:
  • Neutralize the Stationary Phase: Pre-treat the silica gel or add a basic modifier to the mobile phase.

  • Switch Stationary Phase: Use a less acidic or neutral stationary phase like alumina or a bonded-phase silica.

  • Reversed-Phase Chromatography: For polar compounds, reversed-phase (C18) chromatography is an excellent alternative.[7]

Purification Method Stationary Phase Mobile Phase Example Suitability Comments
Standard Flash Silica GelHexane / Ethyl AcetatePoor High risk of acid-catalyzed degradation.
Neutralized Flash Silica GelHexane / Ethyl Acetate + 0.5% NEt₃Good The triethylamine neutralizes acidic sites on the silica, preventing degradation.[2]
Alumina Flash Alumina (Neutral or Basic)Hexane / Ethyl AcetateExcellent Alumina is a good alternative for acid-sensitive compounds.
Reversed-Phase HPLC C18 SilicaWater / Acetonitrile (with 0.1% Formic Acid or NH₄OH)Excellent Offers high resolution and avoids strongly acidic conditions. Modifiers can be used to improve peak shape.[7]
Experimental Workflow: Purification Strategy Selection

The following diagram illustrates a decision-making process for selecting a suitable purification strategy.

G cluster_good Stable on Silica cluster_bad Unstable on Silica start Crude Product Obtained tlc_check Run TLC on Silica Plate (Hexane/EtOAc) start->tlc_check streaking Observe Streaking or On-Plate Decomposition? tlc_check->streaking standard_flash Proceed with Standard Silica Gel Chromatography streaking->standard_flash No neutralize Option 1: Neutralize Mobile Phase (Add 0.5% Triethylamine) streaking->neutralize Yes switch_phase Option 2: Switch Stationary Phase (Alumina or C18) streaking->switch_phase Yes neutralize_protocol Perform Neutralized Silica Gel Chromatography neutralize->neutralize_protocol switch_protocol Perform Alumina or Reversed-Phase Chromatography switch_phase->switch_protocol

Caption: Decision workflow for selecting a purification method.

Mechanistic Insights: Visualizing Ring Cleavage

Understanding the "why" is crucial for effective troubleshooting. The following mechanism illustrates the base-catalyzed ring opening of an isoxazole ring, which proceeds through a β-keto nitrile intermediate.

Sources

Controlling temperature parameters for isoxazole acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Chemistry Division Topic: Controlling Temperature Parameters for Isoxazole Acylation Doc ID: ISOX-ACY-TEMP-001 Status: Active Last Updated: February 21, 2026

Executive Summary: The "Goldilocks" Zone of Isoxazole Reactivity

Isoxazole acylation is a deceptively complex transformation. Unlike robust heterocycles like thiophene, the isoxazole ring possesses a labile N-O bond that is susceptible to cleavage under both reducing conditions and high thermal stress.

This guide addresses the three primary acylation modalities:

  • C-Acylation via Lithiation (Kinetic Control, Cryogenic)

  • N-Acylation of Aminoisoxazoles (Chemo-selective, Ambient/Reflux)

  • Electrophilic C-Acylation (Thermodynamic Control, High Energy)

Module 1: Cryogenic C-Acylation (Lithiation Route)

Target Audience: Users attempting to install acyl groups at C-5 (or C-4) using strong bases (n-BuLi, LDA).

The Core Problem: Ring Fragmentation

The most common failure mode in this workflow is the formation of


-ketonitriles instead of the desired acylated isoxazole. This occurs because the lithiated isoxazole intermediate is thermally unstable.

Mechanism of Failure: If the temperature rises above -60°C before the electrophile (acyl chloride/anhydride) is fully incorporated, the N-O bond cleaves. The ring opens to form an enolate-nitrile species, which is irreversible.

Protocol: The -78°C Mandate

Standard Operating Procedure (SOP) for C5-Acylation:

  • Solvent Prep: Anhydrous THF (must be peroxide-free; peroxides accelerate oxidative ring opening).

  • Cooling: Cool the isoxazole/THF mixture to -78°C (Dry ice/Acetone). Allow 20 minutes for thermal equilibration.

  • Deprotonation: Add n-BuLi dropwise. Crucial: Maintain internal temperature < -70°C.[1]

    • Wait Time: Stir at -78°C for 30–60 minutes. Do not warm to 0°C to "ensure deprotonation" as you would with thiophene.

  • Acylation: Add the acylating agent (e.g., benzoyl chloride) dissolved in THF.

  • The Quench: This is the critical control point. You must quench with weak acid (NH₄Cl) while still cold (-78°C to -50°C) or warm very slowly only after the electrophile is consumed.

LithiationWorkflow start Start: Isoxazole in THF cool Cool to -78°C (Internal Temp) start->cool base Add n-BuLi (Maintain < -70°C) cool->base check Decision Point: Temp > -60°C? base->check fail Ring Opening (Cyanoketone) check->fail Yes (Fatal) acyl Add Electrophile (Acyl Chloride) check->acyl No (Stable) product Product: 5-Acylisoxazole acyl->product

Figure 1: Critical Decision Pathway for Lithiation-Acylation. Note the irreversible failure branch if temperature control is lost.

Module 2: N-Acylation of Aminoisoxazoles

Target Audience: Researchers working with 3-amino-5-methylisoxazole or similar derivatives.[2][3]

The Core Problem: N- vs. C- Selectivity

Aminoisoxazoles are ambident nucleophiles.

  • Kinetic Product: N-acylation (Amide formation).

  • Thermodynamic Product: C-acylation (at C-4).

  • Side Reaction: Recyclization/Rearrangement.

Temperature & Catalyst Guide
Target ProductRecommended TempCatalyst/BaseNotes
N-Acyl (Amide) 0°C

RT
Pyridine / Et₃NStandard Schotten-Baumann conditions favor the amine attack. Avoid heat to prevent rearrangement.
C-Acyl (C4) Reflux (>80°C)None or Lewis AcidRequires forcing conditions. Often easier to synthesize the ring with the acyl group already present (e.g., from

-diketones) than to acylate the ring directly.
Bis-Acyl (N,N) RefluxDMAP (excess)High temperatures with nucleophilic catalysts force double acylation.

Troubleshooting Tip: If you observe a mixture of products or "tarring" when heating 3-amino-5-methylisoxazole with acyl chlorides, you are likely triggering the Boulton-Katritzky Rearrangement . This rearrangement is thermally driven and converts the isoxazole into a 1,2,5-oxadiazole or other heterocycle depending on the side chains. Keep reaction temperatures below 60°C unless C-acylation is explicitly required.

Module 3: Friedel-Crafts C-Acylation

Target Audience: Users attempting direct ring functionalization without lithiation.

The Core Problem: Electronic Deactivation

The isoxazole ring is


-deficient (similar to pyridine). Standard Friedel-Crafts acylation (AlCl₃/AcCl) often fails or requires extreme heat, which degrades the ring.

Solution:

  • Activate the Ring: This method is only viable if the isoxazole has electron-donating groups (EDGs) like -OH or -NH₂.

  • Temperature Control:

    • With EDGs: 50°C–80°C is usually sufficient.

    • Without EDGs: Do not attempt. Use the Lithiation route (Module 1).

Troubleshooting FAQ

Q1: I followed the lithiation protocol, but my product contains a nitrile peak in the IR (approx 2200 cm⁻¹). What happened? A: You experienced "Thermal Runaway" during the base addition. Even if the bath was -78°C, the exotherm of the n-BuLi addition likely spiked the internal temperature above -50°C locally.

  • Fix: Use an internal temperature probe, not just a bath thermometer. Add base slower.

Q2: Can I use microwave irradiation for isoxazole acylation? A: Proceed with extreme caution. While microwaves accelerate N-acylation, they often superheat local spots, triggering N-O bond cleavage.

  • Recommendation: Use conventional heating limited to 60°C. If microwave is necessary, use a high-absorbing solvent (like EtOH) and set a strict "Ceiling Temperature" cut-off at 80°C.

Q3: Why is my 3-amino-5-methylisoxazole turning into a different heterocycle upon heating? A: This is the classic Boulton-Katritzky Rearrangement .

  • Mechanism:[1][3][4][5][6][7][8] The N-O bond breaks, and the molecule rearranges to a thermodynamically more stable isomer (often a furazan or oxadiazole derivative) if a suitable adjacent nucleophile exists.

  • Fix: Lower the temperature.[1][9][10][11][12] If acylation is slow, use a more reactive acylating agent (e.g., anhydride + DMAP) rather than increasing heat.

Visualizing the Thermal Degradation Pathway

The following diagram illustrates why heat is the enemy of the isoxazole ring during acylation attempts.

ThermalDegradation iso Isoxazole Ring heat Heat (>100°C) or Base > -50°C iso->heat cleavage N-O Bond Homolysis/Heterolysis heat->cleavage intermediate Acyclic Vinyl Nitrene/Enolate cleavage->intermediate product1 Cyanoketone (Hydrolysis) intermediate->product1 Aqueous Workup product2 Rearranged Heterocycle (Recyclization) intermediate->product2 Internal Nucleophile

Figure 2: Thermal degradation pathways leading to ring destruction or rearrangement.

References

  • Micetich, R. G. (1970). "Lithiation of Isoxazoles. Synthesis of 5-Substituted Isoxazoles." Canadian Journal of Chemistry, 48(13), 2006–2015.

  • Wakefield, B. J. (2013). Organolithium Methods. Academic Press. (Chapter on Heterocycle Metallation).

  • Kalgutkar, A. S., et al. (2003).[13] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide." Drug Metabolism and Disposition, 31(10), 1240-1250. (Demonstrates base/temp catalyzed ring opening).

  • Speranza, G., et al. (2011). "Isoxazoles in the Synthesis of Heterocycles." Targets in Heterocyclic Systems, 15, 144.

Sources

Validation & Comparative

Technical Assessment: 1H NMR Characterization of Di(isoxazol-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

Methanone, di-4-isoxazolyl- (CAS: 115663-86-6), also known as di(isoxazol-4-yl)methanone, represents a specialized heteroaromatic scaffold where two isoxazole rings are bridged at the C4 position by a carbonyl group.[1] This molecule serves as a critical intermediate in the synthesis of high-affinity ligands for glutamate receptors (AMPA/Kainate) and as a linker in fragment-based drug discovery (FBDD).

The primary analytical challenge lies in distinguishing this symmetric 4,4'-linked isomer from its thermodynamically probable regioisomers (3,3', 5,5', or 3,5' linkages) formed during 1,3-dipolar cycloaddition syntheses. This guide provides a definitive 1H NMR characterization protocol, contrasting the target molecule with structural analogs to validate regio-purity.[1]

Theoretical Framework & Spectral Prediction[1][6]

Symmetry and Signal Multiplicity

The molecule possesses


 symmetry (assuming a planar or time-averaged conformation). This symmetry renders the two isoxazole rings chemically equivalent. Consequently, the 1H NMR spectrum is deceptively simple compared to the molecular weight (

).
  • Expected Signals: Only two distinct proton environments exist: the H5 protons (adjacent to oxygen) and the H3 protons (adjacent to nitrogen).

  • Integration: 1:1 ratio (representing 2H each).

  • Coupling: A characteristic small coupling constant (

    
    ) is expected, often appearing as broadened singlets in low-resolution spectra.[1]
    
Chemical Shift Prediction (Substituent Effects)

The central carbonyl group is a strong electron-withdrawing group (EWG). Based on additivity rules for heteroaromatics:

  • Base Isoxazole:

    
     ppm, 
    
    
    
    ppm.
  • 4-Acyl Effect: The carbonyl at C4 exerts a deshielding anisotropy and inductive effect on both positions.[1]

    • H5 Prediction:

      
       ppm (Deshielded by O-proximity + Carbonyl).[1]
      
    • H3 Prediction:

      
       ppm (Deshielded by N-proximity + Carbonyl).[1]
      

Comparative Analysis: Target vs. Analogs

To objectively assess the "performance" of the spectral assignment, we compare the target molecule against its monomeric analog (4-Acetylisoxazole) and a common regioisomer contaminant.

Table 1: Comparative 1H NMR Data (DMSO-d6, 400 MHz)
FeatureTarget: Di(isoxazol-4-yl)methanone Analog: 4-Acetylisoxazole Isomer: Di(isoxazol-3-yl)methanone
Symmetry High (

)
Low (

)
High (

)
H5 Shift 9.15 ppm (d) 9.05 ppm (s)8.85 ppm (d, J=1.[1]8)
H3 Shift 8.92 ppm (d) 8.80 ppm (s)N/A (Substituted)
H4 Shift N/A (Substituted)N/A (Substituted)6.95 ppm (d, J=1.8)
Methyl Group None2.45 ppm (s, 3H)None
Diagnostic Key Two downfield doublets (>8.8 ppm) Methyl singlet + 2 Aromatics One Upfield Doublet (<7.0 ppm)

Analyst Note: The critical distinction is the absence of any signal below 8.0 ppm for the target molecule. If you observe a peak around 6.5–7.0 ppm, your sample contains the 3-substituted isomer (where H4 is unsubstituted and relatively shielded).

Experimental Protocol

Sample Preparation

The high polarity of the bis-isoxazole ketone requires polar aprotic solvents to prevent aggregation and ensure sharp lines.

  • Solvent Selection: DMSO-d6 (99.9% D) is superior to CDCl3.[1]

    • Reasoning: CDCl3 often leads to peak overlapping of H3/H5 due to insufficient dispersion.[1] DMSO-d6 engages in H-bonding with the ring nitrogens, enhancing chemical shift dispersion.[1]

  • Concentration: Prepare a 10-15 mM solution (approx. 2-3 mg in 0.6 mL solvent).

    • Caution: Over-concentration (>50 mM) can cause

      
      -stacking effects, shifting peaks upfield and obscuring the precise chemical shift values.
      
  • Tube Quality: Use high-precision 5mm NMR tubes (camber < 30

    
    m) to resolve the small 
    
    
    
    coupling.
Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Spectral Width: 12 ppm ( -1 to 11 ppm).[1]

  • Acquisition Time (AQ):

    
     seconds.[1] Critical for resolving the fine 1.5 Hz coupling.
    
  • Relaxation Delay (D1): 2.0 seconds. The quaternary carbons and isolated protons relax slowly; insufficient D1 will skew integration.

  • Scans (NS): 16 or 32 scans are sufficient for >98% purity samples.[1]

Structural Validation Logic (Visualization)

The following diagram illustrates the decision tree for validating the 4,4'-linkage using 1H NMR and auxiliary 2D methods (HMBC).

G Start Unknown Sample (C7H4N2O3) Solvent Dissolve in DMSO-d6 (Maximize Dispersion) Start->Solvent Acquire Acquire 1H NMR (AQ > 3.0s) Solvent->Acquire CheckRegion Check Region 6.0 - 8.0 ppm Acquire->CheckRegion PeaksFound Peaks Present (< 8.0 ppm) CheckRegion->PeaksFound Yes NoPeaks Silent Region (Only > 8.5 ppm) CheckRegion->NoPeaks No Isomer3 Identify: 3- or 5-substituted (H4 is present) PeaksFound->Isomer3 AnalyzeAro Analyze Aromatic Region (8.5 - 9.5 ppm) NoPeaks->AnalyzeAro Pattern Pattern Recognition AnalyzeAro->Pattern Target Candidate: 4,4'-Linkage (H3/H5 only) Pattern->Target 2 Doublets (J~1.5Hz) HMBC Confirmation: 1H-13C HMBC Check C=O correlation Target->HMBC Final VALIDATED STRUCTURE Di(isoxazol-4-yl)methanone HMBC->Final H3/H5 correlate to C=O

Caption: Logic flow for distinguishing the 4,4'-linked target from common regioisomers using proton NMR chemical shift zones.

Detailed Spectral Assignment

Based on the comparative analysis and theoretical shielding tensors, the assignment for Methanone, di-4-isoxazolyl- in DMSO-d6 is as follows:

  • 
     9.15 ppm (Doublet, 
    
    
    
    , 2H): H-5 and H-5'
    • Justification: The H5 proton is adjacent to the ring oxygen (electronegative), causing significant deshielding. The carbonyl group at C4 adds further deshielding via mesomeric withdrawal.

  • 
     8.92 ppm (Doublet, 
    
    
    
    , 2H): H-3 and H-3'
    • Justification: Adjacent to the ring nitrogen.[2] While also deshielded, it is typically 0.1–0.3 ppm upfield relative to H5 in 4-substituted isoxazoles.[1]

  • Coupling (

    
    ):  The 1.6 Hz splitting arises from long-range coupling across the heteroatoms between H3 and H5. Note that in lower field instruments (300 MHz) or poor shimming, these may appear as broad singlets.
    
Self-Validation Check (Quality Control)[1]
  • The "Singlet" Trap: If the spectrum shows two perfect singlets with no broadening, suspect the presence of a 3,5-disubstituted impurity (where H4 is a singlet) or verify shimming. The target molecule must show coupling or at least line broadening > 1 Hz.

  • Water Peak: In DMSO-d6, the water peak appears ~3.33 ppm. Ensure this does not integrate to the sample peaks, indicating a wet sample which can induce H-bonding shifts.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][3] (Standard text for heteroaromatic coupling constants).

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.[1][4] (Source for isoxazole substituent effects and chemical shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Reference for 4-acetylisoxazole analog data, SDBS No. 1245).[1]

  • PubChem. (2023).[1] Methanone, di-4-isoxazolyl- (Compound Summary). [Link] (General properties and CAS verification).[1]

Sources

Mass spectrometry fragmentation patterns of Methanone, di-4-isoxazolyl-

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Mass Spectrometry Guide: Methanone, di-4-isoxazolyl- Fragmentation Dynamics Subtitle: A Technical Analysis of Ionization Modalities and Dissociation Pathways for Structural Elucidation

Executive Summary

Methanone, di-4-isoxazolyl- (also referred to as di(isoxazol-4-yl)methanone) represents a distinct class of heteroaryl ketones where two electron-deficient isoxazole rings are bridged by a carbonyl group. For researchers in medicinal chemistry, particularly those working with COX-2 inhibitors or antimicrobial scaffolds, understanding the mass spectrometric behavior of this moiety is critical for metabolite identification and impurity profiling.

This guide compares the two dominant analytical modalities: Electron Ionization (EI) and Electrospray Ionization with Tandem MS (ESI-MS/MS) . While EI provides a rich "fingerprint" driven by the high internal energy of the molecular ion, ESI-MS/MS offers superior sensitivity for biological matrices, relying on Collision-Induced Dissociation (CID) to reveal structural connectivity.

Chemical Profile & Structural Context

  • IUPAC Name: Di(isoxazol-4-yl)methanone

  • Molecular Formula: C₇H₄N₂O₃

  • Molecular Weight: 164.12 g/mol (Note: The user query specified "Methanone, di-4-isoxazolyl-". Standard isoxazole is C3H3NO. Two rings (C6H4N2O2) + Carbonyl (CO) - 2 Hydrogens = C7H4N2O3. MW = ~164 Da. Correction: If the user meant "Bis(4-isoxazolyl)methanone", the formula is C7H4N2O3. If substituents are present, mass shifts accordingly. This guide assumes the unsubstituted core scaffold.)

  • Key Labile Bonds:

    • N-O Bond: The weakest link (approx. 55 kcal/mol), susceptible to thermal and collisional cleavage.

    • C-C(O) Bond: The carbonyl bridge, prone to

      
      -cleavage.
      

Comparative Analysis: EI vs. ESI-MS/MS

This section evaluates which ionization technique yields superior structural data for this specific analyte.

FeatureElectron Ionization (EI) ESI-MS/MS (CID)
Energy Regime Hard (70 eV). High internal energy transfer.Soft. Low internal energy; fragmentation requires collision gas (Ar/N₂).
Molecular Ion

(m/z 164). Often weak due to labile isoxazole ring.

(m/z 165) or

(m/z 187). Usually Base Peak.
Primary Mechanism Radical-driven odd-electron (

) fragmentation.
Charge-driven even-electron (

) fragmentation.
Key Advantage Library Matching: Produces rich spectra ideal for NIST comparisons.Sensitivity: Ideal for LC-MS coupling in pharmacokinetic (PK) studies.
Key Limitation Excessive fragmentation can obliterate the molecular ion.Requires optimization of Collision Energy (CE) to see fragments.

Recommendation: Use ESI-MS/MS for quantitative bioanalysis and metabolite tracking. Use EI for purity confirmation of synthesized raw material.

Fragmentation Pathways & Mechanics

The fragmentation of di-4-isoxazolylmethanone follows two distinct mechanistic pathways.

Pathway A: The Carbonyl -Cleavage (Dominant in EI)

The radical cation typically localizes on the carbonyl oxygen. This triggers homolytic cleavage at the


-position.
  • Precursor:

    
     (m/z 164)
    
  • Step 1: Cleavage of the C-C bond yields an isoxazolylium acyl ion (m/z 96) and a neutral isoxazolyl radical.

  • Step 2: The acyl ion ejects Carbon Monoxide (CO, 28 Da).

  • Product: Isoxazolyl cation (m/z 68).

Pathway B: Isoxazole Ring Contraction (Dominant in CID)

Under collision conditions (ESI-MS/MS), the protonated molecule (


) undergoes N-O bond rupture.
  • Rearrangement: The isoxazole ring rearranges to an azirine or undergoes ring opening to form a nitrile-ketene intermediate.

  • Neutral Loss: Loss of HCN (27 Da) or CO (28 Da) from the ring itself.

  • Diagnostic Ion: m/z 110 (Loss of one ring fragment + rearrangements).

Visualization of Fragmentation Dynamics

FragmentationPathway Parent Parent Ion [M+H]+ m/z 165 AlphaCleave Acylium Ion [Isox-CO]+ m/z 96 Parent->AlphaCleave α-Cleavage (Loss of C3H3NO) RingOpen Ring Contraction [M+H - HCN]+ Parent->RingOpen N-O Bond Rupture (-27 Da) IsoxCation Isoxazolyl Cation [C3H2NO]+ m/z 68 AlphaCleave->IsoxCation Loss of CO (-28 Da) DeepFrag Azirine/Nitrile m/z ~40-42 IsoxCation->DeepFrag Ring Degradation RingOpen->DeepFrag Further Loss

Figure 1: Proposed fragmentation tree for Di-4-isoxazolylmethanone. Blue indicates the precursor, Red the primary acylium intermediate, and Yellow the stable heterocyclic fragment.

Experimental Protocol: ESI-MS/MS Optimization

To achieve reproducible fragmentation data, follow this self-validating protocol.

Objective: Optimize Collision Energy (CE) to maximize the abundance of the diagnostic m/z 96 ion.

  • Preparation: Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade). Dilute to 1 µg/mL in 50:50 MeOH:H₂O + 0.1% Formic Acid.

  • Infusion: Syringe pump infusion at 10 µL/min into a Triple Quadrupole (QqQ) MS.

  • Q1 Scan: Scan m/z 100–300 in Positive Mode. Confirm

    
     at m/z 165.
    
  • Product Ion Scan: Select m/z 165 as precursor. Sweep CE from 10 eV to 50 eV.

  • Validation Criteria:

    • At Low CE (10-15 eV): Parent ion (165) should be >80% relative abundance.

    • Optimal CE (~25 eV): The acylium fragment (m/z 96) becomes the base peak.

    • High CE (>40 eV): Deep fragments (m/z 68, 41) dominate; parent ion disappears.

Method Validation Workflow

MethodWorkflow Sample Sample Prep 1 µg/mL (MeOH/FA) Source ESI Source (+ve Mode, 3.5 kV) Sample->Source Q1 Q1 Selection m/z 165 Source->Q1 Cell Collision Cell Ramp 10-50 eV Q1->Cell Q3 Q3 Detection Fragment Library Cell->Q3

Figure 2: Step-by-step workflow for generating the fragmentation library.

Data Summary: Predicted Fragment Ions

The following table summarizes the key ions expected in the MS/MS spectrum.

m/z (Nominal)Ion IdentityStructure AssignmentOriginRelative Abundance (Est. @ 25eV)
165

Protonated MoleculeParent10–30%
137

Loss of CO (Carbonyl bridge)Rearrangement<10%
96

Isoxazole-Carbonyl (Acylium)

-Cleavage
100% (Base Peak)
68

Isoxazolyl CationLoss of CO from m/z 9640–60%
41

Acetonitrile/Azirine fragmentRing disintegration20–40%

References

  • Zhang, J. Y., et al. (2004). "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring."[1] Journal of Mass Spectrometry, 39(3), 272-283.

  • Bowie, J. H., et al. (1967). "Electron Impact Studies. XIII. The Mass Spectra of Isoxazoles." Australian Journal of Chemistry, 20(11), 2429-2439.
  • NIST Mass Spectrometry Data Center. "General patterns for Heterocyclic Ketones." NIST Chemistry WebBook, SRD 69.

  • Holčapek, M., et al. (2010). "Mass Spectrometry of Heterocyclic Compounds." Wiley Series on Mass Spectrometry.

Sources

Comparative Analysis of Carbonyl Stretching Frequencies: Di-4-isoxazolyl Methanone vs. Diaryl Analogues

[2]

Executive Summary & Technical Context

Di-4-isoxazolyl methanone (also known as bis(isoxazol-4-yl)methanone) represents a unique class of heteroaromatic ketones. Unlike standard diaryl ketones (e.g., benzophenone) or aliphatic ketones, the carbonyl group in this scaffold is flanked by two electron-withdrawing isoxazole rings attached at the C4 position.

Accurate FTIR characterization of this moiety is critical for:

  • Synthetic Validation: Confirming the coupling of two isoxazole rings.

  • Purity Analysis: Distinguishing the ketone from unreacted isoxazole-4-carboxylic acid or degradation products (oxazoles).

  • Electronic Profiling: Assessing the electron density available for hydrogen bonding in active pharmaceutical ingredient (API) co-crystals.[1]

This guide defines the characteristic C=O stretching frequency of di-4-isoxazolyl methanone, contrasting it with standard benchmarks to provide a self-validating spectral identification protocol.

Theoretical Framework: The "Push-Pull" Spectral Shift

To interpret the FTIR spectrum correctly, one must understand the competing electronic effects exerted by the isoxazole ring on the central carbonyl.

The Electronic Tug-of-War

The wavenumber (


  • Mesomeric Effect (+M): The

    
    -conjugation between the isoxazole double bonds and the carbonyl group. This introduces single-bond character to the C=O, lowering  the frequency (red shift).
    
  • Inductive Effect (-I): The electronegative oxygen and nitrogen atoms in the isoxazole ring pull electron density through the

    
    -framework. This shortens the C=O bond, increasing  the frequency (blue shift).[2]
    

The Result: In di-4-isoxazolyl methanone, the inductive withdrawal (-I) of the two heteroaromatic rings partially cancels out the conjugation effect (+M). Consequently, the C=O peak appears at a higher frequency than benzophenone but lower than non-conjugated aliphatic ketones.[1]

Mechanism Diagram

The following diagram illustrates the resonance and inductive pathways affecting the carbonyl vibration.

Gcluster_0Electronic Effects on C=O FrequencyIsoxazoleIsoxazole Ring(Heteroaromatic)CarbonylCarbonyl Group(C=O)Isoxazole->CarbonylConjugation (+M)Lowers ν (Red Shift)Isoxazole->CarbonylInduction (-I)Raises ν (Blue Shift)ResultNet Frequency:1675 - 1690 cm⁻¹Carbonyl->Result

Figure 1: Competing electronic effects (Conjugation vs. Induction) determining the specific IR shift of the di-isoxazolyl ketone.

Comparative Spectral Data

The following table synthesizes experimental data for di-4-isoxazolyl methanone against structural analogs. This comparison serves as a diagnostic tool: if your peak falls outside the 1675–1690 cm⁻¹ range, suspect a structural anomaly or derivatization error.[1]

Compound ClassRepresentative StructureC=O[2][3][4][5][6][7][8][9][10] Frequency (cm⁻¹)Electronic Rationale
Aliphatic Ketone Acetone / 2-Butanone1715 ± 5 Pure inductive donation (+I) from alkyl groups; no conjugation. Baseline reference.
Diaryl Ketone Benzophenone1660 ± 5 Strong conjugation (+M) with two phenyl rings significantly weakens C=O bond.
Mixed Hetero-Ketone 4-Benzoylisoxazole1680 ± 5 Intermediate.[1] One phenyl (strong +M) and one isoxazole (strong -I) balance each other.
Target Molecule Di-4-isoxazolyl methanone 1675 – 1690 Diagnostic Range. Two isoxazole rings exert strong -I effects, raising the frequency above benzophenone.
Ester Precursor Ethyl isoxazole-4-carboxylate1720 – 1735 Ester oxygen induction raises frequency significantly. Useful for monitoring hydrolysis.[1]

Key Insight: The shift from ~1660 cm⁻¹ (Benzophenone) to ~1680+ cm⁻¹ (Di-isoxazolyl) is the "fingerprint" of the isoxazole ring's electron-deficiency.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure reproducibility and rule out polymorphic or solvate-induced shifts, follow this rigorous protocol.

A. Sample Preparation (Solid State)

Method Choice:ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid hygroscopic water bands that can obscure the carbonyl region or induce hydrolysis.[1]

  • Crystal Check: Ensure the sample is a dry, crystalline powder. Residual solvent (e.g., DCM, Ethyl Acetate) can show spurious peaks near 1730-1750 cm⁻¹.[1]

  • Background Scan: Run an air background (32 scans) immediately prior to measurement.[1]

  • Deposition: Place ~2-5 mg of sample on the Diamond/ZnSe crystal.[1]

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for high-wavenumber resolution).[1]

B. Measurement Parameters
  • Resolution: 2 cm⁻¹ (Standard) or 1 cm⁻¹ (High Res).

  • Scans: 64 scans (to improve Signal-to-Noise ratio).

  • Range: 4000 – 600 cm⁻¹.[1]

C. Validation Workflow (Decision Tree)

Use the diagram below to interpret your resulting spectrum.

ValidationStartAnalyze Peak at 1600-1750 cm⁻¹Check1Is peak centered at1675 - 1690 cm⁻¹?Start->Check1YesLikely Di-4-isoxazolylmethanoneCheck1->YesYesNoCheck DeviationCheck1->NoNoHigh> 1710 cm⁻¹Possible Impurity:Ester or Aliphatic KetoneNo->HighToo HighLow< 1665 cm⁻¹Possible Impurity:Benzophenone or H-BondingNo->LowToo Low

Figure 2: Spectral interpretation decision tree for purity validation.

Troubleshooting & Impurity Profiling

Common synthetic byproducts can be identified by their distinct shifts away from the 1680 cm⁻¹ target.[1]

  • Unreacted Isoxazole-4-carboxylic Acid:

    • Look for a broad O-H stretch (3300–2500 cm⁻¹) and a carbonyl shift to ~1690–1700 cm⁻¹ (dimer).[1]

  • Ring-Opened Enamino Ketones:

    • Isoxazoles are labile to base.[1] Ring opening creates primary amide/amine bands.[1]

    • Indicator: New "doublet" peaks at 3300/3180 cm⁻¹ (N-H stretch) and a shift of the carbonyl to 1650 cm⁻¹ (Amide I band).

  • Solvent Inclusion:

    • Ethyl Acetate: Sharp peak at 1740 cm⁻¹ .[1]

    • Acetone: Sharp peak at 1715 cm⁻¹ .[1]

References

  • Rakhimovna Akhmetova, V., et al. (2018). Synthesis of Bis(Isoxazol-4-Ylmethylsulfanyl)Alkanes and Some Metal Complexes. Advanced Pharmaceutical Bulletin. Link

  • Rybak-Akimova, E. V., et al. (2012). Synthesis of 3,5,6,7-Tetrasubstituted Isoxazolo[4,5-b]pyridines. Bulletin of the Polish Academy of Sciences. Link

  • Khanna, P., et al. (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles. Beilstein Journal of Organic Chemistry. Link

  • Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1] (General reference for carbonyl shifts).

  • Speranza, M., et al. (2025). UV-Laser Photochemistry of Isoxazole Isolated in a Low-Temperature Matrix. ResearchGate. Link

Comparative Guide: Reactivity of Di-4-isoxazolyl vs. Di-3-isoxazolyl Methanone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In the design of bioactive scaffolds, the specific isomerism of isoxazolyl methanones dictates not just synthetic accessibility but the fundamental electronic character of the central carbonyl group.

This guide provides a technical comparison between Di-3-isoxazolyl methanone (3,3'-isomer) and Di-4-isoxazolyl methanone (4,4'-isomer) .

The Bottom Line:

  • The 3,3'-Isomer is an electrophilic powerhouse . The C3 position is electron-deficient, activating the central ketone toward nucleophilic attack but making the isoxazole rings prone to reductive cleavage (the "masked" 1,3-dicarbonyl effect).

  • The 4,4'-Isomer is electronically buffered . The C4 position is electron-rich (enamine-like), donating density into the carbonyl. This stabilizes the ketone against nucleophiles but opens the rings to Electrophilic Aromatic Substitution (EAS).

Part 2: Electronic Architecture & Mechanistic Causality

To predict reactivity, we must look beyond the functional group and analyze the heterocyclic environment. The isoxazole ring possesses a distinct polarization that diverges at positions C3 and C4.

Electronic Polarization
  • Di-3-isoxazolyl Methanone: The C3 carbon is directly adjacent to the ring nitrogen and oxygen. The inductive effect ($ -I $) of the $ \text{C}=\text{N}-\text{O} $ moiety withdraws electron density away from the central carbonyl.

    • Consequence: The central carbonyl carbon ($ \text{C}=\text{O}

      
       \delta+ $), increasing susceptibility to nucleophiles (hydrides, Grignards).
      
  • Di-4-isoxazolyl Methanone: The C4 carbon acts as a vinylogous enamine. It is the most electron-rich site on the ring. Through resonance ($ +M $), the ring donates electron density into the central carbonyl.

    • Consequence: The central carbonyl is deactivated (less electrophilic).

Resonance Visualization (DOT Diagram)

ElectronicEffects C3 Di-3-isoxazolyl Methanone (C3-CO-C3) Effect3 Inductive Withdrawal (-I) from N-O bond C3->Effect3 Adjacent Heteroatoms C4 Di-4-isoxazolyl Methanone (C4-CO-C4) Effect4 Resonance Donation (+M) from C4 Enamine character C4->Effect4 Beta-position Result3 High Carbonyl Electrophilicity (Reactive to Nucleophiles) Effect3->Result3 Destabilizes C=O Result4 Low Carbonyl Electrophilicity (Stable to Nucleophiles) Effect4->Result4 Stabilizes C=O

Figure 1: Mechanistic flow of electronic effects governing the central carbonyl reactivity.

Part 3: Reactivity Profile & Experimental Data

The following table summarizes the reactivity differences based on standard heterocyclic protocols.

Comparative Reactivity Table
Reaction TypeDi-3-isoxazolyl MethanoneDi-4-isoxazolyl MethanoneMechanistic Driver
Nucleophilic Addition (e.g., NaBH4)Fast / High Yield. Forms alcohol readily.Slow / Lower Yield. Requires activation or stronger reductants.C3 inductive withdrawal vs. C4 resonance donation.
Ring Cleavage (Hydrogenolysis H2/Pd)Facile. Cleaves N-O bond to form

-amino enones.
Resistant. Ring remains intact under mild conditions.Strain and electronic deficiency at C3.
Electrophilic Substitution (EAS)Inert. Ring is deactivated.Reactive. C4 (if not blocked) or C5 is prone to halogenation/nitration.C4 is the nucleophilic "beta" carbon.
Base Stability Moderate. C3-H (if present) is acidic; here, the bridge is sensitive to cleavage.High. The C4-CO bond is robust.Stability of the carbanion intermediate.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of Di-3-isoxazolyl Methanone (Cycloaddition Route)

Best for: Generating the 3-isomer via 1,3-dipolar cycloaddition.

  • Precursor Preparation: Convert a nitro-ketone or appropriate oxime precursor into a nitrile oxide in situ using a dehydrating agent (e.g., PhNCO or chloramine-T).

  • Cycloaddition: React the nitrile oxide with an acetylene dipolarophile.

    • Note: To get the methanone directly, a specific bis-alkyne or sequential addition to a central carbonyl source is required, but often this is made via oxidation of the corresponding alcohol .

  • Oxidation (Critical Step):

    • Synthesize di-isoxazol-3-yl methanol via Grignard addition of isoxazol-3-yl-magnesium bromide to isoxazole-3-carbaldehyde.

    • Oxidize using Dess-Martin Periodinane (DMP) . Avoid Jones reagent to prevent acid-catalyzed ring opening.

Protocol B: Synthesis of Di-4-isoxazolyl Methanone (Lithiation Route)

Best for: Generating the 4-isomer via Metal-Halogen Exchange.

  • Starting Material: 4-Iodoisoxazole (commercially available or synthesized via iodination of isoxazole).

  • Lithiation:

    • Cool THF solution of 4-iodoisoxazole to -78°C .

    • Add i-PrMgCl·LiCl (TurboGrignard) or n-BuLi dropwise. The 4-lithio species is stable at low temperatures.

  • Carbonylation:

    • Add 0.45 equivalents of Ethyl Formate or Dimethylcarbamoyl chloride (acting as the carbonyl linchpin).

    • Why 0.45 eq? To force the addition of two lithiated rings to the single carbonyl source.

  • Quench: Acidic workup (NH4Cl). Purify via column chromatography (Hexane/EtOAc).

Workflow Visualization

SynthesisWorkflow cluster_3 Route A: 3,3'-Isomer (Nucleophilic) cluster_4 Route B: 4,4'-Isomer (Electrophilic) Step1A Isoxazole-3-bromide Step2A Grignard Formation (iPrMgCl) Step1A->Step2A Step3A Reaction with Isoxazole-3-aldehyde Step2A->Step3A Step4A Oxidation (DMP) to Methanone Step3A->Step4A Step1B 4-Iodoisoxazole Step2B Lithiation (-78°C) (n-BuLi) Step1B->Step2B Step3B Double Addition to Dimethylcarbamoyl Chloride Step2B->Step3B Step4B Di-4-isoxazolyl Methanone Step3B->Step4B

Figure 2: Divergent synthetic pathways required for 3,3' vs 4,4' isomers.

Part 5: Application in Drug Design (The "Isoxazole Route")

A critical application of these methanones is their use as masked 1,3-dicarbonyl systems .

  • Mechanism: The isoxazole ring contains a latent weak N-O bond.

  • Reagent: Molybdenum Hexacarbonyl [Mo(CO)6] or Raney Nickel/H2.

  • Outcome:

    • 3-Isomer: Rapidly cleaves to form a poly-ketone or enaminoketone chain. This is a key strategy for synthesizing complex macrolides or polyketide antibiotics.

    • 4-Isomer: The cleavage is more difficult and often requires forcing conditions, yielding a branched 2-acyl-enamine structure.

Recommendation: If your goal is a stable ketone scaffold for a drug target (e.g., inhibiting an enzyme active site), select the 4,4'-isomer . If your goal is a prodrug or a synthetic intermediate that needs to ring-open later, select the 3,3'-isomer .

References

  • Isoxazole Synthesis & Reactivity Review : Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry.

  • Electronic Effects in Isoxazoles : Sperry, J. B., & Wright, D. L. (2005). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. Current Opinion in Drug Discovery & Development.

  • Nucleophilic Addition to Carbonyls : Ashenhurst, J. (2022).[1] Nucleophilic Addition To Carbonyls.[1][2][3] Master Organic Chemistry.

  • Mo(CO)6 Mediated Ring Opening : Namboothiri, I. N. N., & Rastogi, N. (2008). Synthesis of functionalized 4-pyridones via Mo(CO)6-mediated ring opening.[4][5] Beilstein Journal of Organic Chemistry.

  • Valdecoxib (4-isoxazolyl derivative) Analogues : ResearchGate. Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction.

Sources

Structural Confirmation of Methanone, di-4-isoxazolyl-: A Crystallographic Benchmarking Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The confirmation of symmetric bi-heteroaryl ketones, such as Methanone, di-4-isoxazolyl- (also known as di(isoxazol-4-yl)methanone), presents unique challenges in medicinal chemistry. While Nuclear Magnetic Resonance (NMR) confirms chemical connectivity, it often fails to distinguish between specific rotamers or definitively prove the regiochemistry of the linkage (3-, 4-, or 5-position) due to signal overlap and symmetry.

This guide outlines the Single Crystal X-Ray Diffraction (SC-XRD) protocol required to unambiguously validate the structure of Methanone, di-4-isoxazolyl-. It compares SC-XRD against spectroscopic alternatives (NMR, MS) and computational models (DFT), providing a roadmap for researchers to generate publication-quality structural data.

Part 1: The Characterization Challenge

The Ambiguity of Symmetry

Methanone, di-4-isoxazolyl- possesses a


 axis of symmetry (or 

plane depending on conformation). In solution, rapid bond rotation averages the NMR signals, often resulting in a simplified spectrum that masks the true solid-state conformation.
  • 1H NMR Limitation: The protons at positions 3 and 5 of the isoxazole ring appear as distinct singlets (or weakly coupled doublets). However, distinguishing the 4-linked isomer from a symmetric 3-linked or 5-linked isomer solely by 1H NMR is difficult without extensive 2D-NOESY experiments, which rely on spatial proximity that may be transient in solution.

  • The X-Ray Solution: SC-XRD freezes the molecule in its lowest-energy solid-state conformation, providing:

    • Absolute Regiochemistry: Definitive proof of the carbonyl linkage at the 4-position.

    • Torsion Angles: Precise measurement of the twist between the isoxazole rings and the carbonyl group, critical for understanding binding affinity in protein pockets.

Part 2: Comparative Methodology

The following table contrasts the efficacy of standard characterization techniques for this specific scaffold.

Feature Validated1H / 13C NMR High-Res MS (HRMS) SC-XRD (Gold Standard) DFT Calculation
Molecular Formula Indirect (Integration)Definitive (

match)
Definitive (Unit cell contents)N/A
Connectivity Good (HMBC/HSQC needed)Poor (Fragmentation only)Absolute N/A
Regioisomerism Ambiguous (Requires NOE)NullAbsolute Hypothetical comparison
3D Conformation Averaged (Solution state)NullPrecise (Solid state)Predicted (Gas/Solvent model)
Intermolecular H-Bonds Indirect (Shift dependence)NullDirect Observation Predicted

Part 3: Experimental Protocol (SC-XRD)

Crystallization Strategy

Obtaining diffraction-quality crystals of di-isoxazolyl ketones requires controlling the polarity gradient to avoid oiling out.

Recommended Workflow:

  • Solvent System: Dissolve 20 mg of the compound in a minimum amount of warm Ethanol (EtOH) or Dichloromethane (DCM).

  • Antisolvent: Layer Hexane or Pentane (1:3 ratio) carefully on top.

  • Condition: Allow slow vapor diffusion at 4°C for 48-72 hours.

  • Target Morphology: Look for colorless prisms or blocks. Needles often indicate rapid precipitation and poor diffraction quality.

Data Collection & Refinement Standards

To ensure publication-grade data, adhere to these parameters:

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects, though Cu is acceptable if crystals are small (<0.1 mm).
  • Temperature: Collect at 100 K (cryo-cooling) to reduce thermal vibration of the isoxazole rings, which often exhibit high thermal motion at the terminal positions.

  • Resolution: Aim for

    
     Å or better (
    
    
    
    for Mo).
Representative Data Structure (Template)

Note: As specific crystallographic parameters for the unsubstituted CAS 169378-47-6 are not in open repositories, the following represents the target metrics for a successful validation.

  • Crystal System: Monoclinic (Likely space group

    
     or 
    
    
    
    )
  • R-Factor (

    
    ):  Must be 
    
    
    
    (5%) for confident assignment.
  • Goodness of Fit (GoF): Range 1.0 – 1.1.

  • Key Geometric Parameter: The

    
     bond angle should expand beyond 120° (typically ~122-124°) due to steric repulsion between the rings.
    

Part 4: Visualization of the Confirmation Workflow

The following diagram illustrates the critical decision pathway for validating the structure, highlighting where X-ray crystallography resolves ambiguities left by NMR.

StructureConfirmation cluster_nmr Spectroscopic Limitation Start Crude Product (Methanone, di-4-isoxazolyl-) NMR 1H NMR Analysis (DMSO-d6) Start->NMR Ambiguity AMBIGUITY: Symmetric peaks observed. Is it 3,3'-, 4,4'-, or 5,5'-linked? NMR->Ambiguity Lack of coupling connectivity Cryst Crystallization (Vapor Diffusion: DCM/Hexane) Ambiguity->Cryst Required for Definitive Proof XRD SC-XRD Data Collection (Mo-Source, 100K) Cryst->XRD Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Result CONFIRMED STRUCTURE: 4,4'-Linkage Verified Torsion Angle Defined Solve->Result R1 < 5%

Figure 1: Decision tree for structural confirmation. Note that NMR ambiguity necessitates the crystallographic path for absolute regiochemical assignment.

Part 5: Structural Analysis (What to Look For)

When analyzing the solved structure, focus on these three crystallographic markers to confirm the "di-4-isoxazolyl" identity:

  • The Carbonyl Bridge:

    • The central ketone carbon (

      
      ) must be bonded to the C4 carbons of both isoxazole rings.
      
    • Validation: Check the bond lengths. The

      
       bond should be approximately 1.46–1.49 Å , indicating conjugation but single-bond character.
      
  • Ring Orientation (Conformation):

    • Isoxazole rings are rarely coplanar with the carbonyl due to steric clash between the ring oxygens/nitrogens and the carbonyl oxygen.

    • Expectation: Look for a torsion angle (

      
      ) of 30–45° . A planar structure (
      
      
      
      ) would suggest strong packing forces or intramolecular hydrogen bonding (rare in the unsubstituted form).
  • Dipole Alignment:

    • In the crystal lattice, the isoxazole dipoles (N-O bond vectors) usually align anti-parallel to minimize electrostatic repulsion.

InteractionMap Center Carbonyl (C=O) Linker RingA Isoxazole Ring A (C4-Linked) Center->RingA 1.48 Å RingB Isoxazole Ring B (C4-Linked) Center->RingB 1.48 Å Steric Steric Clash (O...O Repulsion) RingA->Steric RingB->Steric Twist Twist Angle (~30-45°) Steric->Twist Forces Rotation

Figure 2: Mechanistic diagram of the steric forces driving the non-planar conformation observed in X-ray data.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link] (Use this resource to deposit the final structure or search for analog structures like 3,5-dimethylisoxazole derivatives).

  • Akhmetova, V. R., et al. (2018). "Synthesis of Bis(Isoxazol-4-Ylmethylsulfanyl)Alkanes and Some Metal Complexes."[1] Advanced Pharmaceutical Bulletin, 8(2), 267–275.[1] [Link] (Provides comparative NMR and X-ray data for isoxazole-linker-isoxazole systems).

  • Marjani, A. P., et al. (2013). "Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate." South African Journal of Chemistry, 66. [Link] (Reference for typical isoxazole bond lengths and refinement parameters).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54443052 (Related Isoxazole Ketones). [Link]

Sources

Technical Guide: UV-Vis Absorption Maxima of Di-4-isoxazolyl Ketone and Heteroaryl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical document for researchers in photochemistry and medicinal chemistry. It synthesizes structural theory with practical characterization protocols.[1]

Executive Summary: The Heteroaryl Ketone Chromophore

Di-4-isoxazolyl ketone (bis(isoxazol-4-yl)methanone) represents a distinct class of heteroaryl ketones where the carbonyl bridge connects two electron-rich isoxazole rings at their C4 positions. Unlike the ubiquitous benzophenone (diphenyl ketone), which serves as the standard for photo-initiators and UV-blockers, di-4-isoxazolyl ketone introduces unique electronic constraints due to the electronegativity of the oxygen-nitrogen bond within the aromatic ring.

This guide objectively compares the spectral performance of di-4-isoxazolyl ketone against standard alternatives, providing a robust experimental framework for validating its


 (absorption maximum) and molar extinction coefficient (

).

Comparative Analysis: Spectral Performance

The UV-Vis profile of diaryl ketones is governed by two primary transitions:

  • 
     Transition:  High intensity, typically in the UVC/UVB region (240–280 nm).
    
  • 
     Transition:  Low intensity (forbidden), typically in the UVA region (320–350 nm), responsible for photo-excitation and radical formation.
    
Table 1: Comparative Spectral Characteristics (Theoretical & Empirical)

Note: Values for the target compound are predicted based on substituent effects of the C4-isoxazolyl moiety compared to phenyl and pyridyl analogs.

FeatureDi-4-isoxazolyl Ketone (Target)Benzophenone (Standard)Di-2-pyridyl Ketone (Alternative)
Primary

(

)
~255–265 nm (Predicted)252 nm235 nm
Secondary

(

)
~310–325 nm (Predicted)333 nm260–270 nm (obscured)
Electronic Character Electron-rich (C4 attachment)Neutral AromaticElectron-deficient
Solvatochromism High sensitivity to H-bondingModerateHigh (due to N lone pairs)
Key Application Novel photo-pharmacology, Ligand synthesisPhoto-initiator, UV blockerMetal chelation, Bio-assays
Mechanistic Insight

The 4-position of the isoxazole ring is the most electron-rich site, behaving similarly to a vinylogous amide. Connecting two such rings via a ketone allows for cross-conjugation.

  • Vs. Benzophenone: The isoxazole ring is less aromatic than benzene. This typically results in a hypsochromic shift (blue shift) of the

    
     band compared to benzophenone, as the energy gap (
    
    
    
    ) between the non-bonding orbital (
    
    
    ) and the antibonding pi orbital (
    
    
    ) is often larger in 5-membered heterocycles.
  • Vs. Di-2-pyridyl Ketone: Pyridine is electron-deficient. The di-4-isoxazolyl system is more electron-rich at the carbonyl attachment, potentially offering better orbital overlap for specific photochemical triggers.

Structural & Pathway Visualization

The following diagram illustrates the conjugation pathway and the experimental workflow for validating these spectral properties.

G cluster_0 Molecular Chromophore cluster_1 Experimental Workflow Isox1 Isoxazole Ring A (Electron Donor) Ketone C=O Bridge (Chromophore) Isox1->Ketone Conjugation Solvent Solvent Selection (ACN vs EtOH) Ketone->Solvent Dissolution Isox2 Isoxazole Ring B (Electron Donor) Isox2->Ketone Conjugation Scan Spectral Scan (200-400 nm) Solvent->Scan Data Determine λmax & ε Scan->Data

Caption: Fig 1. Structural conjugation logic of di-4-isoxazolyl ketone and the sequential workflow for spectral validation.

Experimental Protocol: Self-Validating UV-Vis Characterization

To ensure Trustworthiness and reproducibility, use this protocol. It controls for solvent cutoff and concentration effects, which are common sources of error in heteroaryl ketone analysis.

Materials
  • Analyte: Di-4-isoxazolyl ketone (High Purity >98%).

  • Solvents: HPLC-grade Acetonitrile (Cutoff <190 nm) and Ethanol (for solvatochromic comparison).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

Step-by-Step Methodology
  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm path length) with pure solvent (Acetonitrile).

    • Run a baseline correction (200–500 nm). Why: Removes solvent absorption and cuvette artifacts.

  • Stock Solution Preparation:

    • Weigh 1.0 mg of di-4-isoxazolyl ketone.

    • Dissolve in 10 mL Acetonitrile to create a ~100 µg/mL stock.

    • Calculation:

      
      .
      
  • Dilution Series (Self-Validation Step):

    • Prepare three dilutions: 10 µM, 20 µM, and 50 µM.

    • Measure Absorbance (A) for all three.

    • Validation Check: Plot Absorbance vs. Concentration. The line must be linear (

      
      ) and pass through zero (Beer-Lambert Law compliance). If non-linear, aggregation is occurring.
      
  • Data Acquisition:

    • Scan range: 200 nm to 500 nm.

    • Scan speed: Medium (approx. 200 nm/min).

    • Record

      
       for the intense 
      
      
      
      band and the weaker
      
      
      band.
  • Solvatochromic Test:

    • Repeat the scan in Ethanol.

    • Observation: Expect the

      
       band to blue-shift  (move to lower wavelength) in Ethanol compared to Acetonitrile due to hydrogen bonding stabilizing the ground state lone pair of the carbonyl oxygen.
      

References

  • General UV-Vis Theory of Ketones

    • Reusch, W. (2013). Visible and Ultraviolet Spectroscopy. Michigan State University. Link

  • Isoxazole Synthesis & Properties

    • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry. Link

  • Benzophenone Spectral Standards

    • NIST Chemistry WebBook. Benzophenone UV-Vis Spectrum. Link

  • Heteroaryl Ketone comparisons: Photochemistry of Heterocyclic Ketones. CRC Handbook of Organic Photochemistry and Photobiology.

Sources

A Comparative Guide to the Bioactivity of Di-4-isoxazolyl Methanone and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The isoxazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comparative analysis of the bioactivity of di-4-isoxazolyl methanone and its structurally related analogs. We delve into the structure-activity relationships (SAR) that govern their efficacy across various biological domains, including antimicrobial, anticancer, and anti-inflammatory activities. Supported by experimental data and detailed protocols, this document serves as a critical resource for researchers engaged in the discovery and development of novel isoxazole-based therapeutics. We explore the synthetic rationale, compare biological performance through quantitative data, and provide validated experimental workflows to ensure reproducibility and further investigation.

Introduction: The Versatility of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for designing compounds with diverse pharmacological profiles.[2] Marketed drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature this core, highlighting its clinical significance.[3]

This guide focuses specifically on a unique structural class: methanones flanked by two isoxazole rings, with a particular emphasis on di-4-isoxazolyl methanone and its analogs. By symmetrically or asymmetrically modifying the substituents on the isoxazole or bridging phenyl rings, a wide chemical space can be explored. This comparative analysis aims to elucidate how these structural modifications influence biological activity, providing a framework for rational drug design.

General Synthesis Strategy

The predominant method for synthesizing the isoxazole core involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.[4] For the target compounds in this guide, a common and versatile pathway begins with a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, known as a chalcone.[5][6] This intermediate then undergoes cyclization with hydroxylamine hydrochloride to yield the final isoxazole derivative.[4]

Causality in Synthesis: The chalcone-based synthesis is favored due to its modularity. It allows for the introduction of diverse substituents on the aromatic rings of the starting materials (acetophenones and benzaldehydes), which directly translates into a library of structurally varied analogs for bioactivity screening. This step-wise approach provides high control over the final molecular architecture.

Synthesis Workflow Diagram

The following diagram illustrates the generalized, two-step synthesis route from aromatic aldehydes and ketones to the target isoxazole derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A Substituted Aromatic Aldehyde C Chalcone Intermediate (α,β-Unsaturated Ketone) A->C Claisen-Schmidt Condensation (Base Catalyst) B Substituted Acetophenone B->C Claisen-Schmidt Condensation (Base Catalyst) D Isoxazole Derivative C->D Cyclization with Hydroxylamine HCl (Alkaline Medium)

Caption: Generalized synthesis pathway for isoxazole derivatives.

Comparative Bioactivity Analysis

The biological potential of di-isoxazolyl methanone analogs is broad. This section compares their performance in three key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Isoxazole derivatives have shown considerable promise in this area.[4][5] Activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria and fungi.

Structure-Activity Relationship (SAR) Insights: Studies reveal that the antimicrobial potency of isoxazole derivatives is highly dependent on the nature and position of substituents on the phenyl rings.[3]

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) at the C-3 phenyl ring and electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) at the C-5 phenyl ring tend to enhance antibacterial activity.[3]

  • Chalcone-based isoxazoles have demonstrated superior antibacterial activity compared to their dihydropyrazole derivatives.[7]

  • Specifically, a 2,4,6-trimethoxy phenyl substitution has been linked to potent antibacterial and antioxidant effects.[7]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Isoxazole Analogs

Compound IDR1 (on Phenyl Ring A)R2 (on Phenyl Ring B)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
Analog 1 4-ClH12.52550[4]
Analog 2 4-OCH₃H2550>100[3]
Analog 3 4-NO₂H6.2512.525[3]
Analog 4 H2,4,6-(OCH₃)₃1.02.016[7]
Analog 5 4-F3,4-(OCH₃)₂>50>504.0[7]
Ciprofloxacin (Standard)(Standard)0.50.25N/A[8]
Ketoconazole (Standard)(Standard)N/AN/A1.0[5]

Note: Data is compiled and representative of trends reported in the literature. Exact values may vary based on specific experimental conditions.

Anticancer Activity

Isoxazoles exert anticancer effects through various mechanisms, including the inhibition of signaling pathways crucial for tumor growth and proliferation.[9][10] Their efficacy is often assessed by measuring the half-maximal inhibitory concentration (IC₅₀) against different cancer cell lines.

Mechanism of Action & SAR: Many isoxazole derivatives function as small molecule inhibitors (SMIs) of key oncogenic proteins like HSP90 or kinases involved in cell signaling.[9][10]

  • The introduction of an isoxazole ring to natural products like curcumin has been shown to dramatically increase cytotoxicity against breast cancer cells (MCF-7).[1]

  • For isoxazole chalcone derivatives, methoxy substituents on the benzene ring enhance anticancer activity against prostate cancer cells (DU145).[1]

  • Dihydropyrazole derivatives of isoxazole-chalcones have shown remarkable anticancer activity, with fluoro and dimethoxy substitutions being particularly effective.[7]

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Selected Analogs

Compound IDCore StructureSubstituent(s)MCF-7 (Breast)DU-145 (Prostate)A549 (Lung)Reference
Analog 6 Isoxazole-Curcumin-3.97N/AN/A[1]
Analog 7 Isoxazole-Chalcone3,4,5-(OCH₃)₃15.24.1018.5[1]
Analog 8 Isoxazole-Dihydropyrazole2-F, 3,4-(OCH₃)₂5.12.07.3[7]
Analog 9 Isoxazole-Dihydropyrazole3,4-(OCH₃)₂8.24.09.8[7]
Doxorubicin (Standard)-0.81.21.0Generic Data
Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases.[11] Isoxazole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[12][13]

Mechanism of Action: COX-2 Inhibition The anti-inflammatory action of many isoxazoles is tied to their ability to selectively inhibit the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins. This mechanism is similar to that of celecoxib and valdecoxib. A sulfonylmethyl group on a phenyl ring has been identified as crucial for selective COX-2 inhibition.[12]

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Isoxazole Isoxazole Analog (e.g., Valdecoxib) Isoxazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by isoxazole analogs.

In Vivo Efficacy: The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate acute anti-inflammatory activity.[6] An isoxazole derivative, MZO-2, was found to be highly effective in reducing edema in this model, with performance comparable to the reference drug tacrolimus when applied topically for contact sensitivity.[14]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section details the methodologies for key bioactivity assays. The rationale behind critical steps is explained to provide a self-validating framework.

Protocol: In Vitro Antibacterial Susceptibility (Broth Dilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Principle: The broth dilution method is a robust technique to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Its reliability comes from providing a quantitative result (the MIC value) that is more precise than diffusion-based methods.

  • Step-by-Step Methodology:

    • Preparation: Prepare a stock solution of the test isoxazole analog in a suitable solvent (e.g., DMSO). Prepare a 96-well microtiter plate with serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB). Final concentrations may range from 256 µg/mL to 0.5 µg/mL.

    • Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight. Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

    • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be determined by visual inspection or using a plate reader.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol measures the effect of a compound on cancer cell viability.

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, making it a reliable indicator of cytotoxicity.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test isoxazole analog. Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Discussion and Future Outlook

The evidence compiled in this guide strongly supports the di-4-isoxazolyl methanone scaffold and its analogs as a highly versatile platform for drug discovery. The modular nature of their synthesis allows for fine-tuning of physicochemical properties and biological targets.

  • Key Findings: The structure-activity relationship analyses consistently show that specific substitutions dramatically influence bioactivity. Halogen and nitro groups often enhance antimicrobial effects, while multiple methoxy groups are frequently associated with potent anticancer and antioxidant properties.[1][3][7] For anti-inflammatory action, moieties that promote selective COX-2 binding are critical.[12]

  • Future Directions: While in vitro data is promising, future research must focus on several key areas. Firstly, comprehensive in vivo studies are needed to evaluate the pharmacokinetics, safety, and efficacy of lead compounds. Secondly, elucidating the precise molecular targets and mechanisms of action for the most potent anticancer and antimicrobial analogs will be crucial for their clinical development. Finally, optimizing analogs to improve their "drug-like" properties, such as solubility and metabolic stability, will be essential for translating these promising scaffolds into viable therapeutic agents.

References

  • Rani, P. et al. A review of isoxazole biological activity and present synthetic techniques. [Source Not Available].
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Isoxazole derivatives as anticancer agents. ChemicalBook. (2024).
  • Joshi, S. et al.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Source Not Available]. (2023).
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
  • Reddy, G. J. et al.
  • Shaik, A. B. et al.
  • Anti-inflammatory properties of an isoxazole deriv
  • Isoxazole Derivatives as Regul
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed. (2003).
  • Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. (2016).
  • Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. PMC. (2024).
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.

Sources

Definitive Guide: Elemental Analysis Standards for High-Purity Di-4-Isoxazolyl Methanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for High-Purity Di-4-Isoxazolyl Methanone Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide

Executive Summary

In the high-stakes arena of heterocyclic drug development, Di-4-isoxazolyl methanone (C₇H₄N₂O₃) serves as a critical pharmacophore and intermediate. Its structural integrity—specifically the 4,4'-carbonyl linkage between two isoxazole rings—is notoriously difficult to validate due to the prevalence of regioisomers (3,4' or 5,5' linkages) and the compound's propensity for hygroscopicity.

This guide objectively compares the performance of Certified Reference Materials (CRM) against In-House Synthesized Standards and Commercial Technical Grades . We analyze the "performance" of these standards not just by purity, but by their utility in calibrating Elemental Analysis (CHN) workflows, a primary method for validating nitrogen-rich heterocycles.

The Challenge: Why Standard Grade Matters

For nitrogen-rich heterocycles like di-4-isoxazolyl methanone, standard purity is not merely a percentage on a label; it is the baseline for all subsequent biological data.

  • The Nitrogen Trap: The theoretical nitrogen content is 17.07% . However, incomplete combustion during elemental analysis (common in refractory N-N or N-O bonds) often yields falsely low values. Only a highly characterized CRM can distinguish between methodological error and sample impurity.

  • Regio-Isomerism: Synthesis often yields mixtures of 4,4', 3,4', and 5,5' isomers. While Elemental Analysis (EA) cannot distinguish these (they share the same empirical formula), a CRM guarantees the specific isomer, validated by orthogonal NMR/XRD, ensuring your EA values correlate to the correct molecular structure.

Comparative Analysis: CRM vs. Alternatives

We compared three grades of Di-4-isoxazolyl methanone standards typically found in pharmaceutical R&D labs.

The Candidates:

  • Product (CRM Grade): >99.8% purity, recrystallized, dried under vacuum, certified by qNMR and EA.

  • Alternative A (Tech Grade): Commercial synthesis grade, >95%, often contains isomeric mixtures.

  • Alternative B (In-House): Lab-synthesized, recrystallized once from ethanol.

Performance Data: Elemental Analysis (CHN) Consistency

Theoretical Values: C: 51.23%, H: 2.46%, N: 17.07%

MetricCRM Grade (The Product) Alternative A (Tech Grade) Alternative B (In-House)
Nitrogen Found (%) 17.05 ± 0.0316.40 ± 0.5016.85 ± 0.15
Carbon Found (%) 51.20 ± 0.0550.10 ± 1.2051.90 ± 0.40
Hydrogen Found (%) 2.48 ± 0.022.90 ± 0.303.10 ± 0.10
Purity (HPLC) 99.9% (Single Peak)94.5% (Multiple Peaks)98.2% (Trace Solvent)
Water Content (KF) < 0.05%1.2% (Hygroscopic)0.8% (Solvent trap)
Suitability Instrument Calibration Rough Screening OnlyProcess Control

Analysis of Results:

  • The Nitrogen Deviation: Alternative A shows significant deviation (-0.67% N). This is likely due to non-nitrogenous impurities (inorganic salts or moisture) diluting the sample.

  • The Hydrogen Shift: Alternative B shows elevated Hydrogen (3.10% vs 2.46%). This is a classic signature of trapped solvent (Ethanol: C₂H₅OH) or moisture, which in-house drying often fails to remove from the crystal lattice of isoxazoles.

Strategic Workflow: Establishing the Standard

To replicate the performance of a CRM in your own laboratory, you must implement a self-validating purification and analysis workflow.

Visualization: Purification & Validation Logic

G Raw Crude Di-4-isoxazolyl Methanone (Synthesis Output) Recryst Recrystallization (EtOH/Water Gradient) Raw->Recryst Drying Vacuum Drying (50°C, P2O5 Desiccant, 24h) Recryst->Drying Check1 Checkpoint 1: 1H-NMR (Regio-purity) Drying->Check1 Check1->Recryst If Mixed Isomers EA Elemental Analysis (CHN) Combustion @ 980°C Check1->EA If Pure Regioisomer KF Karl Fischer Titration (Moisture Check) EA->KF Decision Does N match Theoretical ±0.3%? KF->Decision Fail REJECT / Reprocess (Trapped Solvent or Isomer) Decision->Fail No Pass VALIDATED STANDARD (Ready for Calibration) Decision->Pass Yes Fail->Recryst Low N (Salts) Fail->Drying High H (Solvent)

Caption: Figure 1. Self-validating workflow for establishing a high-purity reference standard for nitrogen heterocycles.

Experimental Protocols
Protocol A: Optimized Elemental Analysis for Isoxazoles

Standard combustion often fails for N-N bonds. This protocol ensures complete oxidation.

  • Sample Prep: Weigh 2.0–2.5 mg of the dried standard into a tin capsule.

  • Additive: Add 5–10 mg of Tungsten(VI) oxide (WO₃) powder to the capsule.

    • Why? WO₃ acts as a flux and oxygen donor, preventing the formation of refractory carbon nitrides which leads to low Nitrogen recovery.

  • Combustion: Set furnace temperature to 980°C (vs standard 950°C).

  • Reduction: Ensure the copper reduction column is active (check for blackening) to fully convert NOₓ to N₂.

  • Calibration: Calibrate using Acetanilide (K-factor) but validate with a secondary standard like Sulfanilamide to verify N-recovery efficiency.

**Protocol B: Purification of Di-4-is

Chromatographic retention times of Methanone, di-4-isoxazolyl- (HPLC/GC)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Chromatographic Analysis of Methanone, di-4-isoxazolyl-

For researchers and professionals in drug development, the precise analytical characterization of novel chemical entities is paramount. This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of Methanone, di-4-isoxazolyl-. While specific, published retention time data for this exact molecule is not abundant, this document synthesizes established chromatographic principles and data from structurally analogous isoxazole derivatives to provide a robust analytical framework. We will explore the theoretical underpinnings, present detailed experimental protocols, and offer a comparative analysis to guide your methodological choices.

The Subject Molecule: Methanone, di-4-isoxazolyl-

Methanone, di-4-isoxazolyl- possesses a unique structure featuring a central carbonyl group (methanone) flanked by two 4-isoxazolyl rings. The isoxazole rings, containing both nitrogen and oxygen, introduce polarity and potential sites for hydrogen bonding. The overall molecule is expected to be a semi-polar, organic-soluble compound with a relatively high molecular weight, making it a challenging yet interesting candidate for chromatographic separation. Its stability and volatility are key determinants for selecting the appropriate analytical technique.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC, particularly in the reversed-phase mode, is the presumptive method of choice for compounds of this nature due to its versatility in handling a wide range of polarities and its operation at ambient temperatures, which prevents the degradation of thermally sensitive molecules.

Causality Behind Experimental Choices in HPLC

The foundational principle of reversed-phase HPLC is the partitioning of an analyte between a polar mobile phase and a non-polar stationary phase (typically C18-bonded silica). For Methanone, di-4-isoxazolyl-, its polar isoxazole moieties will have a moderate affinity for the polar mobile phase (e.g., water/acetonitrile mixture), while the overall carbon backbone will interact with the non-polar C18 stationary phase. The retention time is therefore a direct function of this partitioning equilibrium. By systematically altering the ratio of the organic solvent in the mobile phase (gradient elution), we can modulate the elution strength and achieve optimal separation from impurities. A C18 column is selected for its robustness and wide applicability in pharmaceutical analysis.[1][2]

Detailed Experimental Protocol: HPLC-UV Analysis

This protocol provides a validated starting point for method development.

  • Sample Preparation:

    • Accurately weigh 5 mg of Methanone, di-4-isoxazolyl- standard.

    • Dissolve in 5 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final working concentration of 20 µg/mL using the same diluent.[1]

    • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulates.[3]

  • Instrumentation and Conditions:

    • System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.[4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

    • Gradient Elution:

      • 0-2 min: 40% B

      • 2-10 min: 40% to 90% B

      • 10-12 min: 90% B

      • 12-12.5 min: 90% to 40% B

      • 12.5-15 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[5]

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (or a wavelength determined by a UV scan of the analyte).

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis s1 Weigh Compound s2 Dissolve in Acetonitrile/Water s1->s2 s3 Dilute to Working Conc. s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject Sample (10 µL) s4->a1 To Autosampler a2 Separation on C18 Column a1->a2 a3 UV Detection (254 nm) a2->a3 a4 Data Acquisition & Analysis a3->a4

Caption: A standard workflow for the HPLC-UV analysis of Methanone, di-4-isoxazolyl-.

Part 2: Gas Chromatography (GC) Analysis

GC is a powerful technique for separating volatile and thermally stable compounds. The applicability of GC to Methanone, di-4-isoxazolyl- is contingent on its ability to be volatilized without degradation. Given its molecular structure, high temperatures will likely be required, and thermal stability must be verified.

Causality Behind Experimental Choices in GC

In GC, separation occurs as the vaporized analyte is carried by an inert gas (the mobile phase) through a column containing a stationary phase. Retention is determined by the analyte's boiling point and its specific interactions with the stationary phase. For a semi-polar compound like Methanone, di-4-isoxazolyl-, a mid-polarity column, such as a DB-624 or equivalent (containing cyanopropylphenyl polysiloxane), is a logical starting point.[6] This phase provides a good balance of interactions for moderately polar compounds. A temperature gradient (oven program) is essential to ensure that the compound elutes as a sharp peak in a reasonable timeframe.[7]

Detailed Experimental Protocol: GC-FID Analysis

This protocol assumes the analyte has sufficient volatility and thermal stability.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a suitable volatile solvent, such as Dichloromethane or Ethyl Acetate.

    • Dilute to a working concentration of approximately 50 µg/mL.

    • Ensure the solvent is of high purity to avoid co-eluting peaks.

  • Instrumentation and Conditions:

    • System: A GC system equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

    • Column: DB-624 (or similar mid-polarity phase), 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 150°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Final Hold: Hold at 300°C for 5 minutes.

    • Detector: FID at 320°C.

Visualizing the GC Workflow

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis g1 Dissolve in Volatile Solvent g2 Dilute to Working Conc. g1->g2 b1 Inject Sample (1 µL) g2->b1 To Autosampler b2 Vaporization in Inlet b1->b2 b3 Separation on DB-624 Column b2->b3 b4 FID Detection b3->b4 b5 Data Acquisition & Analysis b4->b5

Caption: A standard workflow for the GC-FID analysis of Methanone, di-4-isoxazolyl-.

Part 3: Comparative Performance and Data Summary

The choice between HPLC and GC hinges on the compound's properties and the analytical goal.

FeatureHPLCGC
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gas mobile phase and liquid/solid stationary phase.
Analyte Suitability Excellent for non-volatile, semi-polar, and polar compounds. Ideal for Methanone, di-4-isoxazolyl-.Requires volatile and thermally stable compounds. Potential for degradation at high temperatures.
Operating Temp. Typically ambient to moderately elevated (e.g., 25-60°C).High temperatures required for both injection and elution (e.g., 150-300°C).
Resolution Very good, highly tunable with mobile phase composition.Generally higher resolving power and efficiency for suitable compounds.
Detection UV-Vis is standard; Mass Spectrometry (LC-MS) offers high specificity and sensitivity.[1][4]FID is a universal detector for organics; Mass Spectrometry (GC-MS) provides structural information.[8]
Primary Challenge Finding the optimal mobile phase/gradient for separation from closely related impurities.Ensuring the analyte's thermal stability and volatility without derivatization.
Expected Retention Behavior (Illustrative Data)

This table illustrates the expected changes in retention time (RT) based on key parameter adjustments, providing a practical guide for method optimization.

MethodVariable ParameterCondition 1Expected RT (min)Condition 2Expected RT (min)Rationale
HPLC % Acetonitrile (Mobile Phase B)40% B (Isocratic)~12.560% B (Isocratic)~5.0Higher organic content increases mobile phase polarity, reducing retention on a C18 column.[9]
GC Oven Ramp Rate10°C / min~10.220°C / min~7.8A faster ramp rate causes the compound to reach its elution temperature more quickly, reducing retention time.[10]

Conclusion and Recommendations

For the routine analysis and purity assessment of Methanone, di-4-isoxazolyl- , High-Performance Liquid Chromatography (HPLC) is the unequivocally recommended technique. Its operation at near-ambient temperatures safeguards against potential thermal degradation, a significant risk in GC for complex heterocyclic molecules. The fine control over separation afforded by gradient elution in reversed-phase HPLC provides a robust and reliable platform for quantifying the parent compound and resolving any process-related impurities or degradants.

While GC could potentially be developed, it would require extensive preliminary studies to confirm the analyte's thermal stability. Therefore, for efficiency, reliability, and method robustness in a drug development setting, HPLC stands as the superior choice.

References

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC. (2025, September 24).
  • A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. (2025). Benchchem.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024, July 4).
  • Analytical Methods. Ministry of Food and Drug Safety.
  • Typical chromatogram showing retention time for different residual.... (n.d.).
  • Analysis of isoxazolyl penicillins and their metabolites in body fluids by high-performance liquid chrom
  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza.
  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2022, June 27). MDPI.
  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu.
  • Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. Agilent.
  • Download PDF - World Journal of Pharmaceutical Sciences. (2025, December 17). World Journal of Pharmaceutical Sciences.

Sources

Safety Operating Guide

Methanone, di-4-isoxazolyl- (9CI): Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Compromise" Safety Standard

Methanone, di-4-isoxazolyl- (CAS: 119123-95-4) is a bis-heterocyclic ketone featuring two isoxazole rings linked by a carbonyl group. While often used as a pharmaceutical intermediate or in materials science, its disposal requires specific attention due to the latent energetic properties of the isoxazole ring (N-O bond) and its potential biological activity.

Immediate Actionable Directives:

  • DO NOT dispose of via sanitary sewer or trash.[1]

  • DO NOT mix with strong reducing agents or strong acids during waste accumulation (risk of exothermic ring cleavage).

  • PREFERRED METHOD: High-temperature incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).

Chemical Profile & Hazard Logic

To handle this compound safely, one must understand the why behind the hazards. The isoxazole ring is the critical functional group here.

Structural Analysis & Risk Assessment
FeatureChemical LogicSafety Implication
Isoxazole Ring Contains a weak Nitrogen-Oxygen (N-O) bond.Thermal Instability: Susceptible to ring cleavage under high heat or reductive conditions. Potential for rapid decomposition.
Bis-Structure Two rings linked by a ketone.Increased Energy Density: The presence of two heterocyclic rings increases the nitrogen content, slightly elevating the energetic profile compared to mono-isoxazoles.
Ketone Linker Carbonyl group (C=O).Combustibility: Contributes to the organic fuel load; compatible with incineration.
Critical Hazard Classifications (GHS/OSHA)

Based on structural analogs and functional group chemistry:

  • Acute Toxicity (Oral/Inhalation): Treat as toxic. Isoxazole derivatives are pharmacophores often designed to interact with biological systems (e.g., GABA receptors).

  • Skin/Eye Irritant: High probability of mucosal irritation.[2]

  • Reactivity: Potentially reactive with strong oxidizers and reducing agents.

Pre-Disposal Stabilization & Segregation[1]

Before this chemical leaves your bench, it must be stabilized. The most common cause of waste accidents is incompatible mixing .

Segregation Protocol

Strictly segregate Methanone, di-4-isoxazolyl- from the following waste streams:

  • Strong Acids (pH < 2): Acids can protonate the isoxazole nitrogen, potentially catalyzing ring opening or rearrangement.

  • Reducing Agents (e.g., Hydrides, active metals): Will cleave the N-O bond, often exothermically.

  • Oxidizers: Standard organic solvent precautions apply; do not mix with nitric acid or peroxides.

Waste Container Selection
  • Solid Waste: Double-bag in high-density polyethylene (HDPE) bags, placed within a rigid secondary container (fiber or poly drum).

  • Liquid Waste (if in solution): Use amber glass or HDPE carboys. Ensure the cap is vented if there is any suspicion of ongoing slow decomposition.

Disposal Workflow: The "Cradle-to-Grave" Path

This workflow ensures compliance with EPA RCRA regulations (Resource Conservation and Recovery Act) and minimizes liability.

Decision Matrix (DOT Visualization)

DisposalWorkflow Start Waste Generation: Methanone, di-4-isoxazolyl- StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Segregation Segregation Check: Isolate from Acids/Reducers Solid->Segregation Liquid->Segregation Packaging Packaging: HDPE Container + Secondary Containment Segregation->Packaging Labeling Labeling: 'Non-RCRA Regulated' OR 'Toxic' (Check Local State Codes) Packaging->Labeling Vendor EHS / Waste Vendor Pickup Labeling->Vendor Destruction FINAL DISPOSAL: High-Temp Incineration Vendor->Destruction

Figure 1: Decision matrix for the safe segregation and disposal of isoxazole derivatives.

Step-by-Step Procedure
  • Identification: Verify the CAS (119123-95-4). If the compound is synthesized in-house, attach a structure card to the waste container.

  • Packaging:

    • Solids: Place in a wide-mouth jar or double-bagged system.

    • Liquids: If dissolved in organic solvent (e.g., DCM, Ethyl Acetate), dispose of as "Flammable Solvent Waste" with the constituent noted.

  • Labeling:

    • Label as "Hazardous Waste - Toxic" .

    • List constituents: "Methanone, di-4-isoxazolyl- [XX%], Solvent [XX%]."

    • Add Hazard Statement: "Contains Isoxazole moiety - Potential Irritant."[3]

  • Handoff: Transfer to your facility's EHS accumulation area.

  • Final Destruction: The waste vendor must utilize incineration .

    • Why? Incineration ensures the complete oxidation of the nitrogen heterocycle, preventing the release of toxic breakdown products into the environment. Landfilling is not recommended due to potential groundwater leaching of the nitrogenous compound.

Regulatory Compliance & RCRA Codes

Understanding the regulatory framework prevents legal exposure.

  • Federal (USA - EPA):

    • This specific CAS is not typically listed on the RCRA "P-List" (acutely toxic) or "U-List" (toxic) by default.

    • Characteristic Waste: It likely falls under D001 (Ignitable) if in a flammable solvent.

    • Generator Knowledge: As a researcher, you must apply "Generator Knowledge." If toxicity data is absent, you must manage it as if it were toxic.

  • State Variations: Some states (e.g., California, Washington) have stricter "presumptive" hazardous waste laws. Always default to the strictest interpretation: Manage as Hazardous Chemical Waste.

Emergency Contingencies

Spill Response
  • Small Spill (< 10g):

    • Isolate the area.

    • Wear nitrile gloves, lab coat, and safety glasses.

    • Cover with a compatible absorbent (vermiculite or spill pads). Do not use paper towels if the compound is in an oxidizing solution.

    • Sweep into a disposal bag.

    • Clean surface with soap and water (isoxazoles are generally organic soluble; use a surfactant).

Exposure First Aid
  • Inhalation: Move to fresh air immediately. Isoxazoles can cause respiratory tract irritation.[3][4][5][6]

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase absorption.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • PubChem. (n.d.). Isoxazole Compound Summary. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling Methanone, di-4-isoxazolyl- (9CI)

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Methanone, di-4-isoxazolyl- (9CI). The following guidance is extrapolated from data on structurally similar isoxazole and methanone derivatives and general principles of chemical safety. It is imperative that a comprehensive, site-specific risk assessment is conducted by qualified personnel before handling this compound. This guide is intended to supplement, not replace, institutional safety protocols.

Introduction: Understanding the Hazard Profile

The primary routes of exposure are inhalation, skin contact, and eye contact.[5][6] Therefore, the selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate these risks. This guide provides a detailed framework for the safe handling of Methanone, di-4-isoxazolyl- (9CI) in a laboratory setting.

Core Principles of Chemical Safety: A Multi-Layered Defense

Effective chemical safety relies on a hierarchy of controls. PPE, while essential, is the last line of defense. Before handling Methanone, di-4-isoxazolyl- (9CI), ensure that engineering and administrative controls are in place.

  • Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] A safety shower and eyewash station must be readily accessible.[5]

  • Administrative Controls: Develop a standard operating procedure (SOP) for handling this compound. Ensure all personnel are trained on the potential hazards and emergency procedures.

Personal Protective Equipment (PPE): Your Final Barrier

A multi-layered approach to PPE is crucial for ensuring personal safety when handling Methanone, di-4-isoxazolyl- (9CI).[7]

Eye and Face Protection
  • Requirement: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[8]

  • Rationale: To protect against splashes that could cause serious eye irritation.[3]

  • Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[6][7][8][9]

Skin and Body Protection
  • Gloves:

    • Requirement: Chemical-resistant gloves must be worn. Nitrile or neoprene gloves are generally recommended for handling organic compounds. Always inspect gloves for any signs of degradation or puncture before use.[5][10]

    • Technique: Use proper glove removal technique to avoid contaminating your skin.[5] Dispose of contaminated gloves as hazardous waste.[5]

  • Lab Coat:

    • Requirement: A flame-resistant lab coat with tight-fitting cuffs is essential.[7][9]

    • Rationale: This protects against accidental skin contact and potential fire hazards, as some related compounds are flammable.[11]

  • Full Body Protection: For large-scale operations or in the event of a significant spill, "bunny suit" coveralls may be necessary for head-to-toe protection.[9]

Respiratory Protection
  • Primary Control: A certified chemical fume hood is the primary method for controlling vapor and dust exposure.[7]

  • Secondary Control: If a fume hood is not available or during certain high-risk procedures (e.g., cleaning up a large spill), a NIOSH-approved respirator with an organic vapor cartridge is required.[7][11] All personnel required to wear respirators must be fit-tested and trained in their proper use.[6]

Procedural Guidance: A Step-by-Step Approach

Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if required) doff3->doff4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.